Sodium hydroxide
Description
Properties
IUPAC Name |
sodium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O/h;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHJVSKTPXQMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaOH, HNaO | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SODIUM HYDROXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SODIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029634 | |
| Record name | Sodium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.997 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium hydroxide, solid appears as a white solid. Corrosive to metals and tissue. Used in chemical manufacturing, petroleum refining, cleaning compounds, drain cleaners., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White or nearly white pellets, flakes, sticks, fused masses or other forms. Solutions are clear or slightly turbid, colourless or slightly coloured, strongly caustic and hygroscopic and when exposed to the air they absorb carbon dioxide, forming sodium carbonate, Colorless to white, odorless solid (flakes, beads, granular form); [NIOSH] Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., Colorless to white, odorless solid (flakes, beads, granular form). | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sodium hydroxide (Na(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | SODIUM HYDROXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | SODIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SODIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/211 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sodium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Very high (USCG, 1999), 1388 °C, 2534 °F | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
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| Record name | Sodium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | SODIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SODIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/211 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sodium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
111 % (NIOSH, 2023), easily soluble in cold water, hot water, Very soluble in water. Freely soluble in ethanol, 1 g dissolves in 7.2 mL absolute alcohol, 4.2 mL methanol; also soluble in glycerol, 1 g dissolves in 0.9 mL water, 0.3 mL boiling water, Solubility in water, g/100ml at 20 °C: 109 (very good), 111% | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sodium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM HYDROXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SODIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Sodium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.13 g/cu cm 25 °C, 70-73 % solution: MP 62 °C; Density = 2.0 at 15.5 °C, 2.1 g/cm³, 2.13 | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SODIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SODIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/211 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sodium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), VP: 1 Pa at 513 °C; 10 Pa at 605 °C; 100 Pa at 722 °C; 1kPa at 874 °C; 10 kPa at 1080 °C; 100 kPa at 1377 °C, 1.82X10-21 mm Hg at 25 °C /extrapolated/, 0 mmHg (approx) | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/211 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sodium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Major impurities which are normally tested for are sodium chloride, sodium carbonate, sodium sulfate, sodium chlorate, iron, and nickel. | |
| Record name | SODIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, orthogonal crystals, Colorless to white ... solid (flakes, beads, granular form)., Brittle, white, translucent crystalline solid | |
CAS No. |
1310-73-2 | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sodium hydroxide | |
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| Record name | Sodium hydroxide [NF] | |
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| Record name | Sodium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11151 | |
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| Record name | Sodium hydroxide (Na(OH)) | |
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| Record name | Sodium hydroxide | |
| Source | EPA DSSTox | |
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| Record name | Sodium hydroxide | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SODIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/211 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
604 °F (USCG, 1999), 323 °C, 318 °C, 605 °F | |
| Record name | SODIUM HYDROXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/211 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sodium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation of Sodium Hydroxide Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and protocols for the preparation, standardization, and storage of sodium hydroxide (NaOH) solutions in a laboratory setting. Adherence to these guidelines is crucial for ensuring the accuracy of experimental results and maintaining a safe research environment.
Introduction
This compound is a strong base commonly utilized in a wide array of laboratory procedures, including titrations, pH adjustments, and chemical syntheses. The precise concentration of an NaOH solution is critical for the stoichiometric accuracy of these reactions. However, solid this compound is hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere. This property makes it challenging to prepare a solution of a precise molarity by direct weighing. Therefore, the preparation of a this compound solution is a two-step process: the preparation of a solution of approximate concentration, followed by its standardization against a primary standard.
Safety Precautions
This compound is a corrosive substance that can cause severe chemical burns to the skin and eyes.[1][2] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[3] A face shield is recommended when handling large quantities or concentrated solutions.
-
Ventilation: Prepare concentrated NaOH solutions in a well-ventilated fume hood to avoid inhalation of any aerosols or dust.[3]
-
Handling Solid NaOH: Handle solid this compound pellets or flakes with care to minimize dust formation.[3]
-
Dissolution Process: The dissolution of NaOH in water is a highly exothermic reaction that generates significant heat and can cause the solution to boil and splash.[2][4] Always add this compound to water slowly and in small portions, never the other way around. [2][4][5] Use borosilicate glassware (e.g., Pyrex) to withstand the temperature changes.[2][4]
-
Spill and Waste Management: In case of a spill, neutralize the area with a weak acid (e.g., 5% acetic acid) and then clean with copious amounts of water. Dispose of NaOH waste according to institutional and local regulations.
Reagents and Materials
The quality of the reagents and materials used will directly impact the accuracy of the prepared solution.
| Reagent/Material | Grade/Specification | Purpose |
| This compound (NaOH) | ACS Reagent Grade, pellets or flakes (≥97.0% purity) | Solute for the preparation of the basic solution. |
| Water | Distilled or Deionized (Type II) | Solvent for the preparation of the NaOH solution. |
| Potassium Hydrogen Phthalate (KHP), KHC₈H₄O₄ | Primary Standard Grade (≥99.95% purity) | Primary acid standard for the standardization of the NaOH solution.[3] |
| Phenolphthalein Indicator | ACS Reagent Grade | Indicator for the acid-base titration. |
| Volumetric Flasks | Class A | For accurate preparation of solutions to a specific volume. |
| Burette | Class A | For precise delivery of the titrant during standardization. |
| Analytical Balance | Calibrated, capable of weighing to ±0.0001 g | For accurate weighing of the primary standard. |
| Beakers and Erlenmeyer Flasks | Borosilicate glass | For dissolving reagents and performing titrations. |
| Magnetic Stirrer and Stir Bar | For continuous mixing during dissolution and titration. |
Experimental Protocols
Preparation of this compound Solutions
The following table summarizes the required mass of solid this compound to prepare one liter of solutions with different molarities.
| Desired Molarity (mol/L) | Mass of NaOH per 1 L of Solution (g) |
| 1.0 M | 40.00[6] |
| 0.5 M | 20.00 |
| 0.2 M | 8.00 |
| 0.1 M | 4.00[6] |
| 0.02 M | 0.80 |
Protocol for Preparing 1 L of 1.0 M this compound Solution:
-
Preparation: Place approximately 800 mL of distilled or deionized water into a 1 L borosilicate beaker equipped with a magnetic stir bar.
-
Dissolution: While stirring the water, slowly and carefully add 40.00 g of this compound pellets to the beaker. The dissolution process is exothermic, and the solution will heat up.[2][4]
-
Cooling: Allow the solution to cool to room temperature. It is advisable to cover the beaker with a watch glass to prevent the absorption of atmospheric carbon dioxide.
-
Transfer: Once cooled, quantitatively transfer the this compound solution to a 1 L Class A volumetric flask.
-
Dilution: Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask. Carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared solution to a properly labeled polyethylene or polypropylene bottle for storage. Avoid storing in glass bottles for extended periods as concentrated alkaline solutions can etch glass.[7]
Standardization of the this compound Solution
The exact concentration of the prepared NaOH solution must be determined by standardization against a primary standard. Potassium hydrogen phthalate (KHP) is a commonly used primary standard for this purpose.[3][6]
Protocol for Standardization with KHP:
-
Preparation of KHP Standard: Accurately weigh, to four decimal places, approximately 0.4 to 0.6 g of previously dried (at 110°C for 2 hours) primary standard KHP into a 250 mL Erlenmeyer flask.[1] Record the exact mass.
-
Dissolution of KHP: Add approximately 50 mL of distilled or deionized water to the flask and swirl gently to dissolve the KHP completely.
-
Addition of Indicator: Add 2-3 drops of phenolphthalein indicator to the KHP solution. The solution should remain colorless.
-
Preparation of the Burette: Rinse a clean 50 mL burette with a small amount of the prepared NaOH solution and then fill the burette with the NaOH solution, ensuring there are no air bubbles in the tip. Record the initial burette reading to two decimal places.
-
Titration: Slowly add the NaOH solution from the burette to the KHP solution in the Erlenmeyer flask while continuously swirling the flask.
-
Endpoint Determination: As the endpoint is approached, the pink color of the indicator will persist for longer periods. The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds.[8] Record the final burette reading to two decimal places.
-
Replicates: Repeat the titration at least two more times with accurately weighed samples of KHP. The volumes of NaOH used in the replicate titrations should agree within ±0.1 mL.
Calculations
Molarity of the Standardized NaOH Solution:
The molarity of the this compound solution can be calculated using the following formula:
Molarity of NaOH (mol/L) = (Mass of KHP (g)) / (Molar Mass of KHP ( g/mol ) × Volume of NaOH used (L))
-
The molar mass of KHP (KHC₈H₄O₄) is 204.22 g/mol .
Calculate the molarity for each replicate and determine the average molarity.
Visualization of Workflows
Workflow for this compound Solution Preparation
Caption: Workflow for the preparation of a this compound solution.
Workflow for Standardization of this compound Solution
Caption: Workflow for the standardization of a this compound solution.
Storage and Stability
Proper storage is essential to maintain the concentration of the standardized this compound solution.
-
Container: Store the solution in a tightly sealed, well-labeled polyethylene or polypropylene bottle.[7] Avoid glass containers for long-term storage of concentrated solutions.[7]
-
Protection from CO₂: this compound solutions readily absorb carbon dioxide from the air, which leads to the formation of sodium carbonate and a decrease in the concentration of the hydroxide ions. The container should be kept tightly sealed at all times when not in use.
-
Temperature: Store the solution at a constant room temperature.
-
Shelf Life: The concentration of a properly stored this compound solution can remain stable for a considerable period. However, for high-accuracy work, it is recommended to re-standardize the solution periodically, especially if it has been opened frequently. The manufacturer-cited shelf life is often around 3 years under optimal storage conditions.[8]
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. How to Prepare a this compound or NaOH Solution [thoughtco.com]
- 3. dlt.ncssm.edu [dlt.ncssm.edu]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
A Comprehensive Technical Guide to the Safe Handling of Sodium hydroxide in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the standard operating procedures for safely handling sodium hydroxide (NaOH) in a research laboratory setting. Adherence to these protocols is critical to mitigate the risks associated with this highly corrosive chemical and to ensure a safe working environment for all personnel.
Hazard Identification and Risk Assessment
This compound, also known as caustic soda or lye, is a strong base that poses significant health and safety risks.[1][2][3] It is crucial to understand these hazards before handling the substance.
1.1. Physical and Chemical Properties
| Property | Value |
| CAS Number | 1310-73-2[1] |
| Physical State | White, odorless pellets, flakes, or beads[1][4] |
| pH | 13-14[1] |
| Boiling Point | 1,390 °C (2,534 °F)[1] |
| Solubility | Highly soluble in water, exothermic reaction[1][5] |
1.2. Health Hazards
This compound is extremely corrosive and can cause severe damage to all tissues it comes in contact with.[1][2][6]
| Exposure Route | Potential Health Effects |
| Skin Contact | Causes severe skin burns and deep ulcerations.[1][7] |
| Eye Contact | Can cause permanent eye damage, including blindness.[1][7] |
| Inhalation | Irritation of the mucous membranes and upper respiratory tract.[1][7] Inhalation of mists can be fatal.[7] |
| Ingestion | May be fatal if swallowed.[1] Causes severe burns to the gastrointestinal tract.[1] |
1.3. Reactivity Hazards
-
Water: Reacts exothermically with water, which can cause violent spattering and boiling.[1][8] Always add this compound to cold water slowly and never the other way around.[8][9]
-
Metals: Corrosive to metals such as aluminum, tin, and zinc, producing flammable hydrogen gas.[4][8][10]
-
Organic Materials: Can react with certain organic materials.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent direct contact.[3][9]
| PPE Category | Specifications |
| Eye/Face Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[8][9][11] |
| Skin Protection | A chemical-resistant lab coat must be worn.[1] Wear chemical-resistant gloves (nitrile, neoprene, or rubber are recommended).[1][3][11] Ensure gloves are long enough to cover the wrists.[3] Wear closed-toe shoes.[12] For handling large quantities, a chemical-resistant suit and rubber boots may be necessary.[9] |
| Respiratory Protection | A respirator may be required if there is a risk of inhaling dust or mists, especially if exposure limits are exceeded.[8][9] Lab personnel must be trained and fit-tested before using a respirator.[1] |
CalOSHA Permissible Exposure Limit (PEL): 2 mg/m³ (Ceiling)[1]
Safe Handling and Storage Protocols
3.1. Engineering Controls
-
Fume Hood: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][13]
-
Ventilation: Ensure adequate general laboratory ventilation.[9]
-
Eyewash and Safety Shower: An accessible and operational emergency eyewash station and safety shower are essential in any area where this compound is handled.[2]
3.2. Procedural Protocols
-
Preparation of Solutions:
-
General Handling:
3.3. Storage Requirements
-
Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[1][4][14]
-
Store below eye level.[14]
-
Separate from incompatible materials such as acids, metals, flammable liquids, and organic halogens.[1][13]
-
Store in a corrosive-resistant container.[9]
Emergency Procedures
4.1. Spill Response
-
Small Spills (<100g or <1L):
-
If you are trained and have the appropriate PPE, you can clean up the spill.[1]
-
For liquid spills, use an inert absorbent material like sand or earth to contain the spill.[2][10] Do not use combustible materials like sawdust.[3]
-
For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container.[8]
-
Double bag the spill waste in clear plastic bags, label it, and arrange for chemical waste pickup.[1]
-
-
Large Spills (>100g or >1L):
4.2. First Aid Measures
Immediate and thorough action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15-60 minutes.[8][11] Do not interrupt flushing.[8] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15-60 minutes, holding the eyelids open.[8] Do not attempt to remove contact lenses.[8] Continue flushing during transport to the hospital.[1] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air.[1][8] If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so.[1][8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a cup of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Waste Disposal
-
This compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[2]
-
Collect all this compound waste in a clearly labeled, sealed, and corrosion-resistant container.[2][12]
-
Store waste containers in a designated and controlled accumulation area.[12]
-
Do not pour this compound down the drain.[2] Neutralization with a weak acid may be an option in some cases, but this should only be done by trained personnel following a specific protocol.[14]
Visual Workflow Diagrams
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision-Making for this compound Spill Response.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. laballey.com [laballey.com]
- 3. crecompany.com [crecompany.com]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. youtube.com [youtube.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. CCOHS: this compound [ccohs.ca]
- 9. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 10. nj.gov [nj.gov]
- 11. Safety Precautions while using this compound Pellets [causticpellets.com]
- 12. scribd.com [scribd.com]
- 13. muyrocio.com [muyrocio.com]
- 14. SOP - this compound [isolab.ess.washington.edu]
An In-depth Technical Guide to Sodium Hydroxide Safety for Researchers
This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with sodium hydroxide (NaOH). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as caustic soda or lye, is a highly corrosive and reactive inorganic compound.[1][2][3] It is a white, odorless solid available in pellets, flakes, or granular form, and it readily absorbs moisture and carbon dioxide from the air.[2][4][5] The dissolution of solid this compound in water is a highly exothermic reaction, generating significant heat that can cause splashing and ignite combustible materials.[2][6]
| Property | Value |
| CAS Number | 1310-73-2[1][7] |
| Molecular Formula | NaOH[1][4] |
| Molar Mass | 39.9971 g/mol [2] |
| Melting Point | 318 °C (604 °F)[2][4] |
| Boiling Point | 1,388 °C (2,530 °F)[1][2][4] |
| pH | 13.0 - 14.0[1] |
| Water Solubility | Highly soluble (1000 g/L at 25 °C)[2] |
Hazard Identification and Exposure Limits
This compound is a highly corrosive substance that poses significant health risks upon contact.[1][8][9] It can cause severe chemical burns to the skin and eyes, leading to permanent damage.[2][4][8] Inhalation of this compound dust or mists can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[4][10] Ingestion can result in severe burns to the gastrointestinal tract and can be fatal.[1][8][10]
Various regulatory agencies have established occupational exposure limits for airborne this compound to protect laboratory personnel.
| Agency | Exposure Limit |
| OSHA (PEL) | 2 mg/m³ (8-hour TWA)[4][8][11] |
| NIOSH (REL) | 2 mg/m³ (Ceiling)[4][7] |
| ACGIH (TLV) | 2 mg/m³ (Ceiling)[4][12][13] |
| NIOSH (IDLH) | 10 mg/m³[4][8][11] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Hierarchy of Controls
To mitigate the risks associated with this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Safe Handling and Storage Protocols
Appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Specifications |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][6][14] |
| Skin Protection | A lab coat, long pants, and closed-toe shoes are required.[1][15] For handling concentrated solutions or large quantities, a chemical-resistant apron or suit is recommended.[6][14] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber) must be worn.[1][6] Inspect gloves for any signs of degradation before use.[1] |
| Respiratory Protection | A respirator may be required if there is a potential for exposure to exceed regulatory limits, especially when handling solid this compound that can generate dust.[1][6][14] |
-
Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9][15] Review the Safety Data Sheet (SDS) for this compound.[16]
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9][17]
-
Dissolving Solid NaOH: When preparing solutions, always add this compound slowly to water while stirring continuously; never add water to solid this compound.[6][17] This is a highly exothermic process that can cause boiling and splashing.
-
Avoiding Contamination: Do not ingest or inhale this compound.[1] Avoid contact with skin, eyes, and clothing.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1][6]
-
Container: Store this compound in its original, tightly sealed, corrosive-resistant container.[1][6][18] Do not store in metal containers, as it can react to form flammable hydrogen gas.[4][9][18]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][14][19] Do not store above eye level.[16][20]
-
Segregation: Store this compound separately from acids, organic materials, and metals.[1][15][19] Use secondary containment, such as plastic trays, to contain potential spills.[14][15]
Emergency Procedures
Rapid and appropriate response to a this compound exposure is crucial to minimizing injury.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[1][14] Brush off any solid chemical.[14] Flush the affected area with copious amounts of gently flowing water for at least 15-60 minutes.[1][14][19] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15-60 minutes, holding the eyelids open to ensure complete rinsing of the eye and lids.[1][14] Do not attempt to remove contact lenses if present.[14] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately.[1][14] If breathing has stopped, trained personnel should administer artificial respiration.[1][14] Seek immediate medical attention.[1][14] |
| Ingestion | Do NOT induce vomiting.[1][6][21] If the person is conscious, have them rinse their mouth with water.[1] They may drink a cup of water to dilute the chemical.[19][21] Never give anything by mouth to an unconscious person.[1][19] Seek immediate medical attention.[1] |
Spill and Waste Management
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[1][19] Secure the area and control entry.[1][19]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[1][9]
-
Containment: For liquid spills, contain the spill using an absorbent material that does not react with this compound (e.g., dry sand, earth).[4][14][19] For solid spills, carefully sweep or shovel the material into a suitable container.[14]
-
Cleanup: Do NOT use water or wet methods for the initial cleanup of solid this compound, as this will generate heat.[4][19] Once the bulk of the material is collected, the area can be cautiously neutralized with a dilute acid and then rinsed with water.
-
Disposal: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[4][9][19]
This compound waste is considered hazardous.[9]
-
Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[9][22] Do not mix with incompatible waste streams, such as acids or organic solvents.[22]
-
Neutralization: In some cases, dilute aqueous solutions of this compound may be neutralized to a pH between 5.0 and 9.0 before drain disposal, provided it complies with local regulations and does not contain other hazardous materials.[23] Always add the base to water slowly during neutralization.[23]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on hazardous waste pickup and disposal.[9][18] Do not pour concentrated or untreated this compound down the drain.[9][18]
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemical Storage Buildings for Caustic this compound [uschemicalstorage.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 7. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 8. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. laballey.com [laballey.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. This compound | Occupational Safety and Health Administration [osha.gov]
- 12. This compound - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 1988 OSHA PEL Project - this compound | NIOSH | CDC [cdc.gov]
- 14. CCOHS: this compound [ccohs.ca]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 17. scienceequip.com.au [scienceequip.com.au]
- 18. laballey.com [laballey.com]
- 19. This compound [tn.gov]
- 20. SOP - this compound [isolab.ess.washington.edu]
- 21. youtube.com [youtube.com]
- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 23. my.alfred.edu [my.alfred.edu]
physical and chemical properties of sodium hydroxide for chemical synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxide (NaOH), also known as caustic soda or lye, is a highly versatile and indispensable inorganic compound in the field of chemical synthesis.[1][2][3][4] It is a strong base and a key reagent in a multitude of synthetic transformations, ranging from simple acid-base neutralizations to complex saponification and ether synthesis reactions.[1][3][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound relevant to its application in chemical synthesis, complete with quantitative data, experimental protocols, and visual representations of key chemical processes.
Physical Properties of this compound
This compound is a white, odorless, crystalline solid at room temperature.[1][2][6][7][8] It is commercially available in various forms, including pellets, flakes, granules, and as a 50% aqueous solution.[2][3][7] A key physical characteristic is its hygroscopic nature, readily absorbing moisture and carbon dioxide from the atmosphere.[1][7][8][9][10] The dissolution of solid this compound in water is a highly exothermic process, liberating a significant amount of heat.[1][2][6]
Quantitative Physical Data
The following tables summarize the key physical properties of this compound.
| Property | Value | References |
| Molar Mass | 39.9971 g/mol | [1][11] |
| Appearance | White, opaque, crystalline solid | [1][11] |
| Odor | Odorless | [1][7] |
| Density | 2.13 g/cm³ | [1][11] |
| Melting Point | 323 °C (613 °F; 596 K) | [1][11] |
| Boiling Point | 1,388 °C (2,530 °F; 1,661 K) | [1][11] |
| Vapor Pressure | <2.4 kPa (at 20 °C) | [1] |
Table 1: General Physical Properties of this compound
| Solvent | Solubility (g/L) at 25 °C | References |
| Water | 1000 | [1] |
| Methanol | 238 | [1] |
| Ethanol | 139 | [1] |
| Glycerol | Soluble | [1][6] |
| Ether | Insoluble | [1][2] |
Table 2: Solubility of this compound in Various Solvents
| Temperature (°C) | Solubility in Water (g/L) | References |
| 0 | 418 | [1] |
| 25 | 1000 | [1] |
| 100 | 3370 | [1] |
Table 3: Temperature Dependence of this compound Solubility in Water
Chemical Properties of this compound
This compound is a strong base, completely dissociating in water to yield hydroxide ions (OH⁻).[4][12][] This high basicity is the foundation of its reactivity and utility in chemical synthesis.
Basicity
The pKb of the hydroxide ion (OH⁻) is 0.0, making this compound a very strong base.[1] In aqueous solutions, it establishes a highly alkaline environment, with the pH of a 0.5% w/w solution being approximately 13, and a 5% solution having a pH of about 14.[14]
Reactivity
This compound's reactivity is primarily driven by the nucleophilic and basic nature of the hydroxide ion. It participates in a wide array of chemical reactions crucial for synthesis:
-
Neutralization Reactions: As a strong base, this compound readily reacts with protic acids in exothermic neutralization reactions to form water and the corresponding salt.[1][15] For instance, the reaction with hydrochloric acid produces sodium chloride and water.[1][15]
-
Reactions with Acidic Oxides: It reacts with acidic oxides, such as sulfur dioxide, to form salts and water. This reactivity is utilized in scrubbing processes to remove acidic gases.[1]
-
Saponification (Ester Hydrolysis): this compound is widely used for the base-catalyzed hydrolysis of esters, a process known as saponification.[1][16][17][18][19] This reaction is fundamental to the production of soaps from fats and oils.[16][18][20][21][22] The reaction proceeds via a nucleophilic acyl substitution mechanism.[16][23]
-
Williamson Ether Synthesis: this compound can be used to deprotonate alcohols to form alkoxides, which then act as nucleophiles in the Williamson ether synthesis to form ethers from alkyl halides.[24][25][26] This is an S_N2 reaction.[24][26]
-
Reaction with Alkyl Halides: this compound can react with alkyl halides via nucleophilic substitution to produce alcohols.[1][27][28]
Key Synthetic Applications and Signaling Pathways
Saponification of Esters
The saponification of an ester by this compound is a cornerstone of organic synthesis. The process involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming a carboxylic acid, which is subsequently deprotonated by the strong base to yield a carboxylate salt.[16][17][23]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Williamson Ether Synthesis
In the Williamson ether synthesis, this compound acts as a base to deprotonate an alcohol, generating a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide in an S_N2 reaction to form an ether.[24][25][26]
Caption: The Williamson ether synthesis pathway.
Experimental Protocols
Determination of Solubility of this compound
Objective: To determine the solubility of this compound in water at a given temperature.
Methodology:
-
Prepare a saturated solution of this compound by adding an excess of NaOH pellets to a known volume of distilled water in a beaker with constant stirring at a controlled temperature.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant saturated solution using a pipette.
-
Weigh the withdrawn sample to determine its mass.
-
Titrate the sample with a standardized solution of a strong acid (e.g., hydrochloric acid) using a suitable indicator (e.g., phenolphthalein) to determine the concentration of NaOH.[22]
-
From the concentration and the mass of the solution, calculate the mass of NaOH and the mass of water in the sample.
-
Express the solubility in grams of NaOH per 100 g of water.
A detailed example of determining NaOH concentration via titration is available in the literature.[29]
Determination of Hygroscopicity
Objective: To qualitatively and quantitatively assess the hygroscopic nature of this compound.
Methodology:
-
Qualitative Assessment: Place a known mass of this compound pellets on a watch glass and expose it to the ambient atmosphere. Observe any changes in the physical state, such as becoming wet or deliquescent, over time.[9]
-
Quantitative Assessment (Gravimetric Method):
-
Accurately weigh a sample of anhydrous this compound in a pre-weighed, airtight container.
-
Place the open container in a desiccator with a controlled humidity environment (e.g., over a saturated salt solution).
-
Periodically remove the container, seal it, and reweigh it to determine the mass of water absorbed.
-
Continue until a constant weight is achieved.
-
The hygroscopicity can be expressed as the percentage increase in mass.[14] Standard test methods like ASTM D570 can be adapted for this purpose.[5][10][12]
-
Protocol for Base-Catalyzed Hydrolysis of an Ester (Saponification)
Objective: To synthesize a carboxylic acid from its corresponding ester via saponification.
Methodology:
-
Dissolve the ester in a suitable solvent, such as a mixture of methanol and water.
-
Add an aqueous solution of this compound (e.g., 1 M NaOH) to the ester solution.
-
Stir the reaction mixture at room temperature or heat under reflux for a specified period.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether) to remove any unreacted ester and the alcohol byproduct.
-
Acidify the aqueous phase with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt and precipitate the carboxylic acid.[8]
-
Collect the precipitated carboxylic acid by vacuum filtration, wash it with cold water, and dry it.[1]
Protocol for Williamson Ether Synthesis
Objective: To synthesize an ether from an alcohol and an alkyl halide.
Methodology:
-
In a round-bottom flask, dissolve the alcohol (e.g., 2-naphthol) in a suitable solvent like ethanol.[17]
-
Add solid this compound to the solution to form the alkoxide.[17]
-
Heat the mixture to reflux for a short period to ensure complete formation of the alkoxide.[17]
-
Cool the solution slightly and add the alkyl halide (e.g., 1-bromobutane).[17]
-
Heat the reaction mixture under reflux for an extended period to allow the S_N2 reaction to proceed to completion.[17]
-
After cooling, precipitate the ether product by adding cold water or ice.[17]
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it.[17]
-
The product can be further purified by recrystallization.[1]
Caption: General experimental workflows for saponification and Williamson ether synthesis.
Safety and Handling
This compound is a corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][4][7][18][19][29] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][6][18] When preparing solutions, always add this compound to water slowly and with stirring; never add water to this compound , as this can cause violent boiling and splashing due to the highly exothermic nature of the dissolution.[10] Work in a well-ventilated area or a fume hood, especially when handling the solid form to avoid inhaling dust.[19] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][18]
Conclusion
This compound is a fundamental reagent in chemical synthesis, valued for its strong basicity and reactivity. Its physical properties, particularly its high solubility in water and hygroscopic nature, are important considerations for its storage and handling. A thorough understanding of its chemical properties and reaction mechanisms, especially in key transformations like saponification and ether synthesis, is essential for researchers and scientists in drug development and other fields of chemical research. Adherence to strict safety protocols is paramount when working with this corrosive compound.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. media.laballey.com [media.laballey.com]
- 3. jk-sci.com [jk-sci.com]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfachemic.com [alfachemic.com]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Water Absorption ASTM D570 [intertek.com]
- 14. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chemsupply.com.au [chemsupply.com.au]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 21. gold-chemistry.org [gold-chemistry.org]
- 22. cactus.utahtech.edu [cactus.utahtech.edu]
- 23. scholarship.richmond.edu [scholarship.richmond.edu]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. Determination of the Concentration of a Solution of this compound – Virtual Chemistry Experiments [iu.pressbooks.pub]
- 26. cerritos.edu [cerritos.edu]
- 27. Solved: In an experiment to determine the solubility of this compound, 25cm^3 of a saturated so [Chemistry] [gauthmath.com]
- 28. researchgate.net [researchgate.net]
- 29. quora.com [quora.com]
The Indispensable Role of Sodium Hydroxide in Organic Chemistry: A Technical Guide for Synthesis and Development
Introduction
Sodium hydroxide (NaOH), commonly known as caustic soda or lye, is a cornerstone inorganic compound in the landscape of organic chemistry.[1][2] Its fundamental nature as a strong base and a potent nucleophile makes it an exceptionally versatile reagent, pivotal in a vast array of synthetic transformations.[2][3][4] For researchers, scientists, and professionals in drug development, a comprehensive understanding of NaOH's reactivity is crucial for designing efficient synthetic routes, optimizing reaction conditions, and scaling up processes. Industrially, its applications are extensive, ranging from the manufacture of soaps and detergents to the synthesis of pharmaceuticals and fine chemicals.[1][5][6][7][8] This technical guide provides an in-depth exploration of the core reactions facilitated by this compound, complete with mechanistic insights, experimental protocols, and quantitative data to support practical application.
Core Chemical Principles: The Duality of NaOH
This compound's utility stems from its dual chemical personality, dictated by the highly reactive hydroxide ion (OH⁻).
-
As a Strong Brønsted-Lowry Base: The hydroxide ion is a powerful proton acceptor. It is widely used to deprotonate weakly acidic organic compounds, such as alcohols, phenols, and carbonyl compounds with α-hydrogens, thereby generating more reactive anionic intermediates like alkoxides, phenoxides, and enolates.[3][9][10] This role is fundamental in reactions like the Williamson ether synthesis and aldol condensations.
-
As a Potent Nucleophile: The hydroxide ion possesses a high density of electron pairs, making it an effective nucleophile that can attack electron-deficient centers, most notably the carbonyl carbon of esters, amides, and other acid derivatives.[10][11] This reactivity is the basis for hydrolytic reactions, such as saponification.
Key Applications in Organic Synthesis
Hydrolysis of Esters: Saponification
The base-catalyzed hydrolysis of esters, known as saponification, is a classic and industrially significant reaction that converts an ester into a carboxylate salt and an alcohol.[12][13] This process is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium to completion.[12][14] The reaction is central to the production of soap from animal fats and vegetable oils.[14][15][16]
Reaction Mechanism
The saponification mechanism is a two-step nucleophilic acyl substitution.[12][15]
-
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[13][17]
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion (RO⁻) as the leaving group.[17][18]
-
Deprotonation: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding the final carboxylate salt and an alcohol.[13][19]
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Quantitative Data: Saponification of Sterically Hindered Esters
Sterically hindered esters can be challenging to hydrolyze. The following table compares a conventional method with a non-aqueous approach, demonstrating the impact of reaction conditions on yield and time.
| Substrate (Ester) | Method | Conditions | Time (h) | Yield (%) |
| Methyl 2,2-dimethylpropanoate | Conventional¹ | 0.3 N NaOH in 80% MeOH/H₂O, RT | 24 | < 5 |
| Methyl 2,2-dimethylpropanoate | Non-Aqueous² | 0.3 N NaOH in 10% MeOH/CH₂Cl₂, RT | 0.5 | 95 |
| Ethyl 2,2-diphenylpropanoate | Conventional¹ | 0.3 N NaOH in 80% MeOH/H₂O, RT | 24 | 10 |
| Ethyl 2,2-diphenylpropanoate | Non-Aqueous² | 0.3 N NaOH in 10% MeOH/CH₂Cl₂, RT | 1 | 92 |
| Data adapted from Theodorou, V. et al., Arkivoc 2018. | ||||
| ¹Conventional Method Conditions: 0.3 N NaOH in 80% MeOH/H₂O at room temperature. | ||||
| ²Non-Aqueous Method Conditions: 0.3 N NaOH in 10% MeOH/CH₂Cl₂ at room temperature. |
Experimental Protocol: Saponification of Ethyl Benzoate
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add ethyl benzoate (5.0 g, 33.3 mmol).
-
Reagent Addition: Add a solution of this compound (2.0 g, 50 mmol) dissolved in a mixture of 20 mL ethanol and 20 mL deionized water. Add a few boiling chips.
-
Reaction: Heat the mixture to reflux using a heating mantle for 30-45 minutes. The reaction mixture should become a clear, homogeneous solution.
-
Work-up: After cooling to room temperature, transfer the solution to a separatory funnel. Isolate the alcohol (ethanol) via distillation if desired.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 6 M HCl until the solution is acidic to litmus paper (pH ~2). Benzoic acid will precipitate as a white solid.
-
Isolation: Collect the solid benzoic acid by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.
Hydrolysis of Amides
Amides are significantly less reactive towards hydrolysis than esters. Consequently, the reaction requires more forcing conditions, such as heating with a strong base like this compound.[20][21][22] The products are a carboxylate salt and an amine or ammonia.[23]
Reaction Mechanism
The mechanism is analogous to saponification, involving a nucleophilic attack by the hydroxide ion on the amide's carbonyl carbon.[20][21] The leaving group is an amide anion (R₂N⁻), which is a very strong base and immediately deprotonates the carboxylic acid to form the final products.
Caption: Mechanism of base-catalyzed amide hydrolysis.
Experimental Protocol: Hydrolysis of Benzamide
-
Setup: Place benzamide (2.5 g, 20.6 mmol) and 50 mL of 10% aqueous this compound solution into a 250 mL round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture under reflux for at least 30 minutes. Ammonia gas will be evolved, which can be tested with moist red litmus paper (it will turn blue).
-
Work-up: Cool the reaction mixture to room temperature. The solution will contain sodium benzoate.
-
Acidification: In a fume hood, slowly and carefully acidify the solution with concentrated HCl until precipitation of benzoic acid is complete.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water to purify.
Williamson Ether Synthesis
This versatile method is used to prepare symmetrical and asymmetrical ethers via an Sₙ2 reaction between an alkoxide (or phenoxide) ion and a primary alkyl halide or other substrate with a good leaving group.[24][25] this compound is a sufficiently strong base to deprotonate phenols and, in some cases, primary alcohols to generate the required nucleophilic alkoxide.[9][26]
Reaction Workflow
The synthesis involves two main stages: the formation of the alkoxide nucleophile and the subsequent nucleophilic substitution.
Caption: General workflow for the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid
This procedure is a variation of the Williamson synthesis where the sodium salt of a phenol reacts with chloroacetic acid.[26]
-
Reagent Preparation: In a 25x100 mm test tube, dissolve 4-methylphenol (p-cresol) (1.0 g, 9.25 mmol) in 5 mL of 30% aqueous NaOH.
-
Addition: Add chloroacetic acid (1.5 g, 15.9 mmol) to the solution. Stir to dissolve, warming gently if necessary.
-
Reaction: Clamp the test tube in a hot water bath (90-100°C) and heat for 30-40 minutes.[26]
-
Work-up: Cool the tube and dilute the mixture with ~10 mL of water.
-
Acidification: Add 6 M HCl dropwise until the solution is acidic to blue litmus paper, causing the product to precipitate.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the ether layer with water, then extract with saturated sodium bicarbonate solution to separate the acidic product from unreacted phenol.[26]
-
Final Precipitation: Cautiously re-acidify the bicarbonate layer with 6 M HCl to precipitate the final product, 4-methylphenoxyacetic acid. Filter, dry, and determine the mass and melting point.[26]
Aldol Condensation
The aldol condensation is a powerful carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones).[27] this compound acts as a base catalyst, deprotonating the α-carbon of one carbonyl molecule to form a nucleophilic enolate ion.[3][28] This enolate then attacks the electrophilic carbonyl carbon of a second molecule.[27]
Reaction Mechanism
The base-catalyzed reaction proceeds through enolate formation, nucleophilic addition, and subsequent dehydration.
Caption: Logical steps of the Aldol Condensation reaction.
Experimental Protocol: Synthesis of Dibenzalacetone
This is a crossed aldol condensation where acetone reacts with two equivalents of benzaldehyde.[29]
-
Setup: In a 5 mL conical vial with a spin vane, combine benzaldehyde (0.240 mL), acetone (0.090 mL), and the NaOH catalyst solution (2.5 mL of 1.4 M NaOH in EtOH/H₂O).[29]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. A yellow precipitate of the product, dibenzalacetone, should form.[29]
-
Isolation: Collect the solid product by vacuum filtration. If an oil forms, cool the mixture in an ice bath and stir until a solid is formed before filtering.[29]
-
Purification: Wash the crude product with a dilute acetic acid solution to neutralize any remaining NaOH, followed by a wash with cold ethanol.[29]
-
Drying: Allow the purified crystals to dry completely. The final product can be characterized by its melting point and by TLC analysis.[29]
Applications in Drug Development and Industry
The reactions catalyzed by this compound are integral to the pharmaceutical and chemical industries.
-
Pharmaceutical Synthesis: NaOH is used to create alkaline environments for specific reactions, synthesize active pharmaceutical ingredients (APIs), and produce excipients.[8] For example, NaOH-catalyzed reactions are used in the synthesis of certain antibiotics, anti-inflammatory drugs, and cancer treatments.[8][30]
-
Industrial Manufacturing: Saponification is the basis of the soap industry.[6] In the paper industry, the Kraft process uses NaOH to dissolve lignin from wood pulp.[7][31] It is also used in biodiesel production as a catalyst for the transesterification of triglycerides.[5][32]
Safety Considerations
This compound is a highly corrosive substance that can cause severe chemical burns upon contact with skin or eyes.[1][33] It is crucial to handle NaOH with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving NaOH, especially with acids, are highly exothermic and must be performed with caution, often with external cooling.[33][34]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. fiveable.me [fiveable.me]
- 4. quora.com [quora.com]
- 5. globalchemicalmarket.com [globalchemicalmarket.com]
- 6. Industrial Applications of this compound-Shandong Unikem Industry Co LTD [unikemindustry.com]
- 7. ck12.org [ck12.org]
- 8. amipetro.com [amipetro.com]
- 9. readchemistry.com [readchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Saponification Definition and Reaction [thoughtco.com]
- 16. study.com [study.com]
- 17. testbook.com [testbook.com]
- 18. Saponification - GeeksforGeeks [geeksforgeeks.org]
- 19. byjus.com [byjus.com]
- 20. byjus.com [byjus.com]
- 21. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 22. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 23. quora.com [quora.com]
- 24. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. The Williamson Ether Synthesis [cs.gordon.edu]
- 27. Aldol condensation - Wikipedia [en.wikipedia.org]
- 28. quora.com [quora.com]
- 29. cactus.utahtech.edu [cactus.utahtech.edu]
- 30. researchgate.net [researchgate.net]
- 31. This compound [essentialchemicalindustry.org]
- 32. m.youtube.com [m.youtube.com]
- 33. What is this compound used for? [synapse.patsnap.com]
- 34. chemicals.co.uk [chemicals.co.uk]
An In-depth Technical Guide to the Hygroscopic Nature of Sodium Hydroxide for Researchers, Scientists, and Drug Development Professionals
An authoritative whitepaper detailing the fundamental principles, quantification, and pharmaceutical implications of sodium hydroxide's affinity for atmospheric moisture.
Executive Summary
This compound (NaOH), a ubiquitous compound in research and pharmaceutical manufacturing, is profoundly characterized by its hygroscopic and deliquescent nature. This technical guide provides a comprehensive examination of this critical property, addressing its underlying chemical and physical principles, methodologies for its quantification, and its significant impact on drug development and manufacturing. Through a detailed exploration of water absorption kinetics, thermodynamic drivers, and the formation of hydrates, this paper aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the challenges associated with the handling, storage, and application of this compound. The guide further presents structured quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of the concepts discussed.
The Core Principles of this compound's Hygroscopicity
This compound's strong affinity for water is a defining characteristic, classifying it as a hygroscopic and, more specifically, a deliquescent substance.[1][2] Hygroscopy refers to the ability of a substance to attract and hold water molecules from the surrounding environment, whereas deliquescence is the process where a hygroscopic substance absorbs enough moisture to dissolve and form an aqueous solution.[2][3][4]
The mechanism of water absorption is driven by the strong affinity of the sodium (Na⁺) and hydroxide (OH⁻) ions for water molecules.[5] These ions readily form charge-assisted hydrogen bonds with water that are stronger than the hydrogen bonds between water molecules themselves.[5] This interaction is highly exothermic, releasing a significant amount of heat upon dissolution.[6]
Several factors influence the rate and extent of moisture absorption, with relative humidity (RH) being the most critical. The critical relative humidity (CRH) is the specific RH at which a solid substance begins to absorb moisture from the atmosphere.[7] Below the CRH, the material will remain dry; at or above the CRH, it will absorb water until a saturated solution is formed.[7] The CRH of this compound is notably low, making it susceptible to moisture absorption even in seemingly dry environments.
In addition to absorbing water, this compound readily reacts with atmospheric carbon dioxide (CO₂) to form sodium carbonate (Na₂CO₃).[1][6][8] This reaction is facilitated by the presence of absorbed moisture, which provides a medium for the reaction to occur.[9][10] The formation of sodium carbonate can alter the purity and properties of this compound.
Quantitative Data on this compound's Hygroscopicity
A thorough understanding of the hygroscopic nature of this compound necessitates the examination of quantitative data. The following tables summarize key parameters related to its water absorption characteristics.
Critical Relative Humidity (CRH) of this compound
The CRH of this compound is temperature-dependent, generally decreasing with increasing temperature.[7] This means that at higher temperatures, this compound will begin to absorb moisture at lower relative humidities.
| Temperature (°C) | Approximate Critical Relative Humidity (%) |
| 20 | ~7 |
| 25 | ~6 |
| 30 | ~5 |
Note: These are approximate values and can be influenced by the physical form and purity of the this compound.
Formation of this compound Hydrates
This compound can form a series of hydrates (NaOH·nH₂O) depending on the temperature and concentration of the aqueous solution from which they crystallize.[8] The formation of these hydrates is a key aspect of its interaction with water.
| Hydrate Form | Temperature Range for Crystallization from Solution (°C) |
| NaOH·7H₂O (Heptahydrate) | -28 to -24 |
| NaOH·5H₂O (Pentahydrate) | -24 to -17.7 |
| NaOH·4H₂O (Tetrahydrate) | -17.7 to 5.4 |
| NaOH·3.5H₂O (Trihemihydrate) | 5.4 to 15.38 |
| NaOH·2H₂O (Dihydrate) | 5.0 to 12.3 |
| NaOH·H₂O (Monohydrate) | 12.3 to 61.8 |
Source: Adapted from Wikipedia.[8]
Thermodynamic Data for this compound Hydration
The dissolution and hydration of this compound are thermodynamically favorable processes, characterized by negative enthalpy changes, indicating the release of heat.
| Process | Enthalpy Change (ΔH) in kJ/mol |
| Lattice Energy of NaOH | -887 |
| Heat of Hydration of NaOH | -932 |
| Heat of Solution of NaOH in infinite dilution | -44.5 |
Note: The heat of solution can vary with the final concentration of the solution.
Experimental Protocols for Determining Hygroscopicity
Accurate characterization of the hygroscopic properties of this compound and other materials is crucial. The following sections detail the methodologies for key experimental techniques.
Gravimetric Sorption Analysis (GSA)
Gravimetric Sorption Analysis is a fundamental method for assessing hygroscopicity by measuring the change in mass of a sample exposed to a controlled humidity environment.
Objective: To determine the moisture uptake of a substance at a specific relative humidity and temperature.
Apparatus:
-
Analytical balance (at least 4 decimal places)
-
Desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature).
-
Weighing bottles with airtight lids.
-
Drying oven.
Methodology:
-
Sample Preparation: Dry the weighing bottle in an oven at 105°C for at least one hour, then cool to room temperature in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide).
-
Initial Weighing: Accurately weigh approximately 1-2 grams of the this compound sample into the pre-dried and tared weighing bottle.
-
Drying (Optional but Recommended): To establish a dry reference weight, place the open weighing bottle containing the sample in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Exposure to Controlled Humidity: Place the weighing bottle with the sample (with the lid removed) into a desiccator containing a saturated salt solution that provides a known, constant relative humidity.
-
Mass Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing bottle, quickly seal it, and weigh it on the analytical balance.
-
Equilibrium: Continue taking measurements until the mass of the sample remains constant over two consecutive weighings, indicating that it has reached equilibrium with the surrounding humidity.
-
Calculation: The percentage of moisture absorbed is calculated using the following formula:
% Moisture Absorbed = [((W_t - W_i) / W_i) * 100]
Where:
-
W_t = weight of the sample at time 't'
-
W_i = initial weight of the dry sample
-
Dynamic Vapor Sorption (DVS)
DVS is a more sophisticated and automated gravimetric technique that provides detailed information on moisture sorption and desorption kinetics and isotherms.[5][11][12]
Objective: To generate a moisture sorption-desorption isotherm and determine the kinetics of water vapor uptake and loss.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed into the DVS sample pan.[7]
-
Drying: The sample is initially dried within the instrument by passing a stream of dry nitrogen gas over it until a stable weight is recorded. This establishes the dry mass.
-
Sorption Phase: The instrument is programmed to incrementally increase the relative humidity in a stepwise fashion (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates.[13]
-
Desorption Phase: After reaching the maximum RH, the instrument reverses the process, incrementally decreasing the RH back to 0% and measuring the mass loss at each step.
-
Data Analysis: The instrument's software plots the percentage change in mass against the relative humidity, generating a sorption-desorption isotherm. This plot reveals the material's hygroscopicity, deliquescence point, and any hysteresis between the sorption and desorption curves.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[4][9][14] It is particularly useful for quantifying the absolute amount of water absorbed by a hygroscopic material.
Objective: To determine the precise water content of a this compound sample.
Apparatus:
-
Karl Fischer Titrator (volumetric or coulometric).
-
Anhydrous solvent (e.g., methanol).
-
Karl Fischer reagent.
Methodology:
-
Titrator Preparation: The titration vessel is filled with the anhydrous solvent, and the instrument performs a pre-titration to neutralize any residual moisture in the solvent and the vessel.
-
Sample Introduction: A precisely weighed amount of the this compound sample is quickly introduced into the conditioned titration vessel.
-
Titration: The Karl Fischer reagent, which contains iodine, is added to the sample. The iodine reacts stoichiometrically with the water present in the sample.
-
Endpoint Detection: The endpoint of the titration is detected potentiometrically when an excess of iodine is present, indicating that all the water has been consumed.
-
Calculation: The instrument calculates the amount of water in the sample based on the volume of Karl Fischer reagent consumed (in volumetric titration) or the total charge passed (in coulometric titration). The result is typically expressed as a percentage or in parts per million (ppm) of water.
Implications for Drug Development and Manufacturing
The hygroscopic nature of this compound has significant implications in the pharmaceutical industry, where it is commonly used as a pH adjuster in various formulations.[1]
Formulation Stability
The absorption of moisture by this compound can directly impact the stability of a drug product.[4] An increase in the "free" or available water, measured as water activity (a_w), can accelerate the chemical degradation of moisture-sensitive active pharmaceutical ingredients (APIs) through hydrolysis.[8][15][16] Furthermore, changes in the hydration state of excipients can alter the physical properties of the dosage form, such as hardness, dissolution rate, and physical appearance.[12][17][18]
Manufacturing and Handling in a GMP Environment
In a Good Manufacturing Practice (GMP) environment, strict control over the handling and storage of hygroscopic materials like this compound is essential.[3][11][19][20] Exposure to ambient air should be minimized to prevent moisture absorption and reaction with carbon dioxide.[3] This necessitates the use of tightly sealed containers and potentially storage in a controlled low-humidity environment.[20] When preparing solutions, the exothermic reaction upon dissolution in water must be carefully managed to prevent splashing and ensure safety.
The hygroscopicity of this compound can also affect powder flow and compaction during the manufacturing of solid dosage forms, potentially leading to processing difficulties and variability in product quality.[18]
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows.
Caption: Mechanism of water absorption and subsequent reaction with carbon dioxide.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 6. Equilibrium relative humidity of some saturated salt solutions [bio.groups.et.byu.net]
- 7. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Deliquescence in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Humidity Fixed Points of Binary Saturated Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. proumid.com [proumid.com]
- 14. scispace.com [scispace.com]
- 15. Experimental Determination of the Deliquescence Relative Humidity and Conductivity of Multicomponent Salt Mixtures | Semantic Scholar [semanticscholar.org]
- 16. osti.gov [osti.gov]
- 17. nrc.gov [nrc.gov]
- 18. researchgate.net [researchgate.net]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. This compound Specific Heat Capacity - nextfasr [nextfasr987.weebly.com]
Technical Guide: High-Precision Determination of Sodium Hydroxide Molarity via Primary Standard Titration
Abstract: This document provides a comprehensive protocol for the accurate determination of sodium hydroxide (NaOH) solution molarity, a critical parameter in numerous research, development, and quality control settings. The methodology centers on the standardization of NaOH against potassium hydrogen phthalate (KHP), a primary standard of high purity and stability. Detailed experimental procedures, data handling, and calculation methodologies are presented to ensure high-fidelity results for researchers, scientists, and drug development professionals.
Introduction
In quantitative chemical analysis, particularly within pharmaceutical and biotechnological laboratories, the precise concentration of volumetric solutions is paramount for the accuracy and reproducibility of experimental outcomes. This compound (NaOH), a strong base, is a common titrant; however, it is not a primary standard. Solid NaOH is hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere, which prevents its mass from being measured accurately to prepare a standard solution directly.[1][2] Therefore, solutions of NaOH must be standardized against a primary standard to determine their exact concentration.[3]
This guide details the standardization of a this compound solution using potassium hydrogen phthalate (KHC₈H₄O₄), commonly abbreviated as KHP.[2] KHP is an ideal primary standard because it is a non-hygroscopic, crystalline solid that is stable, available in high purity, and has a relatively high molar mass (204.22 g/mol ), which minimizes weighing errors.[4] The standardization is achieved through an acid-base titration, a procedure used to determine the concentration of an analyte by reacting it with a solution of known concentration.[5] The reaction between the monoprotic acid KHP and the strong base NaOH proceeds in a 1:1 stoichiometric ratio, allowing for a straightforward calculation of the NaOH molarity once the equivalence point is reached.[6][7]
Reaction Equation: KHC₈H₄O₄ (aq) + NaOH (aq) → KNaC₈H₄O₄ (aq) + H₂O (l)[2]
The endpoint of the titration, which approximates the equivalence point, is visualized using phenolphthalein, an acid-base indicator that exhibits a sharp color change from colorless to pink in the pH range of 8.2 to 10.0.[8][9]
Experimental Protocol
This section provides a detailed methodology for the preparation of reagents and the execution of the titration to standardize an approximately 0.1 M NaOH solution.
Materials and Reagents
-
Potassium Hydrogen Phthalate (KHP): Primary standard grade (ACS, 99.95-100.05%), dried at 110°C for at least 2 hours and cooled in a desiccator.[6][10]
-
This compound (NaOH): Reagent grade, ~0.1 M aqueous solution.
-
Phenolphthalein Indicator Solution: 0.5% w/v in 50% ethanol/water.[6]
-
Deionized (DI) Water: Boiled for at least 5 minutes to remove dissolved CO₂ and cooled to room temperature.[11]
-
Equipment:
-
Analytical balance (±0.0001 g readability)
-
50 mL Class A burette
-
250 mL Erlenmeyer flasks (x3)
-
Volumetric flasks, pipettes, beakers
-
Magnetic stirrer and stir bar
-
Burette clamp and stand
-
Procedure
Step 1: Preparation of KHP Primary Standard Samples
-
Accurately weigh, to four decimal places, approximately 0.7 to 0.9 grams of dried KHP into three separate 250 mL Erlenmeyer flasks.[12] Record the exact mass of each sample.
-
To each flask, add approximately 50-75 mL of boiled, cooled deionized water.[12]
-
Add a magnetic stir bar to each flask and stir gently until the KHP has completely dissolved.
-
Add 2-3 drops of phenolphthalein indicator solution to each flask.[2] The solution should remain colorless.
Step 2: Preparation of the Burette
-
Rinse a clean 50 mL burette twice with small portions (~5 mL) of the NaOH solution to be standardized.[3][12]
-
Fill the burette with the NaOH solution, ensuring the tip is free of air bubbles.
-
Record the initial volume reading to the nearest 0.01 mL.
Step 3: Titration
-
Place the first Erlenmeyer flask containing the dissolved KHP sample on the magnetic stirrer.
-
Begin adding the NaOH titrant from the burette to the KHP solution while continuously stirring. Add the titrant rapidly at first, then slow to a drop-wise addition as the pink color begins to persist for longer periods at the point of addition.[2]
-
Rinse the inner walls of the flask with a small amount of DI water to ensure any splashed titrant reacts.[12]
-
The endpoint is reached when the first faint, but persistent, pink color appears and remains for at least 30 seconds throughout the mixed solution.[8][12]
-
Record the final burette volume to the nearest 0.01 mL.
-
Repeat the titration (Step 3) for the other two KHP samples. For high precision, the calculated molarities should agree closely.
Data Presentation and Calculation
The molarity of the NaOH solution is calculated for each trial using the precise mass of KHP and the volume of NaOH titrant consumed.
Calculation Formula
The fundamental calculation involves a stoichiometric conversion from the mass of KHP to the molarity of NaOH.
-
Calculate Moles of KHP:
-
Moles of KHP = Mass of KHP (g) / Molar Mass of KHP ( g/mol )
-
The molar mass of KHP (KHC₈H₄O₄) is 204.22 g/mol .[4]
-
-
Determine Moles of NaOH:
-
From the 1:1 reaction stoichiometry, Moles of NaOH = Moles of KHP.[7]
-
-
Calculate Molarity of NaOH:
-
Molarity of NaOH (mol/L) = Moles of NaOH / Volume of NaOH (L)
-
The volume of NaOH used is the final burette reading minus the initial burette reading. Convert this volume from mL to L by dividing by 1000.[6]
-
Sample Data Table
The following table presents sample data from a typical standardization experiment for an approximately 0.1 M NaOH solution.
| Trial | Mass of KHP (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH (mL) | Moles of KHP (mol) | Molarity of NaOH (mol/L) |
| 1 | 0.8255 | 0.10 | 40.55 | 40.45 | 0.004042 | 0.1000 |
| 2 | 0.8312 | 0.25 | 41.15 | 40.90 | 0.004070 | 0.0995 |
| 3 | 0.8198 | 0.50 | 40.68 | 40.18 | 0.004014 | 0.0999 |
| Average Molarity: 0.0998 | ||||||
| Std. Deviation: 0.00026 |
Workflow Visualization
The logical flow of the standardization process, from preparation to final calculation, is critical for ensuring procedural accuracy and is outlined in the diagram below.
Caption: Workflow for the standardization of a this compound solution.
Conclusion
The standardization of this compound solution against primary standard potassium hydrogen phthalate is a fundamental and essential procedure in analytical chemistry. Adherence to the detailed protocol outlined in this guide, including careful weighing, precise volume measurements, and correct endpoint determination, will yield a highly accurate and reliable molarity for the NaOH solution. This standardized solution can then be confidently used as a titrant in a wide range of applications, from quality control assays in drug manufacturing to various research and development protocols where precise stoichiometry is required.
References
- 1. cerritos.edu [cerritos.edu]
- 2. profpaz.com [profpaz.com]
- 3. chem21labs.com [chem21labs.com]
- 4. Potassium Hydrogen Phthalate|High-Purity Primary Standard [benchchem.com]
- 5. justonly.com [justonly.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. quora.com [quora.com]
- 8. allanchem.com [allanchem.com]
- 9. byjus.com [byjus.com]
- 10. vinmetrica.com [vinmetrica.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. dlt.ncssm.edu [dlt.ncssm.edu]
sodium hydroxide reaction with acids and heat generation
An In-depth Technical Guide on the Neutralization Reaction of Sodium Hydroxide with Acids and Associated Heat Generation
Introduction
The reaction between an acid and a base, known as neutralization, is a fundamental process in chemistry with significant applications in research, industrial processes, and drug development. When this compound (NaOH), a strong base, reacts with an acid, the products are a salt and water. This reaction is invariably exothermic, meaning it releases a quantifiable amount of heat. The standard enthalpy change of neutralization (ΔH°neut) is defined as the heat change that occurs when one mole of water is formed from the reaction of an acid and a base under standard conditions.[1][2]
For drug development professionals and scientists, a precise understanding of this heat generation is critical. It influences reaction kinetics, reactor design, safety protocols, and the stability of final products. This guide provides a detailed technical overview of the thermodynamics involved, experimental protocols for measurement, and a quantitative summary of the heat generated from the reaction of this compound with various strong and weak acids.
Thermodynamics of Neutralization
The heat evolved in a neutralization reaction is primarily due to the formation of the stable O-H bond in water from hydrogen (H⁺) and hydroxide (OH⁻) ions.[2][3] The magnitude of this heat release, however, is dependent on the strength of the acid and base involved.
Strong Acid and Strong Base Neutralization
When a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), reacts with a strong base like this compound, both reactants are considered to be fully ionized in dilute solution.[1][3][4] The essential reaction, therefore, is the combination of H⁺ and OH⁻ ions, with the other ions (e.g., Na⁺ and Cl⁻) acting as spectator ions.[1][4]
HCl(aq) + NaOH(aq) → NaCl(aq) + H₂O(l)
The net ionic equation is: H⁺(aq) + OH⁻(aq) → H₂O(l)
Because the fundamental reaction is the same for any strong acid-strong base combination, the enthalpy of neutralization is remarkably constant, typically falling in the range of -57 to -58 kJ/mol.[1][2]
For a diprotic strong acid like sulfuric acid, two moles of this compound are required to neutralize one mole of the acid.[5]
H₂SO₄(aq) + 2NaOH(aq) → Na₂SO₄(aq) + 2H₂O(l)
The heat released is proportional to the moles of water formed. Therefore, the total heat evolved for the complete neutralization of one mole of H₂SO₄ is approximately double the standard value for a monoprotic acid.[6]
Weak Acid and Strong Base Neutralization
When a weak acid, such as acetic acid (CH₃COOH), reacts with a strong base, the situation is different. Weak acids only partially dissociate in water.[3][4][7]
CH₃COOH(aq) ⇌ H⁺(aq) + CH₃COO⁻(aq)
During neutralization with NaOH, the H⁺ ions are consumed, shifting the equilibrium to the right. However, a portion of the energy released from the formation of water is absorbed to drive the complete dissociation of the remaining weak acid molecules.[3] This energy required for dissociation is the enthalpy of ionization.[8] Consequently, the overall measured enthalpy of neutralization for a weak acid-strong base reaction is less exothermic (less negative) than that of a strong acid-strong base reaction.[3][7]
CH₃COOH(aq) + NaOH(aq) → CH₃COONa(aq) + H₂O(l)
Data Presentation: Enthalpy of Neutralization
The following table summarizes the molar enthalpy of neutralization for the reaction of this compound with selected acids.
| Acid | Acid Type | Reaction Equation | Molar Enthalpy of Neutralization (ΔHneut) per mole of H₂O | Notes |
| Hydrochloric Acid (HCl) | Strong | HCl + NaOH → NaCl + H₂O | -57.1 to -57.9 kJ/mol[1][2] | The value is consistently high as both reactants are fully ionized. |
| Sulfuric Acid (H₂SO₄) | Strong (Diprotic) | H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O | ~ -58.6 kJ/mol[6] | The value is per mole of NaOH consumed (or per mole of water formed). The total heat for the reaction as written is ~ -117 kJ.[6] |
| Acetic Acid (CH₃COOH) | Weak | CH₃COOH + NaOH → CH₃COONa + H₂O | -55.4 to -56.1 kJ/mol[1][8] | The value is less exothermic due to the energy consumed for the ionization of the weak acid. |
Note: Values are reported under standard or near-standard conditions. Actual experimental values may vary based on concentration, temperature, and calorimetric technique.
Experimental Protocol: Calorimetric Determination of Enthalpy of Neutralization
This section details the methodology for determining the enthalpy of neutralization using a constant-pressure "coffee-cup" calorimeter. This technique is widely used for measuring heat changes in solution-based reactions.[7][9]
Materials and Apparatus
-
Calorimeter (Two nested polystyrene cups with a lid)[9]
-
Digital thermometer (0.1 °C resolution)
-
Magnetic stirrer and stir bar (optional, manual stirring is an alternative)
-
Measuring cylinders or burettes (for accurate volume measurement)[9]
-
Beakers
-
Standardized solutions of NaOH (e.g., 1.00 M)
-
Standardized solutions of the acid to be tested (e.g., 1.00 M HCl, 1.00 M CH₃COOH)
Procedure
-
Reagent Measurement: Accurately measure a specific volume (e.g., 50.0 mL) of the 1.00 M acid solution and transfer it into the clean, dry calorimeter.[9]
-
Initial Acid Temperature: Place the lid on the calorimeter, insert the thermometer, and begin gently stirring. Record the temperature of the acid solution every 30 seconds until it stabilizes to a constant value (Tacid).[9]
-
Base Preparation: Concurrently, measure an equal volume (50.0 mL) of the 1.00 M NaOH solution into a separate beaker. Measure its temperature until it is stable (Tbase). For optimal results, Tacid and Tbase should be nearly identical. The initial temperature of the system, Tinitial, can be taken as the average of Tacid and Tbase.
-
Initiate Reaction: Rapidly and carefully add the entire volume of the NaOH solution to the acid in the calorimeter.[9] Immediately replace the lid and continue stirring.
-
Temperature Monitoring: Record the temperature of the mixture every 30 seconds, observing a rise in temperature. Continue recording until the temperature reaches a maximum value and then begins to slowly decrease.[10] This maximum observed temperature is Tfinal.
-
Data Analysis: The change in temperature (ΔT) is calculated as ΔT = Tfinal - Tinitial.
Calculations
-
Calculate Heat Absorbed by the Solution (qsoln):
-
Where:
-
msoln is the total mass of the final solution (assume the density is that of water, ~1.0 g/mL, so mass = total volume in mL).
-
csoln is the specific heat capacity of the solution (assume it is the same as water, 4.184 J/g·°C).[13]
-
ΔT is the change in temperature (Tfinal - Tinitial).
-
-
Calculate Heat of Reaction (qrxn):
-
Assuming a perfectly insulated calorimeter, the heat released by the reaction is equal to the heat absorbed by the solution.
-
qrxn = -qsoln
-
For higher precision, the heat absorbed by the calorimeter itself (qcal = Ccal × ΔT) should be determined in a separate experiment and included: qrxn = -(qsoln + qcal).[9]
-
-
Calculate Moles of Water Formed (n):
-
Determine the limiting reactant. For equal volumes of equimolar monoprotic acid and base, moles (n) = Molarity × Volume (in L).
-
-
Calculate Molar Enthalpy of Neutralization (ΔHneut):
-
ΔHneut = qrxn / n[14]
-
The result is typically expressed in kilojoules per mole (kJ/mol).
-
Visualizations
Experimental Workflow
The logical flow of the calorimetric experiment is depicted below.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Enthalpy of Neutralization: Strong Acid & Base Explained [vedantu.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The enthalpy of neutralisation of acetic acid and this compound is -55.. [askfilo.com]
- 9. Calorimetry of Acid-Base Neutralization [web.lemoyne.edu]
- 10. Chemistry 110 - Experiment 8 Addenda [home.miracosta.edu]
- 11. brainly.com [brainly.com]
- 12. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. chm.davidson.edu [chm.davidson.edu]
A Comprehensive Guide to the Safe Storage and Disposal of Sodium Hydroxide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential protocols for the safe handling, storage, and disposal of sodium hydroxide (NaOH) in a laboratory environment. Adherence to these guidelines is critical to mitigate risks, ensure regulatory compliance, and protect the health and safety of laboratory personnel and the environment.
Understanding the Hazards of this compound
This compound, also known as caustic soda or lye, is a strong, corrosive base widely used in various laboratory and industrial applications.[1][2][3] It is a white, odorless solid available in pellets, flakes, or beads, and it readily dissolves in water in a highly exothermic reaction.[1][2][3][4] The primary hazards associated with this compound are its severe corrosivity to skin, eyes, and the respiratory tract.[1][3][5] Contact can cause severe burns, and inhalation may lead to respiratory damage.[1][3][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5][6][7]
-
Skin and Body Protection: A chemical-resistant lab coat, apron, or suit is necessary to protect against skin contact.[1][5][6][7] Do not wear leather footwear, as it can be degraded by caustic soda.[7]
-
Hand Protection: Chemical-resistant gloves are essential. Suitable materials include nitrile, neoprene, and rubber.[1][5][7] Always inspect gloves for any signs of degradation before use.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, or if exposure limits are exceeded, a NIOSH-approved respirator is required.[1][6][7]
Safe Storage Protocols
Proper storage of this compound is crucial to prevent accidents and maintain its stability. Key storage considerations include:
-
Containers: this compound should be stored in its original, tightly sealed container.[2][3][7] Suitable container materials include high-density polyethylene (HDPE), polypropylene, and certain types of stainless steel.[8][9] Avoid storing this compound in glass containers, as it can slowly etch the glass.[4][10] Metal containers, particularly those made of aluminum, zinc, or tin, are incompatible and can lead to the formation of flammable hydrogen gas.[2][3][11]
-
Storage Environment: Store in a cool, dry, and well-ventilated area.[1][12][13] this compound is hygroscopic and will absorb moisture from the air.[8][9][10] It also reacts with carbon dioxide in the air to form sodium carbonate.[10] The recommended storage temperature is between 29°C and 38°C (85°F to 100°F) to prevent crystallization at low temperatures and increased viscosity.[9][12]
-
Segregation: Store this compound separately from incompatible materials, especially acids, organic compounds, and metals.[1][11][14] Accidental mixing with acids can result in a violent exothermic reaction.[1][15]
Table 1: Chemical Compatibility of this compound with Common Laboratory Materials
| Material | 50% NaOH Compatibility | 80% NaOH Compatibility | Notes |
| High-Density Polyethylene (HDPE) | Excellent | Good | Recommended for storage containers.[8] |
| Polypropylene | Excellent | Good | Suitable for storage containers.[8] |
| Stainless Steel (304 & 316) | Good | Good | Can be used for storage tanks.[8][16] |
| Carbon Steel | Good | Fair | Susceptible to corrosion over time.[9] |
| Aluminum | Severe | Severe | Reacts to produce flammable hydrogen gas.[11] |
| Glass | Fair | Poor | Slowly etched by NaOH solutions.[4][10] |
| Brass | Poor | Severe | Not recommended for use.[17] |
| Neoprene | Good | Fair | Suitable for gloves and seals.[17] |
| Viton | Good | Good | Good resistance to NaOH solutions.[17] |
| EPDM | Good | Fair | May swell with prolonged exposure.[17] |
This table provides a general guide. Always consult the manufacturer's specific chemical resistance data.
Emergency Procedures
In the event of an emergency involving this compound, prompt and appropriate action is critical.
Spills
-
Small Spills (<1 Liter): If trained, personnel with appropriate PPE can clean up small spills.[1][15] Contain the spill using an inert absorbent material like sand or earth.[7][11][14] Do not use combustible materials.[11] The collected material should be placed in a labeled, sealed container for hazardous waste disposal.[1][11][18] The spill area can then be neutralized with a dilute weak acid and flushed with water.[7]
-
Large Spills (>1 Liter): Evacuate the area immediately and contact the institution's emergency response team.[1][6][15]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-60 minutes.[1][6][15] Seek immediate medical attention.[1][6][15]
-
Eye Contact: Immediately flush the eyes with water for at least 15-60 minutes, holding the eyelids open.[6][15] Seek immediate medical attention.[6][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[6][15]
Disposal of this compound Waste
This compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[3][13][14] A waste with a pH of 12.5 or greater is classified as corrosive hazardous waste.[14]
Neutralization Protocol
The primary method for treating this compound waste before disposal is neutralization.[14] This process involves carefully adding an acid to the basic solution to bring the pH to a neutral range (typically between 6.0 and 8.0).[14]
Experimental Protocol for Neutralization:
-
Preparation:
-
Acid Selection:
-
While strong acids like hydrochloric acid (HCl) can be used, a weak acid such as acetic acid or citric acid is often preferred to better control the reaction rate and temperature increase.[20]
-
-
Neutralization Procedure:
-
Final Disposal:
-
Once the pH is stable within the neutral range (6.0-8.0), the neutralized solution can typically be disposed of down the drain with a large volume of water, in accordance with local regulations.[18][19][20] Always check with your institution's environmental health and safety department for specific disposal guidelines.[20]
-
Table 2: Quantitative Data for Neutralization of 1M this compound
| Neutralizing Acid | Molar Ratio (Acid:Base) | Reaction |
| Hydrochloric Acid (HCl) | 1:1 | NaOH + HCl → NaCl + H₂O |
| Sulfuric Acid (H₂SO₄) | 1:2 | 2NaOH + H₂SO₄ → Na₂SO₄ + 2H₂O |
| Acetic Acid (CH₃COOH) | 1:1 | NaOH + CH₃COOH → NaCH₃COO + H₂O |
| Citric Acid (C₆H₈O₇) | 1:3 | 3NaOH + C₆H₈O₇ → Na₃C₆H₅O₇ + 3H₂O |
Note: The reaction of strong acids with strong bases is highly exothermic.
Workflow and Decision Diagrams
The following diagrams illustrate the logical workflows for the safe storage and disposal of this compound.
Caption: Workflow for receiving and storing this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. laballey.com [laballey.com]
- 3. laballey.com [laballey.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safety Precautions while using this compound Pellets [causticpellets.com]
- 6. CCOHS: this compound [ccohs.ca]
- 7. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 8. Caustic Soda Shelf Life: How Long Does It Stay Active? [jamgroupco.com]
- 9. protank.com [protank.com]
- 10. everyday chemistry - Handling and storing this compound, hydrochloric acid, hydrogen peroxide and isopropyl alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. nj.gov [nj.gov]
- 12. Chemical Storage Buildings for Caustic this compound [uschemicalstorage.com]
- 13. michigan.gov [michigan.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. acess.nl [acess.nl]
- 17. emerson.com [emerson.com]
- 18. SOP - this compound [isolab.ess.washington.edu]
- 19. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. epfl.ch [epfl.ch]
An In-depth Technical Guide to the Compatibility of Sodium Hydroxide with Different Types of Glassware
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compatibility of sodium hydroxide (NaOH) with common laboratory glassware. Understanding these interactions is critical for ensuring the integrity of experimental results, maintaining the longevity of laboratory equipment, and ensuring safety. This document details the mechanisms of alkaline attack on glass, presents quantitative data on corrosion rates, outlines standardized experimental protocols for testing chemical resistance, and provides visual representations of key processes.
Introduction: The Nature of Alkaline Attack on Glass
This compound, a strong alkali, can be highly corrosive to silicate-based glassware. The primary mechanism of this corrosion is the nucleophilic attack of hydroxide ions (OH⁻) on the silicon-oxygen (Si-O) bonds that form the backbone of the glass network. This process leads to the dissolution of the glass surface.[1][2]
The general chemical resistance of common laboratory glassware to this compound follows this hierarchy:
Quartz Glass (Fused Silica) > Borosilicate Glass > Soda-Lime Glass
Several factors influence the rate and extent of this chemical attack, including:
-
Concentration of this compound: Higher concentrations of NaOH lead to a more aggressive attack.
-
Temperature: Increased temperature significantly accelerates the rate of corrosion.[1][3]
-
Exposure Time: Longer contact times result in greater degradation of the glass.
-
Glass Composition: The specific composition of the glass plays a crucial role in its resistance to alkaline solutions.[4][5]
Data Presentation: Quantitative Analysis of Corrosion
The following tables summarize available quantitative data on the corrosion of different glass types when exposed to this compound solutions. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
Table 1: Mass Loss of Borosilicate Glass in 50% this compound Solution
| Temperature (°C) | Exposure Time | Average Mass Loss Rate | Source |
| 22 ± 3 | 2 months | 1.65 µ g/hour | [3] |
| 105 | 6 hours | 17.8 mg/hour | [3] |
Table 2: Dissolution of Borosilicate Glass in 5% this compound Solution
| Temperature (°C) | Exposure Time (hours) | Dissolution Rate (mg/cm²) | Source |
| 60 | 160 | 5.47 | |
| 90 | 160 | 46.77 |
Table 3: Comparative Degradation of Borosilicate and Soda-Lime Glass in an Alkaline Environment (pH 10)
| Glass Type | Temperature (°C) | Relative Degradation Rate | Source |
| Borosilicate Glass | >134 | 1x | [6] |
| Soda-Lime Glass | >134 | 10x | [6] |
Experimental Protocols for Assessing Chemical Resistance
Several standardized methods are employed to quantify the chemical resistance of glassware to alkaline solutions. These protocols provide a basis for classifying glass types and ensuring quality control.
ASTM C225: Resistance of Glass Containers to Chemical Attack
This standard provides several test methods for evaluating the chemical resistance of glass containers.
-
Test Method B-W (for products with pH 5.0 or over):
-
Glass containers are partially filled with distilled water.
-
The containers are placed in an autoclave and the temperature is raised to 121°C.[7]
-
After a specified time, the containers are cooled, and the extract is titrated to determine the amount of alkali leached from the glass.
-
-
Test Method P-W (Powdered Glass Test):
ISO 695: Resistance to Attack by a Boiling Aqueous Solution of Mixed Alkali
This method assesses the resistance of glass to a boiling solution of mixed alkali.
-
A glass sample of a defined surface area is prepared.
-
The sample is immersed in a boiling aqueous solution containing equal volumes of 1 mol/L this compound and 0.5 mol/L sodium carbonate for 3 hours.
-
The mass loss of the glass sample is determined gravimetrically.
-
The resistance is expressed as the loss in mass per unit surface area.
ISO 719: Hydrolytic Resistance of Glass Grains at 98°C
This standard is particularly suited for less resistant glasses like soda-lime glass.[8][9][10]
-
A 2g sample of glass grains (300-500 µm) is prepared by crushing and sieving.[11]
-
The glass grains are placed in a flask with high-purity water.
-
The flask is heated in a boiling water bath at 98°C for 60 minutes.[10][11]
-
After cooling, the extracted alkali is titrated with a standard solution of hydrochloric acid.[10][11]
-
The hydrolytic resistance is classified based on the volume of acid consumed.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the interaction of this compound with glassware.
Caption: Mechanism of alkaline attack on the silicate glass network.
References
- 1. Sciencemadness Discussion Board - NaOH attacking glass - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-property correlations in borosilicate in comparison to soda-lime glass | glassonweb.com [glassonweb.com]
- 4. Borosilicate vs. Soda Lime Glass: A Detailed Comparison - LJ Star [ljstar.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sensirion.com [sensirion.com]
- 8. micqstore.com [micqstore.com]
- 9. researchgate.net [researchgate.net]
- 10. Borosilicate vs Soda Lime Glass – Best Choice for Heat Resistance [chemscience.com]
- 11. equipment - Labware to handle hot aqueous NaOH - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Notes: Sodium Hydroxide for pH Adjustment in Experimental Research
Introduction
Sodium hydroxide (NaOH), also known as caustic soda or lye, is a strong base commonly utilized in research and industrial settings for pH adjustment.[1][2] Its high reactivity and strong alkaline nature make it an effective agent for neutralizing acids and raising the pH of solutions.[1] At room temperature, this compound is a white, odorless crystalline solid that readily absorbs moisture from the air.[2][3] When dissolved in water, it dissociates completely into sodium (Na+) and hydroxide (OH-) ions, generating a significant amount of heat in an exothermic reaction.[1][2][4] This property requires careful handling during solution preparation to prevent boiling and splashing.[4]
Chemical Properties and Mechanism of pH Adjustment
The fundamental principle behind the use of this compound for pH adjustment lies in its ability to neutralize acids. In an aqueous solution, NaOH reacts with acids to form a salt and water.[1][5] For instance, the reaction with hydrochloric acid (HCl) is as follows:
NaOH + HCl → NaCl + H₂O[1]
This neutralization reaction effectively removes excess hydrogen ions (H+) from the solution, thereby increasing the pH. The logarithmic nature of the pH scale means that small additions of a strong base like NaOH can cause significant changes in pH, especially when approaching the equivalence point.[6]
Applications in Research
This compound solutions are indispensable in a wide array of experimental applications:
-
Buffer Preparation: NaOH is frequently used to adjust the pH of acidic components of buffer systems to the desired range.
-
Cell Culture: It is used to adjust the pH of cell culture media and solutions.[7] For instance, it has been used to neutralize collagen solutions for 3D cell culture.[7] However, care must be taken as high concentrations can be toxic to cells.[8]
-
Protein Chemistry: In protein extraction and purification, NaOH can be used to lyse cells by breaking down cell walls and membranes.[9] It is also employed to adjust the pH during protein precipitation and for cleaning and regenerating chromatography columns.
-
Chemical Synthesis: Many chemical reactions require a specific pH to proceed optimally. NaOH is a common reagent for establishing and maintaining alkaline conditions. For example, in the synthesis of silver nanoparticles, 0.1 M this compound was used to adjust the pH to 10.[10]
-
Environmental and Water Treatment: In laboratory-scale studies simulating water treatment processes, NaOH is used to regulate pH.[1]
Safety Precautions
This compound is a corrosive substance that can cause severe chemical burns to the skin and eyes upon contact.[11][12] Inhalation of dust or mists can lead to respiratory irritation.[3] Therefore, stringent safety measures are imperative when handling NaOH.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (rubber or nitrile), a lab coat, and closed-toe shoes.[11][13][14]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[11][15]
-
Handling Solid NaOH: When weighing solid NaOH pellets or flakes, do so carefully to minimize dust generation.
-
Dilution: Always add this compound to water slowly and with constant stirring; never add water to solid this compound. [4][16] This is to dissipate the heat generated and prevent boiling and splashing.[4] Using cold water can help manage the temperature increase.[16]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as acids, organic materials, and metals like aluminum, zinc, and tin.[12][17] Keep containers tightly closed.[11]
-
Spill and Disposal: In case of a spill, contain the material and collect it for disposal.[14] Liquid spills can be absorbed with an inert material like sand.[12][14] Do not use water for the initial cleanup of a solid spill.[14] Neutralize the spill residue with a dilute acid.[17] Dispose of this compound waste according to local, state, and federal regulations, often as hazardous waste.[12][15]
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
This protocol describes the preparation of 1 liter of a 1 M this compound solution.
Materials:
-
This compound (NaOH) pellets or flakes (Molar Mass: 40.00 g/mol )[7]
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Glass beaker (borosilicate, e.g., Pyrex)[4]
-
Magnetic stirrer and stir bar
-
Weighing boat
-
Spatula
-
Funnel
-
Personal Protective Equipment (goggles, gloves, lab coat)
Procedure:
-
Safety First: Put on all required personal protective equipment.
-
Weighing NaOH: Accurately weigh 40.00 g of this compound pellets or flakes using a weighing boat.[18] Perform this step in a fume hood to avoid inhaling any dust.
-
Initial Dissolution: Add approximately 500 mL of distilled water to a large borosilicate glass beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer in a fume hood.
-
Adding NaOH to Water: Slowly and carefully add the weighed this compound to the water while it is being stirred.[4] The solution will heat up significantly.[2]
-
Cooling: Allow the solution to cool to room temperature. The beaker can be placed in an ice bath to facilitate cooling.[4]
-
Transfer to Volumetric Flask: Once the solution has cooled, carefully transfer it to a 1000 mL volumetric flask using a funnel.
-
Final Volume Adjustment: Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the NaOH is transferred. Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Transfer the solution to a properly labeled, tightly sealed storage bottle. Store in a cool, dry place.[19]
Protocol 2: pH Adjustment of an Aqueous Solution
This protocol provides a general procedure for adjusting the pH of a solution using a prepared this compound stock solution.
Materials:
-
Prepared this compound stock solution (e.g., 1 M or 0.1 M)
-
The solution requiring pH adjustment
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
Pipettes or droppers
-
Beaker
-
Personal Protective Equipment (goggles, gloves, lab coat)
Procedure:
-
Setup: Place the solution to be adjusted in a beaker with a magnetic stir bar on a magnetic stirrer.
-
pH Measurement: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the spinning stir bar. Start the magnetic stirrer at a moderate speed.[20]
-
Initial pH Reading: Record the initial pH of the solution.[20]
-
Adding NaOH: Using a pipette or dropper, add the this compound solution dropwise to the vortex of the stirring solution.[20]
-
Equilibration and Monitoring: Allow the solution to mix thoroughly and the pH reading to stabilize after each addition before adding more NaOH.[20] The pH will change more rapidly as it approaches the desired value.
-
Fine-Tuning: As the pH nears the target value, add the NaOH solution one drop at a time, waiting for the reading to stabilize after each drop to avoid overshooting the desired pH.
-
Final Reading: Once the target pH is reached and remains stable, record the final pH.
-
Post-Adjustment: Remove the pH electrode, rinse it with distilled water, and store it according to the manufacturer's instructions.
Data Presentation
Table 1: Molar Mass and Preparation of Common NaOH Solutions
| Concentration (M) | Molar Mass of NaOH ( g/mol ) | Mass of NaOH per 1 Liter of Solution (g) |
| 1.0 | 40.00 | 40.00 |
| 0.5 | 40.00 | 20.00 |
| 0.1 | 40.00 | 4.00 |
Table 2: pH of this compound Solutions at 25°C
| Concentration (M) | pOH | pH |
| 1.0 | 0.00 | 14.00 |
| 0.1 | 1.00 | 13.00 |
| 0.01 | 2.00 | 12.00 |
| 0.001 | 3.00 | 11.00 |
Visualizations
Caption: Dissociation of solid NaOH in water into sodium and hydroxide ions.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. This compound and reactions with it | MEL Chemistry [melscience.com]
- 3. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. How to Prepare a this compound or NaOH Solution [thoughtco.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 7. 氢氧化钠 溶液 1.0 N, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. The Impact of the Reducing Agent on the Cytotoxicity and Selectivity Index of Silver Nanoparticles in Leukemia and Healthy Cells [mdpi.com]
- 11. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 12. laballey.com [laballey.com]
- 13. quora.com [quora.com]
- 14. This compound [tn.gov]
- 15. benchchem.com [benchchem.com]
- 16. CCOHS: this compound [ccohs.ca]
- 17. nj.gov [nj.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmadekho.com [pharmadekho.com]
- 20. youtube.com [youtube.com]
Application Notes & Protocols: Sodium hydroxide as a Titrant in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium hydroxide (NaOH) is a strong base and a widely used titrant in analytical chemistry for the quantitative analysis of acidic substances. Its application is crucial in pharmaceutical analysis for the determination of the purity of acidic active pharmaceutical ingredients (APIs) and in various quality control processes. Due to its hygroscopic nature and reactivity with atmospheric carbon dioxide, the accurate determination of its concentration through standardization is a critical preliminary step for reliable analytical results.[1][2][3][4] This document provides detailed protocols for the preparation, standardization, and application of this compound solutions as a titrant in a laboratory setting.
Preparation and Standardization of this compound Solution
The concentration of a this compound solution can change over time due to the absorption of moisture and carbon dioxide from the air.[3][4] Therefore, it must be standardized against a primary standard. Potassium hydrogen phthalate (KHP) is a commonly used primary standard for this purpose due to its high purity, stability, and high molar mass.[2][5][6][7][8][9]
Data Presentation: Reagents and Standards
| Parameter | Specification |
| Titrant | This compound (NaOH) |
| Target Concentration | 0.1 M (or 0.1 N) |
| Primary Standard | Potassium Hydrogen Phthalate (KHP) |
| KHP Molecular Weight | 204.23 g/mol |
| Indicator | Phenolphthalein |
| Indicator pH Range | 8.2 (colorless) - 10.0 (pink) |
Experimental Protocol: Preparation of 0.1 M this compound Solution
-
Preparation: To prepare an approximately 0.1 M solution, dissolve 4.0 g of NaOH pellets in 1 liter of deionized, carbon dioxide-free water.[1][5]
-
Storage: Store the solution in a tightly sealed polyethylene bottle to prevent absorption of atmospheric CO2.[6][10]
Experimental Protocol: Standardization of 0.1 M this compound Solution with KHP
-
Preparation of KHP standard: Accurately weigh approximately 0.5 g of KHP (previously dried at 120°C for 2 hours) and record the exact mass.[11][12]
-
Dissolve the KHP in about 75 mL of deionized water in a 250 mL Erlenmeyer flask.[11]
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution.[5][12]
-
Titration: Fill a clean, rinsed burette with the prepared 0.1 M NaOH solution and record the initial volume.
-
Titrate the KHP solution with the NaOH solution with constant swirling until a faint, persistent pink color is observed.[13] This indicates the endpoint of the titration.
-
Record the final volume of the NaOH solution.
-
Repeat the titration at least two more times for accuracy.
-
Calculation of Molarity:
-
Moles of KHP = Mass of KHP (g) / 204.23 g/mol
-
At the equivalence point, Moles of NaOH = Moles of KHP
-
Molarity of NaOH (M) = Moles of NaOH / Volume of NaOH (L)
-
Visualization: Standardization Workflow
Caption: Workflow for the standardization of a this compound solution.
Application: Determination of Acetylsalicylic Acid in Aspirin Tablets
A common application of this compound titration in the pharmaceutical industry is the assay of acetylsalicylic acid (aspirin), the active ingredient in aspirin tablets.[2][6][14][15] Both direct and back-titration methods can be employed.
Data Presentation: Titration of Acetylsalicylic Acid
| Parameter | Specification |
| Analyte | Acetylsalicylic Acid (Aspirin) |
| Molecular Weight | 180.16 g/mol |
| Titrant | Standardized this compound (NaOH) solution |
| Indicator | Phenolphthalein |
| Stoichiometry (Direct Titration) | 1 mole Aspirin : 1 mole NaOH |
| Stoichiometry (Back Titration) | 1 mole Aspirin : 2 moles NaOH |
Experimental Protocol: Direct Titration of Aspirin
-
Sample Preparation: Accurately weigh and crush an aspirin tablet. Transfer a known mass of the powder (approximately 0.5 g) to a 250 mL Erlenmeyer flask.[14]
-
Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate the aspirin solution with the standardized NaOH solution until a permanent faint pink color is achieved.[14]
-
Record the volume of NaOH used.
-
Calculation of Aspirin Purity:
-
Moles of NaOH = Molarity of NaOH (M) x Volume of NaOH (L)
-
Moles of Aspirin = Moles of NaOH
-
Mass of Aspirin (g) = Moles of Aspirin x 180.16 g/mol
-
% Purity = (Mass of Aspirin / Initial Mass of Sample) x 100
-
Experimental Protocol: Back-Titration of Aspirin
This method is often preferred as it accounts for the hydrolysis of aspirin.[14][15]
-
Sample Preparation: Prepare the aspirin sample as described in the direct titration method.
-
Reaction with Excess Base: Add a known excess volume of standardized NaOH solution (e.g., 50.00 mL) to the aspirin solution.
-
Heat the mixture in a water bath for about 15 minutes to ensure complete hydrolysis of the aspirin.[6][14]
-
Cool the solution to room temperature.
-
Back-Titration: Add a few drops of phenolphthalein and titrate the unreacted (excess) NaOH with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the pink color disappears.[14]
-
Record the volume of HCl used.
-
Calculation of Aspirin Purity:
-
Moles of excess NaOH = Molarity of HCl (M) x Volume of HCl (L)
-
Total moles of NaOH added = Molarity of NaOH (M) x Initial Volume of NaOH (L)
-
Moles of NaOH reacted with Aspirin = Total moles of NaOH - Moles of excess NaOH
-
Moles of Aspirin = Moles of NaOH reacted / 2 (due to hydrolysis)
-
Mass of Aspirin (g) = Moles of Aspirin x 180.16 g/mol
-
% Purity = (Mass of Aspirin / Initial Mass of Sample) x 100
-
Visualization: Neutralization Reaction and Titration Logic
Caption: Neutralization reaction in an acid-base titration.
References
- 1. extension.iastate.edu [extension.iastate.edu]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. hiranuma.com [hiranuma.com]
- 4. jmscience.com [jmscience.com]
- 5. This compound preparation and standardization | PDF [slideshare.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. christopherking.name [christopherking.name]
- 10. laballey.com [laballey.com]
- 11. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 12. Preparation and standardization of this compound Standard solution [pharmacyinfoline.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. noblesciencepress.org [noblesciencepress.org]
Application of Sodium Hydroxide (NaOH) in Protein Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxide (NaOH), a strong alkali, is a versatile and widely utilized reagent in the field of protein biochemistry. Its role extends from the initial stages of protein extraction from various cellular sources to the purification and maintenance of chromatography equipment. The alkaline nature of NaOH facilitates the disruption of cellular structures, solubilization of proteins, and, when used appropriately, can be a critical component in achieving high-yield protein preparations. This document provides detailed application notes and protocols for the use of NaOH in protein extraction and purification, supported by quantitative data and visual workflows.
Principle of Action
The primary mechanism by which NaOH aids in protein extraction is through its high pH environment. This alkalinity disrupts the non-covalent bonds that maintain the integrity of cell walls and membranes, leading to cell lysis and the release of intracellular contents.[1] For proteins themselves, the high pH can lead to denaturation by altering the ionization state of amino acid side chains, which disrupts the protein's secondary and tertiary structures. This denaturation can be advantageous for solubilizing proteins, particularly those sequestered in inclusion bodies. However, it's crucial to control the concentration and exposure time to NaOH, as extreme alkaline conditions can lead to protein degradation and aggregation.[2]
Applications of NaOH in Protein Research
This compound is employed in several key areas of protein extraction and purification:
-
Cell Lysis: The strong alkaline nature of NaOH is effective in breaking down the cell walls of bacteria, yeast, and plant cells, releasing intracellular proteins.[1]
-
Inclusion Body Solubilization: Recombinantly expressed proteins in systems like E. coli often form insoluble aggregates known as inclusion bodies. NaOH, often in combination with chaotropic agents like urea, can be used to solubilize these aggregates.[3]
-
Protein Precipitation: By adjusting the pH of a protein solution with NaOH to the protein's isoelectric point (pI), its solubility is minimized, causing it to precipitate out of the solution. This allows for the selective separation of target proteins.[1]
-
Chromatography Column Cleaning and Sanitization: NaOH is widely used for cleaning-in-place (CIP) and sanitizing chromatography resins, such as Protein A columns, to remove precipitated proteins, aggregates, and microbial contaminants, thereby restoring column performance and ensuring process hygiene.[1][4]
-
Protein Modification: Under specific conditions, NaOH can be used to hydrolyze peptide bonds, which is a process utilized in some analytical techniques or for the generation of smaller peptides.[1]
Experimental Protocols
Protocol 1: Alkaline Lysis for Protein Extraction from Saccharomyces cerevisiae
This protocol is a rapid method for extracting total protein from yeast cells for applications like SDS-PAGE and Western blotting.
Materials:
-
Yeast cell pellet
-
0.1 N NaOH
-
1X SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Heating block or water bath
Procedure:
-
To the yeast cell pellet, add 200 µL of 0.1 N NaOH.
-
Resuspend the pellet thoroughly by vortexing.
-
Incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes and carefully discard the supernatant by pipetting.[5]
-
To the cell pellet, add an appropriate volume of 1X SDS-PAGE sample buffer (e.g., 50-100 µL).
-
Vortex to resuspend the pellet.
-
Boil the sample at 95°C for 7-8 minutes to denature the proteins.[5]
-
Centrifuge at 13,000 rpm for 15 minutes to pellet cell debris.[5]
-
Carefully collect the supernatant containing the solubilized proteins into a fresh microfuge tube.
-
The protein extract is now ready for quantification (e.g., using a BCA assay) and analysis by SDS-PAGE.
Protocol 2: Alkaline-SDS Lysis for Microbial Cells (Bacteria and Fungi)
This protocol is suitable for a broad range of microbes and is adaptable for high-throughput applications in a 96-well plate format.
Materials:
-
Microbial cell pellet (0.5–2.0 OD*mL)
-
Lysis Buffer: 200 mM NaOH, 1% SDS (Sodium Dodecyl Sulfate)
-
Neutralization Buffer: HCl (concentration to neutralize the lysis buffer)
-
Benzonase nuclease
-
Ice-cold acetone (80% by volume)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Resuspend the microbial cell pellet in the alkaline-SDS lysis buffer.
-
Incubate for a short period to ensure cell lysis.
-
Neutralize the lysate by adding the appropriate volume of HCl.
-
Treat with Benzonase to digest nucleic acids, which can interfere with downstream processing.
-
Add ice-cold acetone (to a final concentration of 80% by volume) to precipitate the proteins.
-
Incubate on ice to allow for complete precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully decant the supernatant.
-
The protein pellet can be air-dried and then resuspended in a buffer suitable for downstream applications such as tryptic digestion for proteomics analysis.[6]
Quantitative Data Summary
The efficiency of protein extraction using NaOH can be influenced by its concentration, the type of sample, and other experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of NaOH Concentration on Protein Recovery from Hempseed Meal
| Solvent | Concentration (mol/L) | Protein Recovery (%) |
| NaOH | 0.25 | ~60-78 |
| 0.5 | ~60-78 | |
| 0.75 | ~60-78 | |
| 1.0 | ~60-78 | |
| KOH | 0.25 | ~60-78 |
| 0.5 | ~60-78 | |
| 0.75 | ~60-78 | |
| 1.0 | ~60-78 | |
| NaHCO₃ | 0.25 - 1.0 | ~16-45 |
| NaCl | 0.25 - 1.0 | ~16-45 |
| Water (Control) | N/A | ~22 |
Data adapted from a study on protein extraction from hempseed meal. The study noted that while NaOH and KOH provided the highest recovery, they may also induce protein crosslinking.[7]
Table 2: Comparison of Alkaline and Enzymatic Extraction of Rice Protein
| Extraction Method | Protein Recovery (%) | Protein Solubility (%) |
| 0.1 N NaOH (55°C) | 27.43 | 23.46 |
| 1 N NaOH (55°C) | <27.43 | Lower than 0.1 N NaOH |
| Alcalase (Enzymatic) | 30.04 | 100 |
| Flavourzyme (Enzymatic) | <27.43 | N/A |
Data from a comparative study on protein extraction from carbohydrate-digested rice. Although enzymatic extraction yielded slightly higher recovery and significantly better solubility, alkaline extraction remains a cost-effective alternative.[8]
Table 3: Recommended NaOH Concentrations for Various Applications
| Application | Recommended NaOH Concentration | Notes |
| Cell Lysis (Yeast) | 0.1 N - 0.3 M | Effective for permeabilizing the cell wall.[5][9][10] |
| Cell Lysis (Microbes) | 200 mM (in combination with SDS) | Broadly applicable to bacteria and fungi.[6] |
| Inclusion Body Solubilization | Alkaline pH (>9) | Often used with denaturants like urea.[3] |
| Protein A Resin Cleaning (CIP) | 0.5 M | Recommended for effective cleaning and maintaining binding capacity. 0.1 M is often insufficient for repeated cycling.[4] |
Downstream Processing Considerations
After protein extraction using NaOH, several downstream steps are necessary to purify and stabilize the target protein.
-
Neutralization: The high pH of the lysate must be neutralized, typically by adding an acid like HCl or a buffering agent. This step is critical to prevent further protein degradation and to prepare the sample for subsequent purification steps.[6]
-
Removal of Cell Debris: Centrifugation is used to pellet insoluble cell debris, which is then discarded.[5]
-
Protein Precipitation: To concentrate the protein and remove contaminants, precipitation methods using acetone or trichloroacetic acid (TCA) are often employed.[6][11]
-
Desalting and Buffer Exchange: Techniques like dialysis or gel filtration are used to remove salts and exchange the buffer to one that is compatible with downstream chromatography or other applications.
-
Chromatography: Various chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, can be used to purify the target protein to a high degree.[12]
Conclusion
This compound is a powerful and cost-effective tool in protein extraction and purification. Its efficacy in cell lysis and protein solubilization makes it a valuable reagent for researchers in academia and industry. However, careful optimization of NaOH concentration, temperature, and incubation time is essential to maximize protein yield and maintain protein integrity. The protocols and data presented here provide a comprehensive guide for the effective application of NaOH in protein research and development.
References
- 1. asiachmical.com [asiachmical.com]
- 2. researchgate.net [researchgate.net]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. KC Lab - Alkaline Lysis Protocol for Isolating Protein from S. cerevisiae [sites.google.com]
- 6. Alkaline-SDS cell lysis of microbes with acetone protein precipitation for proteomic sample preparation in 96-well plate format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of solvent composition on the extraction of proteins from hemp oil processing stream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effectiveness of alkaline and enzymatic extraction and the solubility of proteins extracted from carbohydrate-digested rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. braunlab.de [braunlab.de]
- 12. iipseries.org [iipseries.org]
Application Notes and Protocols for Alkaline Cell Lysis Using Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline lysis is a cornerstone technique in molecular biology for the efficient extraction and purification of plasmid DNA from bacterial cells, most commonly Escherichia coli. The method's success hinges on the differential denaturation and renaturation properties of supercoiled plasmid DNA compared to the much larger bacterial chromosomal DNA. Sodium hydroxide (NaOH) is a critical reagent in this process, creating the highly alkaline conditions necessary for cell lysis and DNA denaturation. This document provides detailed application notes, experimental protocols, and quantitative data for performing alkaline lysis at various scales, along with an exploration of the optimization of this compound concentration.
Principle of Alkaline Lysis
The alkaline lysis procedure selectively denatures chromosomal and plasmid DNA in the presence of a strong base (NaOH) and a detergent (Sodium Dodecyl Sulfate - SDS). SDS solubilizes the cell membrane and denatures cellular proteins.[1] The high pH environment created by NaOH disrupts the hydrogen bonds between the DNA strands, leading to the denaturation of both chromosomal and plasmid DNA. Due to its supercoiled nature, the two strands of plasmid DNA remain topologically interlinked, allowing for rapid renaturation when the pH is lowered. In contrast, the long, linear chromosomal DNA strands become entangled and cannot efficiently reanneal.
Subsequent neutralization with an acidic salt, typically potassium acetate, causes the rapid renaturation of the supercoiled plasmid DNA. The denatured chromosomal DNA, along with denatured proteins and SDS, precipitates out of solution, forming a complex that can be easily removed by centrifugation. The plasmid DNA remains in the supernatant and can be further purified.
Core Reagents and Their Functions
The alkaline lysis procedure typically employs three key solutions, often referred to as Solution I, Solution II (Lysis Buffer), and Solution III (Neutralization Buffer).
| Solution | Key Components | Function |
| Solution I (Resuspension Buffer) | Glucose, Tris-HCl, EDTA | Glucose: Maintains osmotic pressure to prevent premature cell lysis.[2] Tris-HCl: A buffering agent to maintain a stable pH. EDTA: A chelating agent that sequesters divalent cations like Mg2+ and Ca2+, which are cofactors for DNases, thereby protecting the plasmid DNA from degradation.[2] |
| Solution II (Lysis Buffer) | This compound (NaOH), Sodium Dodecyl Sulfate (SDS) | This compound (NaOH): Creates a highly alkaline environment (pH 12.0-12.5) that denatures both chromosomal and plasmid DNA.[3] It also aids in the breakdown of the cell wall. Sodium Dodecyl Sulfate (SDS): A detergent that disrupts the cell membrane and denatures cellular proteins. |
| Solution III (Neutralization Buffer) | Potassium Acetate, Acetic Acid | Potassium Acetate/Acetic Acid: Neutralizes the NaOH, lowering the pH and allowing for the selective renaturation of the supercoiled plasmid DNA. The high salt concentration also causes the precipitation of the SDS-protein-chromosomal DNA complex. |
Quantitative Data for Alkaline Lysis Protocols
The volumes of reagents used in alkaline lysis protocols are scaled according to the volume of the bacterial culture being processed. The following tables provide typical reagent compositions and volumes for Miniprep, Midiprep, and Maxiprep procedures.
Table 1: Reagent Composition for Alkaline Lysis
| Reagent | Component | Concentration |
| Solution I | Glucose | 50 mM |
| Tris-HCl (pH 8.0) | 25 mM | |
| EDTA (pH 8.0) | 10 mM | |
| Solution II | This compound (NaOH) | 0.2 N |
| Sodium Dodecyl Sulfate (SDS) | 1% (w/v) | |
| Solution III | Potassium Acetate | 3 M |
| Glacial Acetic Acid | to pH 4.8-5.5 |
Table 2: Reagent Volumes for Different Alkaline Lysis Scales
| Protocol Scale | Culture Volume | Solution I Volume | Solution II Volume | Solution III Volume |
| Miniprep | 1-5 mL | 100 - 200 µL | 200 - 400 µL | 150 - 300 µL |
| Midiprep | 25-100 mL | 4 mL | 4 mL | 4 mL |
| Maxiprep | 200-500 mL | 10 - 20 mL | 10 - 40 mL | 15 - 30 mL |
Experimental Protocols
The following are detailed methodologies for performing alkaline lysis at Miniprep, Midiprep, and Maxiprep scales.
Miniprep Protocol (for 1-5 mL Culture)
-
Cell Harvesting: Pellet 1.5 mL of an overnight bacterial culture by centrifuging at >8000 x g for 3 minutes at room temperature. Discard the supernatant.
-
Resuspension: Resuspend the bacterial pellet thoroughly in 100 µL of ice-cold Solution I by vortexing or pipetting. Ensure no cell clumps remain.
-
Lysis: Add 200 µL of freshly prepared Solution II. Close the tube and mix gently by inverting the tube 4-6 times. The solution should become clear and viscous. Do not vortex, as this can shear the chromosomal DNA. Incubate at room temperature for no more than 5 minutes. Prolonged exposure to alkaline conditions can irreversibly denature the plasmid DNA.[4]
-
Neutralization: Add 150 µL of ice-cold Solution III. Mix immediately and thoroughly by inverting the tube several times. A white, flocculent precipitate should form.
-
Clarification: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the cell debris and the SDS-protein-chromosomal DNA complex.
-
DNA Precipitation: Carefully transfer the supernatant to a clean microfuge tube. Add 2 volumes of room temperature 100% ethanol or 0.7 volumes of isopropanol to precipitate the plasmid DNA. Mix and incubate at room temperature for 2-5 minutes.
-
Pelleting and Washing: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the plasmid DNA. Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol and centrifuge for 5 minutes.
-
Drying and Resuspension: Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to dissolve. Resuspend the DNA pellet in a suitable volume (e.g., 20-50 µL) of TE buffer or nuclease-free water.
Midiprep Protocol (for 25-100 mL Culture)
-
Cell Harvesting: Pellet the bacterial cells from a 25-100 mL overnight culture by centrifugation at 6000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 4 mL of Solution I.
-
Lysis: Add 4 mL of Solution II and mix gently but thoroughly by inverting the tube until the solution is clear and viscous. Incubate at room temperature for 5 minutes.
-
Neutralization: Add 4 mL of chilled Solution III and mix immediately by inverting the tube several times.
-
Clarification: Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
DNA Precipitation: Transfer the supernatant to a fresh tube and add 0.7 volumes of isopropanol. Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Pelleting and Washing: Discard the supernatant, wash the pellet with 2 mL of 70% ethanol, and centrifuge for 5 minutes.
-
Drying and Resuspension: Air-dry the pellet and resuspend in a suitable volume of TE buffer or water.
Maxiprep Protocol (for 200-500 mL Culture)
-
Cell Harvesting: Pellet cells from a 200-500 mL culture at 6000 x g for 15 minutes at 4°C.
-
Resuspension: Resuspend the pellet in 10 mL of Solution I. For larger pellets, this volume can be increased to 20 mL.
-
Lysis: Add 10 mL (or 20 mL if scaled up) of Solution II and mix gently by inverting the container. Incubate at room temperature for 5 minutes.
-
Neutralization: Add 15 mL (or 30 mL if scaled up) of chilled Solution III and mix thoroughly.
-
Clarification: Centrifuge at >12,000 x g for 30 minutes at 4°C. Filter the supernatant through a cheesecloth or a specialized filter to remove any floating precipitate.
-
DNA Precipitation: Add 0.7 volumes of isopropanol to the cleared lysate and centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Pelleting and Washing: Discard the supernatant, wash the pellet with 5 mL of 70% ethanol, and centrifuge.
-
Drying and Resuspension: Air-dry the pellet and resuspend in a suitable volume of TE buffer or water.
Optimization of this compound Concentration
The concentration of this compound in the lysis buffer is a critical parameter. While a 0.2 N concentration is standard for E. coli, the optimal concentration can vary depending on the bacterial strain and the desired purity of the plasmid DNA.
-
Insufficient NaOH: Incomplete cell lysis and denaturation of DNA will lead to low plasmid yield and contamination with chromosomal DNA.
-
Excessive NaOH: High pH (above 12.5) can cause irreversible denaturation of the supercoiled plasmid DNA, leading to the formation of "ghost bands" on an agarose gel and rendering the plasmid unsuitable for downstream applications.[5] Studies have shown that NaOH concentrations greater than 0.15 ± 0.03 M (pH 12.9 ± 0.2) can lead to irreversible denaturation of supercoiled plasmid DNA.
For organisms with more robust cell walls, such as Candida albicans, higher concentrations of NaOH may be required for efficient lysis. However, for standard E. coli plasmid preparations, adhering to the 0.2 N concentration in Solution II is recommended. If low yield or poor quality of plasmid DNA is observed, it is more likely due to factors such as excessive cell density, improper mixing, or prolonged incubation in the lysis buffer rather than the NaOH concentration itself.
Visualization of Workflows and Mechanisms
Alkaline Lysis Workflow
Caption: Experimental workflow of the alkaline lysis procedure.
Mechanism of Differential Denaturation
Caption: Differential denaturation and renaturation of plasmid vs. chromosomal DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmid DNA Isolation Protocol [opsdiagnostics.com]
- 3. Lysis of bacterial cells for plasmid purification [qiagen.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Impact of engineering flow conditions on plasmid DNA yield and purity in chemical cell lysis operations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Hydroxide in Laboratory Glassware Cleaning and Sanitization
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of sodium hydroxide (NaOH) as a highly effective agent for cleaning and sanitizing laboratory glassware. Adherence to these protocols is crucial for ensuring the removal of contaminants and maintaining the integrity of experimental results.
Introduction
This compound, commonly known as caustic soda, is a strong base widely utilized in laboratory settings for its potent cleaning and sanitizing properties.[1][2] Its effectiveness stems from its ability to hydrolyze fats, dissolve proteins, and break down a wide range of organic and inorganic residues.[3][4] Furthermore, NaOH is a powerful sanitizing agent capable of inactivating a broad spectrum of microorganisms, including bacteria, viruses, yeasts, and fungi.[3][4]
Safety Precautions
This compound is a corrosive material that can cause severe chemical burns upon contact with skin and eyes.[5][6][7] Inhalation of dust or mists can lead to respiratory irritation.[3] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile, neoprene, or rubber are recommended).[3][5][7]
-
Ventilation: Prepare and use this compound solutions in a well-ventilated area, preferably within a fume hood, especially when working with solid NaOH or concentrated solutions.[3]
-
Dissolving Solid NaOH: The dissolution of solid this compound in water is a highly exothermic reaction that can cause boiling and splashing.[3][5] Always add this compound pellets or flakes slowly to cool water with constant stirring; never add water to solid this compound.
-
Spill Management: In case of a spill, neutralize with a weak acid (e.g., citric acid or acetic acid) and absorb with an inert material.[8][9]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]
Applications
This compound solutions are effective for removing a variety of common laboratory contaminants from glassware:
-
Greases, Oils, and Fats: Saponifies lipids, rendering them water-soluble.[2][3][4]
-
Proteinaceous Material: Denatures and dissolves proteins.[3][4]
-
Organic Residues: Effective in removing many organic compounds.[10]
-
Microbial Contamination: Inactivates a wide range of microorganisms.[3][4]
Quantitative Data on Sanitization Efficacy
The following tables summarize the effectiveness of this compound in inactivating various microorganisms and endotoxins.
Table 1: Inactivation of Viruses by this compound
| Virus | Titer Reduction (log10) | NaOH Concentration | Contact Time |
| Murine Leukemia Virus | >4.5 | 0.1 M | 15 minutes |
| Canine Parvovirus | >4.0 | 0.5 M | 15 minutes |
| SV-40 | >4.0 | 0.5 M | 15 minutes |
Source: Adapted from publicly available data.[3][5]
Table 2: Inactivation of Bacteria and Yeast by this compound
| Microorganism | Log Reduction | NaOH Concentration | Contact Time | Temperature |
| Escherichia coli | >6 | 1.0 M | 60 minutes | Room Temp |
| Pichia pastoris | >6 | 1.0 M | 60 minutes | Room Temp |
| Saccharomyces cerevisiae | >6 | 1.0 M | 60 minutes | Room Temp |
| Thermophilic Spores | >3 | 1.3% (w/v) | 40 minutes | 70°C |
Source: Adapted from publicly available data.[6][11]
Table 3: Inactivation of Endotoxins by this compound
| Endotoxin Reduction | NaOH Concentration | Contact Time |
| >3 log | 1.0 M | 1 hour |
| >3 log | 0.5 M | 4 hours |
| >3 log | 0.1 M | >12 hours |
Source: Adapted from publicly available data.[3][5]
Experimental Protocols
Preparation of this compound Cleaning Solutions
5.1.1 Aqueous this compound Solution (1M)
-
Preparation: In a fume hood, slowly add 40.0 g of this compound pellets to 800 mL of deionized water in a suitable container (e.g., a borosilicate glass beaker or a chemical-resistant plastic container), stirring continuously.
-
Dissolution: The solution will heat up. Allow it to cool to room temperature.
-
Final Volume: Once cooled, transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.
-
Storage: Store in a tightly sealed, properly labeled, chemical-resistant container.
5.1.2 Alcoholic this compound Solution (Base Bath)
-
Preparation: In a fume hood, dissolve 120 g of this compound in 120 mL of deionized water in a chemical-resistant container.
-
Cooling: Allow the concentrated solution to cool completely.
-
Dilution: Once cool, add 880 mL of 95% ethanol and stir until the solution is homogeneous.
-
Storage: Store in a clearly labeled, tightly sealed, chemical-resistant container away from heat and open flames.
Glassware Cleaning and Sanitization Protocol
This protocol is a general guideline. The concentration of NaOH and soaking time may need to be adjusted based on the type and extent of contamination.
-
Pre-Rinse: Mechanically remove any gross contamination. Rinse the glassware with an appropriate solvent to remove any soluble residues. For aqueous solutions, rinse with deionized water. For organic residues, rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
Soaking: Immerse the glassware completely in the chosen this compound cleaning solution (aqueous or alcoholic). Ensure there are no trapped air bubbles.
-
Rinsing:
-
Carefully remove the glassware from the soaking solution, allowing excess solution to drain back into the container.
-
Rinse thoroughly under running tap water. Ensure all surfaces are rinsed.
-
Follow with a minimum of 3-4 rinses with deionized water to remove any remaining traces of this compound and tap water impurities.
-
-
Drying: Allow the glassware to air dry on a clean rack or in a drying oven.
-
Verification of Cleanliness: A properly cleaned glass surface will be uniformly wetted by deionized water, with no droplets forming on the surface.
Waste Disposal
Used this compound cleaning solutions and the initial rinses are considered hazardous waste and must be disposed of according to institutional and local regulations.[8]
-
Collection: Collect the waste solution and the first one or two rinses in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization: In some cases, neutralization with a weak acid may be permissible for disposal down the drain, but this should only be done after consulting your institution's safety guidelines and local regulations. The neutralization process is exothermic and must be performed with caution.[9]
Visual Workflows
The following diagrams illustrate the decision-making process and the general workflow for cleaning laboratory glassware with this compound.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. cfsph.iastate.edu [cfsph.iastate.edu]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. proteinguru.com [proteinguru.com]
- 6. bio-rad.com [bio-rad.com]
- 7. CCOHS: this compound [ccohs.ca]
- 8. bag.admin.ch [bag.admin.ch]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. goldrefiningforum.com [goldrefiningforum.com]
Application Note: The Role of Sodium Hydroxide (NaOH) in Saponification for Lipid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saponification is a fundamental process in lipid analysis, involving the hydrolysis of ester linkages in lipids, primarily triglycerides, through the action of a strong alkali. Sodium hydroxide (NaOH) is a commonly used strong base for this purpose. This reaction converts water-insoluble triglycerides into water-soluble glycerol and fatty acid salts, known as soap.[1][2] For analytical purposes, this process is critical for two main applications: the liberation of total fatty acids for profiling and the isolation of the non-saponifiable fraction of a lipid sample.
In lipidomics and drug development, accurate quantification of fatty acid profiles or analysis of non-saponifiable components like cholesterol and other sterols is essential. Saponification with NaOH provides a robust and well-characterized method to prepare lipid samples for subsequent downstream analyses, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Core Principles of Saponification
Saponification is a type of alkaline hydrolysis. The reaction mechanism involves the nucleophilic attack of the hydroxide ion (OH⁻) from NaOH on the carbonyl carbon of the ester bond within the lipid molecule (e.g., a triglyceride).[3][4] This process proceeds in three key steps:
-
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester linkage, forming a tetrahedral intermediate.
-
Leaving Group Removal: The intermediate collapses, leading to the departure of the alkoxide leaving group, which results in the formation of a carboxylic acid and an alkoxide.
-
Deprotonation: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, yielding an alcohol (glycerol in the case of triglycerides) and a carboxylate salt (the fatty acid salt or "soap").
This reaction effectively breaks down complex lipids, making their constituent parts available for analysis.
Diagram of Saponification Mechanism
Caption: Chemical reaction scheme for the saponification of a triglyceride with NaOH.
Applications and Experimental Protocols
There are two primary analytical workflows that utilize NaOH-mediated saponification.
Application 1: Total Fatty Acid Profiling
This application is used to determine the complete fatty acid composition of a sample. Saponification liberates all fatty acids from triglycerides, phospholipids, and cholesterol esters. The resulting free fatty acids are then typically converted to Fatty Acid Methyl Esters (FAMEs) for analysis by Gas Chromatography (GC), which allows for their separation and quantification.[5][6]
-
Sample Preparation: Accurately weigh 25-100 mg of the lipid extract or sample into a screw-cap glass tube with a PTFE liner.
-
Saponification:
-
Add 2 mL of 0.5 M methanolic NaOH to the sample.
-
Add an internal standard (e.g., C17:0 or C23:0 fatty acid) for quantification.
-
Blanket the tube with nitrogen, cap tightly, and vortex.
-
Heat the mixture in a water bath or heating block at 80-100°C for 10-20 minutes, with occasional vortexing to ensure complete saponification.[7]
-
-
Methylation:
-
Cool the tube to room temperature.
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).[6]
-
Blanket with nitrogen, cap, and heat again at 80-100°C for 10 minutes. This step converts the fatty acid salts to FAMEs.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution to the tube.
-
Cap and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Analysis:
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.
-
Inject 1 µL of the extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) for analysis.[8]
-
Application 2: Analysis of Unsaponifiable Matter
Unsaponifiable matter includes all substances within a lipid sample that do not hydrolyze with alkali, such as sterols (e.g., cholesterol), higher aliphatic alcohols, pigments, and hydrocarbons.[4][9] Saponification is used to convert the bulk of the sample (triglycerides) into water-soluble soap, allowing the non-polar unsaponifiables to be selectively extracted with an organic solvent.
This protocol is based on principles from official methods like AOAC and pharmacopoeia standards.[10][11][12]
-
Sample Preparation: Accurately weigh approximately 5 g of the oil or fat sample into a 250 mL flask fitted with a reflux condenser.
-
Saponification:
-
Add 50 mL of 2 M ethanolic potassium hydroxide or this compound solution. (Note: While many standard methods specify KOH, NaOH is also effective).[9]
-
Heat the mixture on a water bath and reflux for 1 hour, swirling frequently until saponification is complete.
-
-
Extraction:
-
Transfer the saponified mixture to a separatory funnel, rinsing the flask with 100 mL of hot water.
-
While the solution is still warm, perform the first extraction by adding 100 mL of diethyl ether and shaking carefully to avoid emulsion formation.
-
Allow the layers to separate and drain the lower aqueous soap layer.
-
Repeat the extraction twice more with 100 mL portions of diethyl ether.[9][13]
-
-
Washing the Extract:
-
Combine the three ether extracts in a new separatory funnel containing 40 mL of water.
-
Gently swirl, allow to separate, and discard the lower aqueous layer.
-
Wash the ether extract sequentially with 40 mL of water, 40 mL of 0.5 M KOH or NaOH, and two final portions of 40 mL water, discarding the aqueous layer each time. This removes any remaining soap.[13]
-
-
Isolation and Quantification:
-
Transfer the washed ether extract to a tared flask, evaporating the ether on a water bath.
-
Dry the residue in an oven at 100-105°C for 30 minutes, cool in a desiccator, and weigh.
-
The weight of the residue represents the unsaponifiable matter.[9]
-
Data Presentation: Quantitative Parameters
The amount of NaOH required for complete saponification depends on the average molecular weight of the fatty acids in the lipid sample. This relationship is quantified by the Saponification Value (SV).
Table 1: Saponification Values for Common Oils and Fats
The Saponification Value (SV) is defined as the milligrams of KOH required to saponify one gram of fat. A higher SV indicates a lower average fatty acid molecular weight (i.e., more shorter-chain fatty acids).[14][15] To convert to an NaOH equivalent, the KOH value can be multiplied by the ratio of their molecular weights (40.00 / 56.11 ≈ 0.713).
| Oil/Fat Type | Typical Saponification Value (mg KOH/g) |
| Coconut Oil | 242–263[14] |
| Palm Kernel Oil | 235–260[14] |
| Butterfat (Milk Fat) | 213–227[14] |
| Olive Oil | 184–196 |
| Corn Oil | 187–196[14] |
| Canola Oil | 170–190 |
| Castor Oil | 176–187 |
| Jojoba Oil | 92–95 |
Data sourced from multiple references.[14]
Table 2: Comparison of Typical Saponification Reaction Conditions
| Parameter | Application 1: Total FA Profiling | Application 2: Unsaponifiable Matter | AOAC Method 920.160 (SV) |
| Alkali Reagent | 0.5 M NaOH in Methanol | 2 M KOH or NaOH in Ethanol | Alcoholic KOH |
| Sample Size | 25–100 mg | ~5 g | ~5 g |
| Reaction Temp. | 80–100°C | Boiling (Reflux) | Boiling (Reflux) |
| Reaction Time | 10–20 minutes | 60 minutes | 30 minutes |
| Primary Output | Free Fatty Acids (for FAMEs) | Unsaponifiable Lipids | Saponification Value |
| Reference | [7] | [9] | [16] |
Visualizations: Experimental Workflow
The following diagram illustrates the decision-making process and experimental workflow for lipid analysis using saponification.
Caption: Workflow for lipid analysis via NaOH-mediated saponification.
References
- 1. Chemistry 102 - Experiment 8 [home.miracosta.edu]
- 2. Green Chemistry in Teaching Labo [web.njit.edu]
- 3. A Simplified Gas Chromatographic Fatty-Acid Analysis by the Direct Saponification/Methylation Procedure and Its Application on Wild Tuna Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. scioninstruments.com [scioninstruments.com]
- 9. Determination of Unsaponifiable Matter | Pharmaguideline [pharmaguideline.com]
- 10. digicollections.net [digicollections.net]
- 11. scribd.com [scribd.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Report of the Sub-Committee on Determination of Unsaponifiable Matter in Oils and Fats and of Unsaponified Fat in Soaps to the Standing Committee on Uniformity of Analytical Methods. Report No. 1. Determination of unsaponifiable matter in oils and fats - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANALYSIS OF LIPIDS [people.umass.edu]
- 16. scribd.com [scribd.com]
Application Notes and Protocols: The Role of Sodium Hydroxide in Organic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxide (NaOH), a strong base, is a cornerstone reagent in organic synthesis, valued for its high reactivity, broad applicability, and cost-effectiveness. Its primary role is to act as a potent nucleophile (as the hydroxide ion, OH⁻) or as a strong base to deprotonate a wide range of organic precursors, thereby generating reactive intermediates. This document provides detailed application notes and experimental protocols for several key transformations facilitated by this compound, offering insights for professionals in research and drug development.
Saponification: Base-Catalyzed Ester Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions to produce an alcohol and the salt of a carboxylic acid.[1][2] this compound is the most common base used for this transformation. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[3] This process is fundamental to the production of soap from fats and oils.[2]
Application: Hydrolysis of Methyl Salicylate
A prominent example is the hydrolysis of methyl salicylate (oil of wintergreen) to salicylic acid, a precursor in the synthesis of acetylsalicylic acid (aspirin).[4][5]
Quantitative Data Summary: Saponification Reactions
| Ester | NaOH Conditions | Temperature (°C) | Time | Product(s) | Yield | Reference |
| Methyl Salicylate | 6 M NaOH (aqueous) | Boiling | 15 min | Salicylic Acid, Methanol | 86% | [3][6] |
| Ethyl Acetate | 0.05 M NaOH (aqueous) | 25-35 °C | 30-45 min | Sodium Acetate, Ethanol | N/A | [7] |
| Ethyl Acetate | 0.01 M NaOH | Ambient | N/A | Sodium Acetate, Ethanol | 96.7% (conversion) | [8] |
Experimental Protocol: Hydrolysis of Methyl Salicylate[4][6]
-
Reaction Setup: In a 100-mL round-bottom flask, combine 7.5 g (0.05 mol) of methyl salicylate with 25 mL of 5 M NaOH solution.
-
Reflux: Add a boiling stone and equip the flask with a reflux condenser. Heat the mixture to a gentle boil using a heating mantle.
-
Reaction Time: Maintain the reflux for approximately 20 minutes, or until the reaction mixture becomes a clear, homogeneous solution.
-
Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Transfer the solution to a 250-mL beaker and add 50 mL of deionized water.
-
Acidification: Cool the beaker in an ice-water bath. Slowly add 3 M sulfuric acid while stirring continuously until the solution reaches a pH of 1 (tested with pH paper). A white precipitate of salicylic acid will form.
-
Isolation: Keep the mixture in the ice bath for 15 minutes to ensure complete precipitation. Collect the salicylic acid crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water. Allow the product to air dry on the filter paper or in a desiccator to obtain the final product.
Reaction Mechanism: Saponification
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and asymmetrical ethers. The reaction involves the deprotonation of an alcohol or phenol by a strong base, such as this compound, to form a nucleophilic alkoxide or phenoxide ion. This intermediate then undergoes an Sₙ2 reaction with a primary alkyl halide to form the ether.[9][10]
Application: Synthesis of 2-Butoxynaphthalene
2-Butoxynaphthalene is synthesized from 2-naphthol and an n-butyl halide. This compound deprotonates the phenolic hydroxyl group of 2-naphthol, which is significantly more acidic than a typical alcohol, to form the sodium 2-naphthoxide intermediate.[11]
Quantitative Data Summary: Williamson Ether Synthesis
| Alcohol/Phenol | Alkyl Halide | NaOH (equiv.) | Solvent | Temperature | Time | Product | Reference |
| 2-Naphthol | 1-Bromobutane | ~1.5 | Ethanol | Reflux (78 °C) | 50 min | 2-Butoxynaphthalene | [9] |
| 2-Naphthol | n-Butyl iodide | ~2.0 | Ethanol | Reflux | 1 hour | 2-Butoxynaphthalene | [12] |
| 2-Naphthol | Iodobutane | 2.0 | Ethanol | Reflux | 1 hour | 2-Butoxynaphthalene | [10] |
Experimental Protocol: Synthesis of 2-Butoxynaphthalene[9][10]
-
Nucleophile Generation: To a 5-mL conical reaction vial containing a magnetic spin vane, add 150 mg of 2-naphthol, 87 mg of crushed solid this compound, and 2.5 mL of ethanol.
-
Initial Reflux: Attach an air condenser and heat the mixture to reflux (approx. 80-85 °C) for 10 minutes, or until all solids have dissolved, to ensure complete formation of the sodium 2-naphthoxide.
-
Alkyl Halide Addition: Allow the solution to cool slightly (below reflux temperature). Add 0.15 mL of 1-bromobutane to the reaction mixture through the condenser.
-
Reaction: Reheat the mixture to a gentle reflux and maintain for 50-60 minutes.
-
Precipitation: Remove the vial from the heat source and allow it to cool. Add ice to the vial to bring the total volume to approximately 5 mL to precipitate the solid product.
-
Isolation: Cool the vial in an ice bath for 10 minutes. Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Washing and Drying: Wash the collected solid with 1-2 mL of ice-cold water. Dry the product on the funnel by drawing air through it for 5-10 minutes to yield 2-butoxynaphthalene.
Experimental Workflow: Williamson Ether Synthesis
Aldol Condensation
The Aldol Condensation is a powerful carbon-carbon bond-forming reaction in organic chemistry. In the presence of a base like this compound, an enolizable aldehyde or ketone (one with an α-hydrogen) is converted into a nucleophilic enolate ion.[13] This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde or ketone molecule.[14] The initial product is a β-hydroxy aldehyde/ketone, which often undergoes base-catalyzed dehydration to yield an α,β-unsaturated carbonyl compound, particularly when heating is applied or when the resulting double bond is conjugated.[13]
Application: Synthesis of Dibenzalacetone
The Claisen-Schmidt condensation, a type of mixed aldol reaction, is used to synthesize dibenzalacetone from acetone and two equivalents of benzaldehyde.[15] this compound catalyzes the reaction by forming an enolate from acetone, which then sequentially attacks two molecules of benzaldehyde.[14][16] Benzaldehyde is a suitable substrate as it lacks α-hydrogens and cannot self-condense.[15]
Quantitative Data Summary: Dibenzalacetone Synthesis
| Acetone (equiv.) | Benzaldehyde (equiv.) | NaOH (equiv.) | Solvent | Temperature | Time (min) | Yield | Reference |
| 1.0 | 2.9 | 1.6 | Ethanol/Water | Room Temp. | 30 | 90.6% | [17] |
| 1.0 | 2.2 | Catalyst | Ethanol/Water | 20-25 °C | 30 | 71.4% | [18] |
| 1.0 | 2.0 | Catalyst | Ethanol/Water | Room Temp. | 30 | 59.5% | [19] |
Experimental Protocol: Synthesis of Dibenzalacetone[16][17]
-
Solution Preparation: In a 125-mL Erlenmeyer flask, prepare a solution of 4.36 g of benzaldehyde in 40 mL of ethanol. In a separate beaker, dissolve 0.90 g of NaOH in 40 mL of distilled water.
-
Reaction Initiation: While stirring the benzaldehyde solution, add the aqueous NaOH solution.
-
Addition of Ketone: To the resulting mixture, add 0.83 g (or ~1.05 mL) of acetone. A precipitate should begin to form.
-
Reaction Time: Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Isolation: Collect the yellow crystalline product by suction filtration using a Büchner funnel.
-
Washing: Wash the product with approximately 50 mL of cold water to remove any residual NaOH.[20] Follow with a wash using a small amount of cold 1:1 ethanol/water.
-
Drying: Continue to draw air through the funnel for 20-25 minutes to dry the product. The crude product is often pure enough for many applications, but it can be recrystallized from ethanol if necessary.
Logical Relationship: Aldol Condensation
Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking an α-hydrogen).[21] In the presence of a concentrated strong base like this compound, one molecule of the aldehyde is oxidized to a carboxylic acid (as its salt), and the other is reduced to a primary alcohol.[22]
Application: Disproportionation of Benzaldehyde
When benzaldehyde is treated with concentrated this compound, it undergoes the Cannizzaro reaction to produce sodium benzoate and benzyl alcohol.[23][24]
Quantitative Data Summary: Cannizzaro Reaction
| Aldehyde | NaOH Conditions | Temperature | Time | Product(s) | Reference |
| Benzaldehyde (10.4 g) | 9 g NaOH in 5 mL H₂O | Room Temp. (Exothermic) | 20 min (shaking) | Sodium Benzoate, Benzyl Alcohol | [22] |
| Benzaldehyde (18.5 mL) | 15 g NaOH in 15 mL H₂O | Room Temp. (Exothermic) | Overnight | Sodium Benzoate, Benzyl Alcohol | [24] |
Experimental Protocol: Cannizzaro Reaction of Benzaldehyde[22]
-
Reaction Setup: In a 250-mL Erlenmeyer flask, combine 10.4 g (10 mL) of benzaldehyde and a solution of 9 g of NaOH dissolved in 5 mL of water.
-
Reaction: Stopper the flask firmly and shake vigorously for 20 minutes. The reaction is exothermic and will form a thick emulsion that eventually solidifies.
-
Workup - Separation: Once the reaction is complete, add just enough water to dissolve the solid sodium benzoate. Transfer the mixture to a separatory funnel.
-
Extraction of Alcohol: Extract the aqueous layer with three 20-mL portions of dichloromethane (CH₂Cl₂) to isolate the benzyl alcohol. Combine the organic extracts.
-
Isolation of Alcohol: Wash the combined organic layers with two 20-mL portions of 10% NaHCO₃ solution, followed by drying over anhydrous Na₂SO₄. Filter and remove the CH₂Cl₂ by rotary evaporation to yield benzyl alcohol.
-
Isolation of Acid: Cool the original aqueous layer from the extraction in an ice bath and acidify with concentrated HCl until precipitation of benzoic acid is complete.
-
Purification of Acid: Collect the benzoic acid by vacuum filtration, wash with cold water, and allow it to air dry.
Reaction Pathway: Cannizzaro Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Effect Of Saponification Between this compound And Ethyl Acetate - 1322 Words | Bartleby [bartleby.com]
- 3. magritek.com [magritek.com]
- 4. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 5. Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. cre.smilelab.dev [cre.smilelab.dev]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Solved This is a williamson ether synthesis SN2 reaction. | Chegg.com [chegg.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. vernier.com [vernier.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. scribd.com [scribd.com]
- 19. scribd.com [scribd.com]
- 20. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. chemistry-online.com [chemistry-online.com]
- 23. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for NaOH-Based Regeneration of Chromatography Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient and reproducible purification of biomolecules is paramount in research, development, and manufacturing of biopharmaceuticals. A critical aspect of maintaining the performance and extending the lifespan of chromatography columns is a robust regeneration and cleaning-in-place (CIP) strategy. Sodium hydroxide (NaOH) is a widely utilized and highly effective reagent for the regeneration of various chromatography resins. Its efficacy stems from its ability to hydrolyze proteins, solubilize precipitated contaminants, and inactivate a broad spectrum of microorganisms and endotoxins.[1][2][3]
These application notes provide detailed protocols and supporting data for the use of NaOH solutions in the regeneration of common chromatography columns, including those used for size exclusion (SEC), protein A affinity, ion exchange (IEX), and reversed-phase chromatography (RPC).
Key Principles of NaOH Regeneration
This compound facilitates column regeneration through several mechanisms:
-
Hydrolysis and Solubilization: It effectively denatures and hydrolyzes proteins and polypeptides that can foul the column matrix.[4] Precipitated and aggregated proteins are solubilized, allowing for their removal from the column.[1][2]
-
Removal of Nucleic Acids: Anion exchange columns, in particular, can be strongly fouled by nucleic acids. NaOH is effective in stripping these highly charged molecules from the resin.[1]
-
Sanitization: NaOH is a potent sanitizing agent, capable of inactivating a wide range of bacteria, yeasts, fungi, and viruses.[1][2]
-
Depyrogenation: It is also effective in inactivating endotoxins, which is a critical consideration in the production of parenteral drugs.[3][5]
Data Summary: Recommended NaOH Concentrations and Conditions
The optimal concentration of NaOH and contact time for regeneration can vary depending on the type of chromatography resin and the nature of the foulants. The following tables summarize recommended conditions based on published data.
Table 1: Recommended NaOH Concentrations for Different Chromatography Resins
| Chromatography Type | Resin Example(s) | Recommended NaOH Concentration | Typical Contact Time | Key Considerations |
| Protein A Affinity | MabSelect PrismA™, MabSelect SuRe™ | 0.1 M - 1.0 M[6][7] | 15 - 30 minutes[7] | 0.1 M may not be sufficient for repeated cycling.[8] 0.5 M is often recommended for effective cleaning.[8] Higher concentrations (e.g., 1.0 M) can lead to some ligand loss over many cycles.[8] |
| Size Exclusion (SEC) | Superose™, Superdex™, Sephacryl™ | 0.2 M - 0.5 M[9] | Varies; follow manufacturer's instructions | Sephacryl columns are typically cleaned with 0.2 M NaOH, while Superose and Superdex can tolerate 0.5 M NaOH.[9] |
| Ion Exchange (IEX) | UNOsphere Q | 0.5 M - 1.0 M[5][10] | 1 - 3 hours or longer[5] | Often used in combination with a high salt wash (e.g., 2 M NaCl).[5] |
| Reversed-Phase (RPC) | Silica-based C18, Polymeric | 0.1 M - 1.0 M[4][11] | 1 hour for polymeric monoliths[12] | Silica-based columns have limited stability at high pH; use with caution and consult manufacturer's guidelines.[4][13] Polymeric columns are generally more resistant to alkaline conditions.[4] |
| Affinity (non-Protein A) | Heparin Sepharose | 0.1 M - 0.5 M[3] | Long periods at 0.1 M, shorter at 0.5 M[3] | Resin stability should be verified. |
Table 2: Effect of NaOH Concentration on Protein A Resin (MabSelect PrismA™) Performance
| CIP Condition | Number of Cycles | Remaining Dynamic Binding Capacity (DBC) |
| 0.1 M NaOH | ~150 | Significant decrease due to fouling[8] |
| 0.5 M NaOH | 150 | ~90%[8] |
| 1.0 M NaOH | 150 | ~80% (some ligand loss observed)[8] |
Experimental Protocols
General Column Regeneration Workflow
The following diagram illustrates a generic workflow for column regeneration using NaOH. Specific parameters should be adapted based on the column type and manufacturer's recommendations.
References
- 1. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 2. proteinguru.com [proteinguru.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. hplc.eu [hplc.eu]
- 5. bio-rad.com [bio-rad.com]
- 6. A tool for increasing the lifetime of chromatography resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 11. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 12. researchgate.net [researchgate.net]
- 13. Chemical stability of reversed phase high performance liquid chromatography silica under this compound regeneration conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sodium Hydroxide in DNA Extraction and Denaturation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium hydroxide (NaOH) is a cornerstone reagent in molecular biology, pivotal for both the extraction and denaturation of DNA. Its strong alkaline properties are harnessed to lyse cells, denature nucleic acids, and prepare DNA for a multitude of downstream applications, from polymerase chain reaction (PCR) to next-generation sequencing. This document provides an in-depth overview of the principles and detailed protocols for the use of NaOH in these critical laboratory procedures.
Core Principles of this compound Action
This compound facilitates DNA extraction and denaturation through two primary mechanisms:
-
Cell Lysis: In a process known as alkaline lysis, NaOH, typically in conjunction with a detergent like Sodium Dodecyl Sulfate (SDS), disrupts the cell membrane and wall.[1][2][3] The SDS solubilizes the lipid components of the cell membrane, while NaOH helps to break down the cell wall and denature proteins.[1][4] This combined action releases the cellular contents, including DNA.[1][3]
-
DNA Denaturation: The high pH of the NaOH solution disrupts the hydrogen bonds between the purine and pyrimidine bases of the two DNA strands.[5] This process, known as denaturation, separates the double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA).[1][6] This is a critical step in many molecular biology techniques. While chromosomal DNA, being much larger, struggles to reanneal correctly upon neutralization, smaller, supercoiled plasmid DNA can readily renature, forming the basis of selective plasmid isolation.[4]
Applications of this compound in DNA Manipulation
The properties of NaOH make it a versatile tool for various applications:
-
Plasmid DNA Extraction: The alkaline lysis method is the most common technique for isolating plasmid DNA from bacteria.[4][7][8]
-
Genomic DNA Extraction: Rapid and cost-effective protocols utilize NaOH for the extraction of genomic DNA from various sources, including bacteria, yeast, plants, and human tissues like whole blood and buccal cells.[9][10][11][12]
-
DNA Denaturation for Sequencing: Complete denaturation of DNA templates is crucial for the success of sequencing reactions. NaOH is widely used to prepare single-stranded templates for Illumina sequencing and other platforms.[13]
-
Template Preparation for PCR: NaOH-based extraction methods provide a quick way to prepare DNA templates for PCR amplification.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various applications of this compound in DNA extraction and denaturation.
Table 1: this compound in DNA Extraction
| Application | Sample Type | NaOH Concentration | Incubation Temperature | Incubation Time | Reference |
| Plasmid DNA Extraction (Alkaline Lysis) | E. coli | 0.2 N | Room Temperature | ~5 minutes | [16][17] |
| Quick Genomic DNA from Tail Snips | Mouse Tail | 25 mM | 95°C | 1 hour | [10] |
| Genomic DNA from Whole Blood | Human Whole Blood | 0.2 M | Room Temperature | 1-5 minutes | [11] |
| Genomic DNA from Buccal Cells | Human Buccal Cells | 0.2 M | 75°C | 6-10 minutes | [11] |
| DNA from Fungal Mycelia | Fungi | 0.5 M | Not specified | Not specified | [18] |
| DNA from Meat Products for LAMP | Pork Meat | 0.2 M | 75°C | 20 minutes | [19] |
Table 2: this compound in DNA Denaturation
| Application | NaOH Concentration | pH | Incubation Temperature | Incubation Time | Reference |
| Library Denaturation for Illumina Sequencing | 0.1 - 0.2 N | >12.5 | Room Temperature | Not specified | [13] |
| General DNA Denaturation | 0.1 M | Not specified | Not specified | >90% denaturation | [5] |
| General DNA Denaturation | 1 M | Not specified | Not specified | 2-5 minutes (complete) | [5] |
| Irreversible Denaturation for Thin Films | 2.5 - 7.5 mM | Not specified | Not specified | Not specified | [20] |
Experimental Protocols
Protocol 1: Plasmid DNA Miniprep using Alkaline Lysis
This protocol is a standard method for isolating high-purity plasmid DNA from E. coli.[7][16][21]
Materials:
-
Bacterial culture grown overnight
-
Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-Cl (pH 8.0), 10 mM EDTA (pH 8.0)[17]
-
Solution II (Lysis Buffer): 0.2 N NaOH, 1% (w/v) SDS (prepare fresh)[17]
-
Solution III (Neutralization Buffer): 3 M Potassium Acetate, pH 5.5[22]
-
Isopropanol
-
70% Ethanol
-
TE Buffer or Nuclease-free water
Procedure:
-
Pellet 1.5 mL of bacterial culture by centrifugation at >10,000 x g for 1 minute.
-
Discard the supernatant and resuspend the pellet in 100 µL of Solution I by vortexing.
-
Add 200 µL of freshly prepared Solution II. Mix gently by inverting the tube 4-6 times. Do not vortex. The solution should become clear and viscous.[23] Incubate at room temperature for no longer than 5 minutes.[23]
-
Add 150 µL of Solution III. Mix immediately by inverting the tube 4-6 times. A white precipitate of genomic DNA, proteins, and SDS will form.[4]
-
Centrifuge at >12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new microfuge tube.
-
Add an equal volume of isopropanol to the supernatant to precipitate the plasmid DNA.
-
Centrifuge at >12,000 x g for 10 minutes. A white pellet of plasmid DNA should be visible.
-
Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.
Protocol 2: Rapid Genomic DNA Extraction from Mammalian Tissue
This protocol is a quick method for extracting PCR-ready genomic DNA from small amounts of tissue, such as a mouse tail snip.[10]
Materials:
-
2 mm mouse tail snip
-
Alkaline Lysis Reagent: 25 mM NaOH, 0.2 mM EDTA[10]
-
Neutralization Reagent: 40 mM Tris-HCl, pH 5.5[10]
Procedure:
-
Place the tail snip in a microfuge tube.
-
Add 75 µL of Alkaline Lysis Reagent.
-
Incubate at 95°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 75 µL of Neutralization Reagent and vortex briefly.
-
Centrifuge at 4000 rpm for 3 minutes.[10]
-
Use 1-2 µL of the supernatant as a template for PCR.
Protocol 3: Denaturation of DNA for Sequencing
This protocol describes the denaturation of a double-stranded DNA library for Illumina sequencing.[13]
Materials:
-
Purified DNA library
-
Freshly diluted 0.2 N NaOH
-
Tris-HCl (pH 7.0) with Tween 20 (optional, for some protocols)
Procedure:
-
Dilute the DNA library to the desired concentration in nuclease-free water.
-
In a new microfuge tube, combine the diluted DNA library with an appropriate volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Mix gently by pipetting.
-
Incubate at room temperature for 5-8 minutes to denature the DNA.
-
Immediately proceed with the dilution and loading protocol specific to the sequencing instrument. This often involves neutralization with a Tris-HCl buffer.
Visualizations
Caption: Workflow for plasmid DNA extraction using the alkaline lysis method.
Caption: Mechanism of DNA denaturation by this compound.
References
- 1. quora.com [quora.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. echemi.com [echemi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Characterization of denaturation and renaturation of DNA for DNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. A modified alkaline lysis method for the preparation of highly purified plasmid DNA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline Extraction | Ask A Biologist [askabiologist.asu.edu]
- 9. Purifying the Blueprint of Life: A Detailed Look at this compound in Plant DNA Isolation [plantextractwholesale.com]
- 10. lab.moffitt.org [lab.moffitt.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Buccal cell DNA extraction: yield, purity, and cost: a comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. knowledge.illumina.com [knowledge.illumina.com]
- 14. A simple and rapid technique of template preparation for PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Plasmid DNA Extraction from E. coli Using Alkaline Lysis Method [bio-protocol.org]
- 17. static.igem.org [static.igem.org]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. researching.cn [researching.cn]
- 21. Preparation of Plasmid DNA by Alkaline Lysis | Springer Nature Experiments [experiments.springernature.com]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. Lysis of bacterial cells for plasmid purification [qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Sodium Hydroxide (NaOH) Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydroxide solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (NaOH) solution's concentration decreasing over time?
A1: The concentration of NaOH solutions can decrease primarily due to the absorption of carbon dioxide (CO₂) from the atmosphere.[1][2][3][4] NaOH reacts with CO₂ to form sodium carbonate (Na₂CO₃), thus reducing the amount of free hydroxide ions in the solution.[2][5] The chemical equation for this reaction is:
2NaOH + CO₂ → Na₂CO₃ + H₂O[5]
Additionally, if the solution is not stored in a tightly sealed container, it can absorb moisture from the air, leading to dilution.[3][4][6]
Q2: What is the white precipitate forming in my NaOH solution?
A2: The white precipitate often observed in NaOH solutions is sodium carbonate (Na₂CO₃).[7] Sodium carbonate is less soluble than this compound in concentrated NaOH solutions and will precipitate out as its concentration increases due to CO₂ absorption.[7][8]
Q3: How does storage container material affect NaOH solution stability?
A3: The choice of storage container is critical. This compound solutions can slowly react with silica in glass containers to form soluble silicates.[9][10][11] This process, known as etching, can contaminate your solution and damage the glassware, especially with concentrated or hot solutions.[11][12] For long-term storage, containers made of materials like high-density polyethylene (HDPE) or other resistant plastics are recommended.[6][9]
Q4: What are the ideal storage conditions for NaOH solutions?
A4: To maintain stability, NaOH solutions should be stored in tightly sealed, chemically resistant containers (e.g., HDPE) to minimize exposure to air.[6][9][13] The storage area should be cool and dry.[13][14] Temperature control is also important; storing solutions at temperatures above 18°C (65°F) can help prevent crystallization, while avoiding excessive heat will slow down potential degradation reactions.[9][15][16] For highly sensitive applications, using a container with a CO₂ trap, such as one containing soda lime, can further limit carbonate formation.[1]
Q5: How often should I standardize my NaOH solution?
A5: Due to its relative instability, NaOH solutions should be standardized periodically to ensure the accuracy of experimental results.[17] The frequency of standardization depends on the concentration of the solution, storage conditions, and the sensitivity of your application. For high-accuracy work, it is advisable to standardize the solution before each use or on a regular weekly basis.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Unexpectedly low titration results | The concentration of the NaOH solution has decreased. | This is likely due to the absorption of atmospheric CO₂. Standardize the solution to determine its current concentration and update your calculations accordingly. For future prevention, ensure the solution is stored in a tightly sealed container.[9] |
| Cloudiness or white precipitate in the solution | Formation of sodium carbonate (Na₂CO₃) precipitate.[7] | The solution has been contaminated with CO₂. For many applications, the supernatant can be carefully decanted or filtered to remove the precipitate.[8] To prevent this, store the solution in airtight containers, preferably plastic, or use a CO₂ trap. |
| Etching or "freezing" of glass joints and stopcocks | Reaction of NaOH with silica in the glass.[11] | Avoid long-term storage of NaOH solutions in glass containers, especially volumetric glassware.[9][11] Use plastic (e.g., polyethylene, polypropylene) labware for storage and handling when possible.[18] |
| Solution crystallization at low temperatures | The temperature has dropped below the freezing point for that specific NaOH concentration. | Store the solution at a controlled temperature, generally above 18°C (65°F).[9][15] If crystallization occurs, gently warm and mix the solution to redissolve the crystals before use, and consider re-standardizing. |
Visualizing NaOH Instability
Diagram 1: Reaction with Atmospheric Carbon Dioxide
The following diagram illustrates the primary chemical reaction leading to the instability of this compound solutions when exposed to air.
References
- 1. vintessential.com.au [vintessential.com.au]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Page loading... [guidechem.com]
- 6. everyday chemistry - Handling and storing this compound, hydrochloric acid, hydrogen peroxide and isopropyl alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. laballey.com [laballey.com]
- 14. Caustic Soda Shelf Life: How Long Does It Stay Active? [jamgroupco.com]
- 15. Chemical Storage Buildings for Caustic this compound [uschemicalstorage.com]
- 16. protank.com [protank.com]
- 17. extension.iastate.edu [extension.iastate.edu]
- 18. quora.com [quora.com]
preventing sodium carbonate formation in NaOH solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention and troubleshooting of sodium carbonate formation in sodium hydroxide (NaOH) solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my NaOH solution form a white precipitate over time?
A1: this compound solutions readily absorb carbon dioxide (CO₂) from the atmosphere. This reaction forms sodium carbonate (Na₂CO₃), which is less soluble in concentrated NaOH solutions and can precipitate out as a white solid.[1][2] The chemical reaction proceeds as follows:
2NaOH(aq) + CO₂(g) → Na₂CO₃(s) + H₂O(l)[3]
Q2: What are the consequences of sodium carbonate contamination in my experiments?
A2: Sodium carbonate is a weaker base than this compound. Its presence will lower the effective concentration of hydroxide ions in your solution, leading to inaccuracies in applications such as titrations, pH adjustments, and chemical syntheses.[4] In titrations, the presence of carbonate can obscure the endpoint and lead to errors in determining the concentration of an acid.[4][5]
Q3: How can I store my NaOH solution to prevent carbonate formation?
A3: To minimize carbonate formation, store your NaOH solution in a tightly sealed, airtight container.[6] It is best to use containers made of materials that do not react with NaOH, such as high-density polyethylene (HDPE) or other resistant plastics.[7] Avoid glass containers for long-term storage as concentrated NaOH can slowly react with silica in the glass. For volumetric solutions that require high purity, storing under an inert gas like nitrogen or argon can provide additional protection.[4][8]
Q4: Is it possible to remove sodium carbonate from a contaminated NaOH solution?
A4: Yes, there are methods to remove sodium carbonate. For concentrated NaOH solutions (e.g., 50% w/w), the sodium carbonate has very low solubility and will precipitate out.[9][10][11] The clear, carbonate-free NaOH solution can then be carefully decanted or siphoned off. For less concentrated solutions, adding calcium oxide (CaO) or barium hydroxide (Ba(OH)₂) can precipitate the carbonate as calcium carbonate (CaCO₃) or barium carbonate (BaCO₃), respectively.[9][11] These precipitates can then be removed by filtration.
Q5: Can I regenerate a carbonate-contaminated NaOH solution?
A5: Yes, it is possible to regenerate this compound from a sodium carbonate solution. A common method is caustification, where slaked lime (calcium hydroxide, Ca(OH)₂) is added to the sodium carbonate solution. This results in the precipitation of calcium carbonate, leaving behind a regenerated this compound solution.[12][13] The reaction is:
Na₂CO₃(aq) + Ca(OH)₂(aq) → 2NaOH(aq) + CaCO₃(s)
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy or precipitated NaOH solution | Absorption of atmospheric CO₂ leading to the formation of insoluble Na₂CO₃. | 1. For concentrated solutions (>50%), allow the precipitate to settle and carefully decant the clear supernatant. 2. For less concentrated solutions, treat with CaO or Ba(OH)₂ to precipitate the carbonate, followed by filtration. 3. To prevent recurrence, ensure the solution is stored in a tightly sealed container. |
| Inaccurate results in acid-base titrations | The presence of Na₂CO₃ impurity, which reacts with the acid titrant and affects the endpoint determination. | 1. Use a carbonate-free NaOH solution for titrations. 2. Standardize your NaOH solution frequently against a primary standard like potassium hydrogen phthalate (KHP) to determine its effective concentration. 3. Use a titration method that can account for the presence of carbonate, such as the Warder titration method with two indicators.[8] |
| Difficulty dissolving solid NaOH completely | The solid NaOH may already be coated with a layer of sodium carbonate from exposure to air. | 1. Quickly rinse the NaOH pellets with deionized water before dissolving to remove the surface layer of carbonate. 2. Prepare a concentrated stock solution, allow the carbonate to precipitate, and then dilute the clear supernatant to the desired concentration. |
| pH of the solution is lower than expected | Conversion of NaOH to the weaker base, Na₂CO₃. | 1. Prepare a fresh batch of NaOH solution using carbonate-free water and proper storage techniques. 2. If the solution is critical for an experiment, consider removing the carbonate using the methods described above. |
Experimental Protocols
Protocol 1: Preparation of a Carbonate-Free this compound Solution
Objective: To prepare a solution of this compound with a minimal concentration of sodium carbonate.
Materials:
-
This compound pellets
-
Deionized water, recently boiled and cooled to room temperature (to remove dissolved CO₂)
-
Airtight plastic storage bottle (e.g., HDPE)
-
Stir plate and stir bar
-
Funnel
Procedure:
-
Carefully weigh the required amount of NaOH pellets.
-
In a beaker, add the NaOH pellets slowly to the boiled and cooled deionized water while stirring continuously. The dissolution of NaOH is highly exothermic, so care must be taken.
-
Once the NaOH has completely dissolved and the solution has cooled to room temperature, transfer it to the airtight plastic storage bottle using a funnel.
-
Seal the bottle tightly to prevent exposure to atmospheric CO₂.
-
For highly sensitive applications, you can purge the headspace of the bottle with an inert gas like nitrogen or argon before sealing.[8]
Protocol 2: Warder Titration Method for the Determination of NaOH and Na₂CO₃
Objective: To determine the concentration of both this compound and sodium carbonate in a mixed solution.[8]
Materials:
-
Sample of NaOH solution containing Na₂CO₃
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Methyl orange indicator solution
-
Burette, pipette, and conical flasks
Procedure:
-
Pipette a known volume of the alkaline solution into a conical flask.
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₁). This volume corresponds to the neutralization of all the NaOH and half of the Na₂CO₃.
-
NaOH + HCl → NaCl + H₂O
-
Na₂CO₃ + HCl → NaHCO₃ + NaCl
-
-
To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow.
-
Continue the titration with the HCl solution until the color changes from yellow to a faint orange/red. Record the total volume of HCl used from the beginning of the titration (V₂). The volume of HCl used in this second step (V₂ - V₁) corresponds to the neutralization of the remaining half of the carbonate (the bicarbonate).
-
NaHCO₃ + HCl → NaCl + H₂O + CO₂
-
-
Calculations:
-
Volume of HCl for Na₂CO₃ = 2 * (V₂ - V₁)
-
Volume of HCl for NaOH = V₁ - (V₂ - V₁) = 2V₁ - V₂
-
Calculate the molarity of Na₂CO₃ and NaOH using the stoichiometry of the reactions and the molarity of the standard HCl.
-
Quantitative Data Summary
Table 1: Solubility of Sodium Carbonate in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 7[7] |
| 15 | 16.4[7] |
| 27.8 | 34.07[7] |
| 34.8 | 48.69[7] |
| 60 | 45.62[7] |
| 100 | 43.6[7] |
Note: The solubility of sodium carbonate in concentrated this compound solutions is significantly lower than in pure water.[10][11]
Visualizations
Caption: Troubleshooting workflow for sodium carbonate contamination in NaOH solutions.
Caption: Reaction pathway for the formation of sodium carbonate from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kelid1.ir [kelid1.ir]
- 4. studylib.net [studylib.net]
- 5. mdpi.com [mdpi.com]
- 6. An Experimental Investigation of Reactive Absorption of Carbon Dioxide into an Aqueous NH3/H2O/NaOH Solution [ijogst.put.ac.ir]
- 7. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. Determination of Carbonate in this compound Solution [jstage.jst.go.jp]
- 10. ASTM E 291 - 2018 - DIN Media [dinmedia.de]
- 11. analytical chemistry - Preparation of NaOH Solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Naoh(this compound) assay Sodium Carbonate.pdf [slideshare.net]
- 13. web.pdx.edu [web.pdx.edu]
Technical Support Center: Optimizing Sodium Hydroxide Concentration for Protein A Resin Cleaning
Welcome to the technical support center for optimizing the cleaning-in-place (CIP) protocols for Protein A affinity chromatography resins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crucial step of resin cleaning with sodium hydroxide (NaOH).
Troubleshooting Guide
Effective cleaning of Protein A resins is a balance between removing tightly bound impurities and preserving the integrity and lifespan of the resin.[1][2][3] The concentration of this compound used in the cleaning-in-place (CIP) protocol is a critical parameter that directly impacts both cleaning efficacy and resin longevity.[1][4] An inadequate cleaning strategy can lead to resin fouling, while overly harsh conditions can cause ligand hydrolysis and a decline in binding capacity.[1][2][3]
| Problem | Potential Cause Related to NaOH Concentration | Recommended Solution |
| Reduced Dynamic Binding Capacity (DBC) | Ligand Hydrolysis: Prolonged exposure to high concentrations of NaOH can degrade the Protein A ligand, reducing its ability to bind the target protein.[1] Higher NaOH concentrations lead to a faster rate of ligand hydrolysis.[1] Resin Fouling: Insufficient NaOH concentration or contact time may not effectively remove all precipitated proteins, lipids, and other contaminants, leading to a buildup that blocks binding sites.[1][5] | - Optimize NaOH Concentration: For alkali-stable resins like MabSelect SuRe™ and MabSelect PrismA™, concentrations between 0.1 M and 0.5 M are commonly used.[5][6][7] Some modern resins can tolerate up to 1.0 M NaOH.[4][8] Start with a lower concentration (e.g., 0.1 M) and increase if cleaning is inefficient.[1][6] - Adjust Contact Time: Ensure a sufficient contact time for the NaOH solution with the resin, typically between 15 to 30 minutes.[7] Longer contact times can improve cleaning but also increase the risk of ligand degradation.[1][9] - Consider Temperature: Lowering the temperature during NaOH cleaning can mitigate the rate of ligand hydrolysis.[1][2] However, this may also reduce cleaning efficiency and can lead to outgassing in a manufacturing setting.[1] |
| Increased Backpressure | Resin Fouling: Accumulation of precipitated proteins and other debris due to ineffective cleaning can clog the column frit and the resin bed.[10] | - Increase NaOH Concentration: A higher concentration of NaOH (e.g., 0.3 M or 0.5 M) can be more effective at dissolving precipitated proteins.[1][4] - Implement a More Rigorous CIP Protocol: Consider a multi-step cleaning protocol, which could include an acidic strip prior to the NaOH wash, as this can result in lower residual protein on the resin.[9] |
| Product Contamination (Carryover) | Ineffective Cleaning: If the NaOH concentration is too low, it may not remove all bound proteins from the previous cycle, leading to carryover into subsequent runs.[9] | - Increase NaOH Concentration: Studies have shown that higher NaOH concentrations are more effective for cleaning Protein A resins.[4][9] For some resins, 0.5 M NaOH is recommended for effective CIP.[5] - Increase Contact Time: A longer exposure to NaOH can enhance the removal of stubborn contaminants.[9] |
| Visible Discoloration of Resin | Resin Fouling: The buildup of colored compounds from the feedstock that are not removed by a suboptimal NaOH concentration. | - Evaluate Higher NaOH Concentrations: Test the efficacy of increasing the NaOH concentration in small increments (e.g., from 0.1 M to 0.3 M) to improve the removal of fouling agents.[1] - Introduce Additives: The addition of 20% ethylene glycol to a 0.1 M NaOH solution has been shown to nearly double the column lifetime without compromising product quality.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal NaOH concentration for cleaning my Protein A resin?
The optimal NaOH concentration depends on the specific Protein A resin being used, as different ligands have varying degrees of alkaline stability.[4][11] For many modern, alkali-stable resins, a concentration range of 0.1 M to 0.5 M NaOH is recommended for routine cleaning.[6][7] Some newer generation resins, like MabSelect PrismA™, can tolerate up to 1.0 M NaOH, which can be beneficial for sanitization and reducing cycle times.[4][5][8] It is crucial to consult the manufacturer's instructions for your specific resin.
Q2: How does NaOH concentration affect the lifetime of my Protein A resin?
There is a direct trade-off between NaOH concentration and resin lifetime.[1] Higher concentrations of NaOH lead to more effective cleaning but also accelerate the hydrolysis of the Protein A ligand, which reduces the dynamic binding capacity (DBC) over time.[1] The rate of this degradation is also influenced by contact time and temperature.[1]
Q3: Is a higher NaOH concentration always better for cleaning?
While higher NaOH concentrations generally lead to more efficient cleaning and sanitization, they also increase the rate of ligand degradation.[1][4][9] The goal is to find the lowest effective concentration that removes contaminants and prevents fouling without unnecessarily shortening the resin's lifespan. For some processes, 0.1 M NaOH may be insufficient for repeated cycling, leading to a decrease in binding capacity due to fouling rather than ligand loss.[5]
Q4: Can I use additives with NaOH to improve cleaning or resin stability?
Yes, additives can be beneficial. For instance, adding 20% ethylene glycol to 0.1 M NaOH has been shown to significantly extend resin lifetime.[1] However, it's important to be aware that some additives intended to protect the ligand might impair cleaning efficiency.[8]
Q5: How often should I perform a cleaning-in-place with NaOH?
A common practice is to perform a CIP with NaOH after every purification cycle.[6] For routine use, 0.1 M NaOH might be used after each cycle, with a more concentrated wash (e.g., 0.5 M NaOH) performed every 5-10 cycles to ensure thorough cleaning.[6]
Experimental Protocols
Protocol 1: Determining the Optimal NaOH Concentration for Cleaning
This protocol outlines a high-throughput method to screen for the most effective NaOH concentration for your specific application.
Methodology:
-
Fouling the Resin: In a 96-well filter plate, dispense a small, uniform volume of your Protein A resin slurry into each well.[9][12]
-
Equilibrate the resin with a suitable binding buffer (e.g., PBS, pH 7.4).[9]
-
Load each well with your clarified cell culture harvest containing the monoclonal antibody.[9]
-
Perform wash and elution steps to mimic your standard purification process, but omit the cleaning step.[1] Repeat this for a set number of cycles (e.g., 10 cycles) to induce fouling.[1]
-
Screening Cleaning Conditions:
-
Washing and Analysis:
-
Thoroughly wash the resin with a neutralization buffer (e.g., PBS) to remove the NaOH.[9]
-
Elute any remaining bound proteins from the cleaned resin using a low pH elution buffer.
-
Analyze the eluate for residual protein content using a method like SDS-PAGE or chip electrophoresis.[1][9] The condition with the least amount of residual protein is the most effective cleaning concentration.
-
Protocol 2: Evaluating the Impact of NaOH on Resin Lifetime (Dynamic Binding Capacity)
This protocol assesses the long-term effect of a chosen NaOH concentration on the resin's performance.
Methodology:
-
Pack several small-scale chromatography columns with new Protein A resin.
-
Determine the initial dynamic binding capacity (DBC) at 10% breakthrough for each column.
-
Subject each column to a predetermined number of purification cycles (e.g., 100-200 cycles).[6]
-
After each cycle, perform a CIP using the selected NaOH concentration and contact time.
-
Periodically (e.g., every 20 cycles), measure the DBC of each column.[6]
-
Plot the relative DBC against the number of cycles to determine the rate of capacity loss for the tested NaOH concentration.
Visualizations
Caption: Workflow for optimizing NaOH cleaning protocols.
Caption: Relationship between NaOH concentration and key process outcomes.
References
- 1. Cleaning and Lifespan of Protein A Affinity Chromatography Resins - Bio-Link [biolink.com]
- 2. researchgate.net [researchgate.net]
- 3. Maximizing the functional lifetime of Protein A resins | CoLab [colab.ws]
- 4. Influence of this compound concentration on protein A resin cleaning efficiency | Poster Board #3805 - American Chemical Society [acs.digitellinc.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. genscript.com [genscript.com]
- 7. Everything You Need to Know About Protein A Affinity Resins - Bestchrom [bestchrom.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Investigation of alkaline effects on Protein A affinity ligands and resins using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A tool for increasing the lifetime of chromatography resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe and Accurate Preparation of Sodium Hydroxide (NaOH) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydroxide (NaOH) solutions. The dissolution of NaOH in water is a highly exothermic reaction, and this guide is designed to help you address common challenges and ensure safety and accuracy in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the temperature of my solution increase so dramatically when I dissolve NaOH in water?
A1: The dissolution of solid this compound in water is a highly exothermic process, meaning it releases a significant amount of heat.[1][2] This occurs because more energy is released when water molecules hydrate the sodium (Na+) and hydroxide (OH-) ions than is required to break apart the solid NaOH crystal lattice.[3] The substantial heat released can cause the solution to heat up rapidly, potentially leading to boiling and splashing if not properly managed.[1]
Q2: What are the essential safety precautions I must take when preparing NaOH solutions?
A2: Due to the corrosive nature of NaOH and the exothermic reaction, several safety precautions are critical:[1][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves (nitrile, neoprene, or rubber are recommended).[5][6]
-
Proper Mixing Technique: Always add the solid NaOH slowly and in small increments to the water, never the other way around. [1][3] Adding water to solid NaOH can generate intense localized heating, causing the solution to boil and erupt violently.
-
Ventilation: Prepare concentrated solutions in a well-ventilated area or under a fume hood to avoid inhaling any aerosols that may be generated.[5]
-
Appropriate Glassware: Use borosilicate glass (e.g., Pyrex) as it is more resistant to thermal shock.[1] Inspect glassware for any cracks or chips before use.
-
Cooling: For concentrated solutions, it is advisable to use an ice bath to control the temperature of the mixing vessel.[1]
Q3: My NaOH solution appears cloudy. What is the cause and how can I fix it?
A3: A cloudy appearance in your NaOH solution is often due to the formation of sodium carbonate (Na₂CO₃). This compound readily absorbs carbon dioxide (CO₂) from the atmosphere. This dissolved CO₂ reacts with the NaOH to form the less soluble sodium carbonate. To minimize this, use deionized or distilled water that has been recently boiled to remove dissolved CO₂, and store the solution in a tightly sealed container. If you notice cloudiness, it may be due to impurities like calcium hydroxide in low-quality NaOH reacting with CO2.
Q4: How can I ensure the concentration of my prepared NaOH solution is accurate?
A4: Solid NaOH is hygroscopic, meaning it readily absorbs moisture from the air, which can make it difficult to weigh accurately. Additionally, it reacts with atmospheric CO₂ as mentioned above. For applications requiring high accuracy, it is best practice to:
-
Prepare a stock solution with an approximate concentration slightly higher than desired.
-
Standardize the solution by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).[5]
-
Dilute the standardized stock solution to the desired final concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution is excessively hot, boiling, or splashing during preparation. | 1. Adding NaOH to water too quickly. 2. Adding water to solid NaOH. 3. Inadequate cooling for the concentration being prepared. | 1. Slow down the rate of addition of solid NaOH to the water with continuous stirring. 2. NEVER add water to solid NaOH. Always add NaOH to water.[1] 3. Place the mixing vessel in an ice bath to dissipate the heat generated.[1] |
| Glassware cracked or broke during preparation. | 1. Using non-borosilicate glassware. 2. Using glassware with existing cracks or flaws. 3. Rapid, localized heating. | 1. Always use borosilicate glassware (e.g., Pyrex) for its thermal resistance.[1] 2. Thoroughly inspect all glassware for any imperfections before use.[1] 3. Ensure slow addition of NaOH and continuous stirring to distribute the heat evenly. |
| Final concentration of the solution is lower than calculated. | 1. Inaccurate initial weighing of NaOH due to its hygroscopic nature (absorbed water adds to the weight). 2. Loss of material during transfer. | 1. Weigh the NaOH pellets or flakes quickly. For high precision, standardize the solution after preparation.[5] 2. Ensure all weighed NaOH is quantitatively transferred to the solvent. Rinse the weighing container with the solvent and add the rinsing to the solution. |
| A white precipitate forms in the solution over time. | 1. Absorption of atmospheric CO₂ leading to the formation of sodium carbonate (Na₂CO₃). | 1. Use CO₂-free water (e.g., freshly boiled and cooled deionized water). 2. Store the NaOH solution in a tightly sealed, chemically resistant container (e.g., polyethylene or borosilicate glass with a stopper). |
Quantitative Data
The dissolution of NaOH in water is a highly exothermic process. The following tables provide data on the heat generated and the resulting temperature increase at various concentrations.
Table 1: Enthalpy of Solution of NaOH in Water at 25°C
| NaOH Concentration (wt%) | Molarity (mol/L) (approx.) | Enthalpy of Solution (kJ/mol NaOH) |
| 1 | 0.25 | -42.8 |
| 5 | 1.3 | -43.4 |
| 10 | 2.8 | -43.8 |
| 20 | 6.2 | -43.1 |
| 30 | 10.3 | -39.9 |
| 40 | 15.1 | -32.8 |
| 50 | 19.1 | -23.1 |
Data compiled from various sources. The enthalpy of solution can vary with the final concentration.
Table 2: Approximate Temperature Rise When Dissolving Solid NaOH in Water
| Final NaOH Concentration (wt%) | Grams of NaOH per 100g of Water | Approximate Final Temperature (°C) (Starting from 20°C) |
| 10 | 11.1 | 45 |
| 20 | 25 | 75 |
| 30 | 42.9 | 95 |
| 40 | 66.7 | 110 |
| 50 | 100 | 120 |
These values are approximate and can be influenced by factors such as the rate of addition, stirring, and heat loss to the environment.
Experimental Protocol: Preparation of a 1 Molar (1M) NaOH Solution
This protocol outlines the steps for the safe preparation of a 1 Molar this compound solution.
Materials:
-
This compound (NaOH) pellets or flakes
-
Deionized or distilled water
-
Borosilicate beaker (e.g., Pyrex)
-
Volumetric flask (1 L)
-
Graduated cylinder
-
Glass stirring rod
-
Weighing boat
-
Analytical balance
-
Safety goggles, face shield, lab coat, and chemical-resistant gloves
Procedure:
-
Safety First: Put on all required personal protective equipment (PPE).
-
Measure Water: Using a graduated cylinder, measure approximately 800 mL of deionized water and transfer it to a 1 L borosilicate beaker.
-
Weigh NaOH: Place a weighing boat on the analytical balance and tare it. Quickly weigh 40.0 g of NaOH pellets. Note: NaOH is hygroscopic, so it's important to weigh it quickly to minimize moisture absorption.
-
Dissolve NaOH: Place the beaker with water on a magnetic stir plate (if available) and add a stir bar. If not, prepare to stir manually with a glass rod. Slowly and carefully add the weighed NaOH pellets to the water in small portions while continuously stirring.[1]
-
Control Temperature: Monitor the temperature of the solution. If it becomes excessively hot, pause the addition of NaOH and place the beaker in an ice bath to cool down before proceeding.
-
Cool to Room Temperature: Once all the NaOH has been added and is fully dissolved, remove the beaker from the stir plate (and ice bath, if used) and allow the solution to cool to room temperature. The dissolution process generates significant heat, and the final volume must be adjusted at a standard temperature for accuracy.
-
Transfer to Volumetric Flask: Carefully pour the cooled NaOH solution into a 1 L volumetric flask.
-
Adjust to Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L calibration mark.
-
Homogenize the Solution: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and has a uniform concentration.
-
Label and Store: Label the flask clearly with "1 M this compound," the date of preparation, and your initials. Store in a tightly sealed, appropriate container.
Process Flow and Troubleshooting Logic
The following diagram illustrates the logical workflow for the safe preparation of NaOH solutions and provides a visual troubleshooting guide.
Caption: Workflow for safe NaOH solution preparation and troubleshooting.
References
Technical Support Center: Accurate Dispensing of Viscous Sodium Hydroxide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the accurate dispensing of viscous sodium hydroxide (NaOH) solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the dispensing of viscous NaOH solutions.
Issue: Inconsistent Dispensed Volumes
Q: My dispensed volume of viscous NaOH solution is inconsistent between samples. What could be the cause and how can I fix it?
A: Inconsistent dispense volumes are a frequent challenge when working with viscous liquids. Several factors relating to both technique and equipment can contribute to this issue.
-
Pipetting Technique: Aspirating the solution too quickly can lead to inaccurate volumes and the formation of air bubbles.[1][2] Similarly, inconsistent plunger pressure and speed during manual pipetting will result in variability.[3] The immersion depth of the pipette tip is also critical; immersing the tip too deeply can cause excess liquid to adhere to the outside, while not immersing it enough can lead to air aspiration.[1][3]
-
Equipment Choice: Standard air displacement pipettes are prone to inaccuracies with viscous fluids because the air cushion can compress or expand, affecting the aspirated volume.[4][5] A poor seal between the pipette and the tip will also lead to significant volume errors.[1]
-
Air Bubbles: The presence of air bubbles in the fluid is a major cause of inconsistent deposits. These bubbles can compress and expand, leading to oozing or drooling from the dispense tip.[6][7]
Solutions:
-
Refine Your Pipetting Technique:
-
Use a slow and consistent speed for both aspiration and dispensing to allow the viscous liquid to move uniformly.[2][8]
-
Pause after aspirating and before dispensing to allow the liquid to equilibrate within the tip.[8]
-
Maintain a consistent immersion depth for the pipette tip (typically 2-3 mm for smaller volumes and 5-6 mm for larger volumes).[3]
-
Employ the "reverse pipetting" technique, which is specifically recommended for viscous liquids.[9][10] (See Experimental Protocols for a detailed procedure).
-
-
Select the Appropriate Equipment:
-
For highly viscous solutions, a positive displacement pipette is recommended. These pipettes use a piston in direct contact with the liquid, eliminating the air cushion and thus providing greater accuracy and precision with viscous fluids.[4][11][12]
-
Ensure pipette tips are properly sealed to the pipette.
-
-
Prevent and Remove Air Bubbles:
-
When filling a syringe barrel with a viscous fluid, do so at an angle to minimize the introduction of air.[6]
-
For medium-to-high viscosity fluids, centrifuging the solution prior to dispensing can effectively remove entrapped air.[6][13]
-
Store filled syringes upright (tip-down) to allow air to rise to the top, where it can be purged.[6]
-
Issue: Air Bubble Formation
Q: I am consistently getting air bubbles in my pipette tip when aspirating viscous NaOH solution. What causes this and how can I prevent it?
A: Air bubble formation is a common problem when pipetting viscous liquids and can significantly impact accuracy.
-
Aspiration Speed: Releasing the plunger too quickly during aspiration is a primary cause of air bubble formation.[10]
-
Improper Immersion Depth: If the pipette tip is not immersed deep enough into the solution, air can be drawn in along with the liquid.[10]
-
Pipetting Technique: Using the standard "forward" pipetting technique is more prone to bubble formation with viscous liquids.[10]
-
Pre-wetting: Failure to pre-wet the pipette tip can result in air bubbles, especially with viscous liquids.[10]
Solutions:
-
Slow and Steady Operation: Operate the pipette plunger in a smooth and slow manner to prevent the introduction of air.[14]
-
Correct Immersion Depth: Ensure the pipette tip is immersed to the recommended depth below the meniscus of the liquid.[3]
-
Pre-wet the Pipette Tip: Before the first aspiration, pre-wet the tip by aspirating and dispensing the liquid back into the reservoir a few times. This equalizes the temperature and humidity of the air inside the tip with the liquid.[10]
-
Use Reverse Pipetting: This technique is less likely to introduce air bubbles when working with viscous solutions.[10][15]
-
Consider Positive Displacement Pipettes: As these pipettes do not have an air cushion, they are less susceptible to air bubble formation with viscous liquids.[12]
Issue: Crystallization of NaOH Solution
Q: I've noticed solid crystals forming in my concentrated NaOH solution. Why is this happening and what should I do?
A: Crystallization in concentrated this compound solutions can occur for a couple of reasons.
-
Temperature: Concentrated NaOH solutions can crystallize if the storage temperature drops too low. For example, 50% NaOH can begin to crystallize below 12°C (54°F).[16] It is recommended to store concentrated solutions at temperatures above 21°C (70°F).[17][18]
-
Reaction with Carbon Dioxide: this compound readily absorbs carbon dioxide (CO2) from the air, forming sodium carbonate (Na2CO3). Sodium carbonate is less soluble in concentrated NaOH solutions and can precipitate out as crystals.[19]
Solutions:
-
Temperature Control:
-
Store concentrated NaOH solutions in a temperature-controlled environment, ideally between 29°C and 38°C (85°F and 100°F), to prevent crystallization and maintain a lower viscosity.[20]
-
If crystallization has occurred due to low temperatures, gently warming the solution in a warm water bath (around 50°C) can redissolve the NaOH crystals.[21]
-
-
Prevent CO2 Contamination:
-
Keep containers of NaOH solution tightly sealed to minimize exposure to air.[18]
-
If you suspect sodium carbonate formation (which can be confirmed by adding a few drops of acid to the crystals and observing for fizzing), it may be necessary to prepare a fresh solution for applications where carbonate impurities are a concern.[21]
-
Frequently Asked Questions (FAQs)
Q1: What type of pipette should I use for dispensing viscous NaOH solutions?
A1: For the highest accuracy and precision with viscous liquids like concentrated NaOH, a positive displacement pipette is the best choice.[4][11][22] These pipettes function like a syringe, with a piston making direct contact with the liquid, which eliminates issues related to the air cushion in standard air displacement pipettes.[22] If using an air displacement pipette, the reverse pipetting technique is highly recommended to improve accuracy.[9]
Q2: How does temperature affect the viscosity of my NaOH solution?
A2: The viscosity of aqueous NaOH solutions is inversely related to temperature; as the temperature increases, the viscosity decreases.[19] This is an important consideration for handling and dispensing, as a warmer solution will be less viscous and easier to pipette accurately. For example, a 50% NaOH solution has a viscosity of approximately 78 mPa·s at room temperature, which is similar to olive oil.[19]
Q3: What materials are compatible with concentrated this compound solutions?
A3: Concentrated this compound is corrosive and not compatible with all materials. For storage and handling, the following are recommended:
-
Plastics: High-density polyethylene (HDPE) and cross-linked polyethylene (XLPE) are excellent choices for storage tanks and containers.[17][19]
-
Metals: For fittings and bolts, 316 stainless steel is often used.[17]
-
Gaskets: EPDM (Ethylene Propylene Diene Monomer) gaskets are recommended.[17] It is crucial to avoid glass containers for long-term storage of concentrated NaOH solutions, as the hydroxide will slowly etch the glass.[19]
Q4: How should I clean my equipment after dispensing viscous NaOH solution?
A4: Proper and prompt cleaning is essential to maintain the longevity and accuracy of your pipettes and other dispensing equipment.
-
Immediate Rinse: Immediately after use, rinse the pipette or equipment with distilled water to remove the majority of the NaOH solution.[23]
-
Neutralization: For a thorough cleaning of pipettes, disassemble the lower parts and soak them in a neutralizing agent like a mild acid (e.g., a dilute solution of acetic acid or citric acid) to neutralize any remaining NaOH.[10][23]
-
Thorough Rinsing: After neutralization, rinse all components thoroughly with distilled water.[23]
-
Drying: Allow all parts to air dry completely or dry them in an oven at a low temperature (e.g., 60°C) before reassembly.[24] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, during the cleaning process.[23]
Data Presentation
Table 1: Viscosity of Aqueous this compound Solutions (mPa·s)
| Concentration (kg NaOH/kg) | 20°C | 30°C | 40°C | 50°C | 60°C | 70°C | 80°C | 90°C | 100°C |
| 0.05 | 1.31 | 1.03 | 0.83 | 0.69 | 0.58 | 0.50 | 0.43 | 0.38 | 0.33 |
| 0.10 | 1.86 | 1.43 | 1.14 | 0.93 | 0.78 | 0.66 | 0.55 | 0.47 | 0.40 |
| 0.20 | 4.43 | 3.17 | 2.43 | 1.93 | 1.57 | 1.26 | 1.03 | 0.84 | 0.68 |
| 0.30 | 12.6 | 8.43 | 5.99 | 4.38 | 3.28 | 2.55 | 2.02 | 1.62 | 1.28 |
| 0.40 | 38.1 | 21.8 | 13.5 | 9.00 | 6.36 | 4.76 | 3.69 | 2.89 | 2.29 |
| 0.50 | 120 | 47.7 | 25.5 | 15.8 | 10.4 | 7.60 | 5.60 | 4.36 | 3.41 |
Data sourced from Solvay Chemicals International SA.[25]
Table 2: Density of Aqueous this compound Solutions (g/cm³)
| Molality (mol/kg) | 0°C | 10°C | 20°C | 25°C | 30°C | 40°C | 50°C |
| 1.0 | 1.0455 | 1.0435 | 1.0400 | 1.0378 | 1.0354 | 1.0299 | 1.0238 |
| 2.0 | 1.0888 | 1.0862 | 1.0821 | 1.0795 | 1.0767 | 1.0704 | 1.0636 |
| 3.0 | 1.1303 | 1.1271 | 1.1224 | 1.1193 | 1.1161 | 1.1090 | 1.1014 |
| 4.0 | 1.1700 | 1.1663 | 1.1611 | 1.1577 | 1.1541 | 1.1463 | 1.1380 |
| 5.0 | 1.2081 | 1.2039 | 1.1983 | 1.1946 | 1.1907 | 1.1823 | 1.1734 |
Data sourced from Advanced Thermodynamics.[8]
Experimental Protocols
1. Protocol for Preparing a 1M this compound Solution (1 Liter)
Materials:
-
40.0 g this compound (NaOH) pellets
-
Distilled or deionized water
-
1-liter volumetric flask
-
Beaker
-
Glass stirring rod
-
Safety goggles, gloves, and lab coat
Procedure:
-
Wear appropriate personal protective equipment (PPE).
-
Weigh out 40.0 g of NaOH pellets into the beaker.
-
Add approximately 500 mL of distilled water to the beaker.
-
Slowly and carefully add the NaOH pellets to the water while stirring continuously with the glass rod. The dissolution of NaOH is highly exothermic and will generate significant heat.[20][26] Never add water to solid NaOH , as this can cause boiling and splashing.[20][26]
-
Continue stirring until all the NaOH pellets have completely dissolved.
-
Allow the solution to cool to room temperature.
-
Carefully transfer the cooled solution into the 1-liter volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the NaOH is transferred.
-
Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.[27]
2. Protocol for Reverse Pipetting with a Viscous NaOH Solution
This technique is recommended for use with air displacement pipettes to improve accuracy when dispensing viscous liquids.[1][28]
Procedure:
-
Set the pipette to the desired volume.
-
Depress the plunger completely to the second stop (the blowout position).[13][28]
-
Immerse the pipette tip into the viscous NaOH solution to the appropriate depth.
-
Slowly and smoothly release the plunger to its resting position to aspirate the liquid. This will draw an excess amount of liquid into the tip.[13]
-
Withdraw the tip from the solution. A small amount of liquid may adhere to the outside of the tip; gently wipe this off with a lint-free cloth, being careful not to touch the tip opening.
-
To dispense, place the tip against the inner wall of the receiving vessel and slowly press the plunger down to the first stop .[1][28]
-
Hold the plunger at the first stop and remove the tip from the vessel. A small amount of the liquid will remain in the tip.
-
The remaining liquid in the tip can be discarded into a waste container by pressing the plunger to the second stop.[13]
3. Protocol for Gravimetric Calibration of a Pipette for Viscous NaOH Solution
This protocol adapts the standard gravimetric calibration method for the challenges of a viscous liquid.
Materials:
-
Pipette to be calibrated and appropriate tips
-
Viscous NaOH solution of known density
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing vessel (e.g., a beaker)
-
Thermometer
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the weighing vessel, the pipette, tips, and the NaOH solution in the calibration environment for at least one hour to allow them to reach thermal equilibrium.
-
Record the temperature of the NaOH solution.
-
Place the weighing vessel on the analytical balance and tare it.
-
Using the reverse pipetting technique (as described above) to minimize errors due to viscosity, aspirate the set volume of the NaOH solution.
-
Dispense the NaOH solution into the weighing vessel.
-
Record the mass displayed by the balance.
-
Repeat this process at least 10 times for each volume to be tested (e.g., 10%, 50%, and 100% of the pipette's nominal volume).
-
Calculate the average mass for each set of measurements.
-
Convert the average mass to volume using the known density of the NaOH solution at the recorded temperature: Volume = Mass / Density .
-
Compare the calculated average volume to the set volume on the pipette to determine its accuracy and precision. If the values are outside the manufacturer's specifications, the pipette should be adjusted or serviced.
Mandatory Visualizations
Caption: Experimental workflow for preparing, dispensing, and calibrating viscous NaOH solutions.
Caption: Troubleshooting workflow for inaccurate dispensing of viscous NaOH solutions.
References
- 1. Eliminating Common Pipetting Errors for Repeatable Results — Avidien [avidien.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biocompare.com [biocompare.com]
- 5. gilsoncn.com [gilsoncn.com]
- 6. nordson.com [nordson.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tecan.com [tecan.com]
- 9. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 10. The consequences of getting an air bubble in your pipette - pipetting best practice. — Sterilab Services Pathology Solutions [sterilab.co.uk]
- 11. reddit.com [reddit.com]
- 12. Positive Displacement Pipettes - What You Need to Know | BT Labs [blog.btlabsystems.com]
- 13. assemblymag.com [assemblymag.com]
- 14. echemi.com [echemi.com]
- 15. idexx.com [idexx.com]
- 16. istaykimya.com [istaykimya.com]
- 17. protank.com [protank.com]
- 18. youtube.com [youtube.com]
- 19. quora.com [quora.com]
- 20. Chemical Storage Buildings for Caustic this compound [uschemicalstorage.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. DOT Language | Graphviz [graphviz.org]
- 23. universitypipette.com [universitypipette.com]
- 24. starlabgroup.com [starlabgroup.com]
- 25. devtoolsdaily.com [devtoolsdaily.com]
- 26. How to Prepare a this compound or NaOH Solution [thoughtco.com]
- 27. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 28. medium.com [medium.com]
Technical Support Center: Minimizing Atmospheric CO₂ Absorption in NaOH Titrations
Welcome to the Technical Support Center for minimizing the absorption of atmospheric carbon dioxide in sodium hydroxide (NaOH) titrations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their titration experiments for greater accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to minimize CO₂ absorption in my NaOH titrant?
A1: this compound solutions readily absorb carbon dioxide (CO₂) from the atmosphere. This reaction forms sodium carbonate (Na₂CO₃), which is a weaker base than NaOH.[1] The presence of carbonate in your titrant introduces errors in your titration results because it reacts with the acid being titrated, leading to an inaccurate determination of the analyte's concentration.[1][2] Specifically, the carbonate can cause the color change at the endpoint to be less sharp and can lead to incorrect calculations of the titrant's molarity.[1]
Q2: What are the visible signs of CO₂ contamination in my NaOH titration?
A2: A classic indicator of significant carbonate contamination is the appearance of two inflection points in the titration curve when titrating a strong acid.[3] This occurs because the neutralization of the strong base (NaOH) and the two basic equivalents of the carbonate (CO₃²⁻ and HCO₃⁻) happen at different pH values.[3] Another sign can be consistently inaccurate or imprecise titration results over time.[4]
Q3: How does CO₂ absorption affect the molarity of my NaOH solution?
A3: The absorption of CO₂ effectively reduces the concentration of hydroxide ions (OH⁻) in the solution as they are converted to carbonate ions (CO₃²⁻). This leads to a decrease in the effective molarity of the NaOH titrant.[5][6] Consequently, a larger volume of the contaminated titrant will be required to neutralize the same amount of acid, leading to an overestimation of the analyte's concentration.
Q4: Is it possible to have accurate results even with some carbonate contamination?
A4: In some specific cases, the error can be minimized. For instance, when titrating a strong acid with a partially carbonated NaOH solution, using an indicator that changes color in the acidic range, like methyl orange, can provide a more accurate result.[5] This is because the endpoint corresponds to the neutralization of both the hydroxide and the bicarbonate. However, for the highest accuracy, especially when titrating weak acids, it is essential to use a carbonate-free NaOH solution.[3]
Troubleshooting Guides
Problem 1: Inaccurate and Inconsistent Titration Results
Symptoms:
-
High variability between replicate titrations.
-
Results consistently deviating from expected values.
-
Gradual drift in results over a period of time.
Possible Cause:
-
Your NaOH titrant is likely contaminated with atmospheric CO₂.
Solutions:
| Solution | Description | Pros | Cons |
| Use a CO₂ Absorption Tube | Attach a drying tube filled with a CO₂ absorbent like soda lime or Ascarite® to the air inlet of your titrant bottle and burette.[3][4] | Simple and effective for protecting the solution during storage and use. | The absorbent needs to be replaced periodically to maintain effectiveness.[3] |
| Prepare Carbonate-Free NaOH | Prepare a concentrated (e.g., 50% w/w) NaOH solution. Sodium carbonate is poorly soluble in concentrated NaOH and will precipitate out.[1][7] The clear supernatant can then be carefully decanted and diluted with CO₂-free water. | Highly effective method for preparing a low-carbonate titrant. | Requires careful handling of concentrated NaOH and an additional preparation step. |
| Use CO₂-Free Water | Always use freshly boiled and cooled deionized or distilled water to prepare your NaOH solutions and dissolve your samples.[1] Boiling expels dissolved CO₂. | Simple and reduces the initial carbonate content. | Does not protect the solution from subsequent CO₂ absorption. |
| Regular Standardization | Frequently standardize your NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).[2][4][6] | Corrects for any changes in concentration, including that from CO₂ absorption. | Time-consuming and requires a high-purity primary standard. |
Problem 2: Poorly Defined or "Shallow" Endpoint
Symptoms:
-
The color change of the indicator at the endpoint is gradual and difficult to pinpoint.
-
The pH change at the equivalence point on a potentiometric titration curve is not sharp.
Possible Cause:
-
The presence of carbonate in the NaOH titrant buffers the solution near the equivalence point, leading to a less distinct endpoint.[1]
Solutions:
| Solution | Description | Pros | Cons |
| Barium Chloride Addition | Add a small amount of neutral barium chloride (BaCl₂) solution to the analyte solution before titration. | Barium carbonate (BaCO₃) will precipitate, removing the carbonate ions from the solution and resulting in a sharper endpoint. | May introduce other ions into the solution and is not suitable for all types of titrations. |
| Indicator Selection | For strong acid titrations, select an indicator that changes color at a lower pH (e.g., methyl orange) to bypass the carbonate buffering region.[5] | Can improve accuracy in specific situations. | Not universally applicable, especially for weak acid titrations. |
| Improve Solution Preparation | Re-prepare your NaOH solution using methods to minimize carbonate contamination as described in Problem 1. | Addresses the root cause of the problem. | Requires additional time and effort. |
Experimental Protocols
Protocol 1: Preparation of Carbonate-Free 0.1 M NaOH Solution
Objective: To prepare a this compound solution with minimal carbonate contamination.
Materials:
-
This compound (NaOH) pellets
-
Deionized water
-
500 mL polyethylene bottle
-
1000 mL volumetric flask
-
Graduated cylinder
-
Glass wool or sintered glass funnel
Methodology:
-
Prepare a Concentrated NaOH Solution: Carefully add 50 g of NaOH pellets to 50 mL of deionized water in a polyethylene bottle. Swirl to dissolve. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Precipitate Sodium Carbonate: Seal the bottle and let it stand for at least 24 hours. Sodium carbonate is insoluble in the concentrated NaOH solution and will precipitate out, settling at the bottom.[1][7]
-
Decant the Supernatant: Carefully decant the clear supernatant liquid, avoiding the precipitate. Alternatively, filter the solution through a plug of glass wool or a sintered glass funnel.[1]
-
Prepare CO₂-Free Water: Boil approximately 1.2 L of deionized water for 5-10 minutes to expel dissolved CO₂.[1] Cover the container and allow it to cool to room temperature.
-
Dilute to 0.1 M: Using a graduated cylinder, measure the required volume of the concentrated, carbonate-free NaOH solution and transfer it to a 1000 mL volumetric flask. Dilute to the mark with the freshly boiled and cooled deionized water.
-
Storage: Immediately transfer the 0.1 M NaOH solution to a tightly sealed polyethylene bottle. For long-term storage, equip the bottle with a CO₂ absorption tube.
Protocol 2: Standardization of 0.1 M NaOH with KHP
Objective: To accurately determine the molarity of the prepared NaOH solution.
Materials:
-
Prepared 0.1 M NaOH solution
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Phenolphthalein indicator solution
-
Drying oven
-
Desiccator
-
Analytical balance
-
Burette, 50 mL
-
Erlenmeyer flasks, 250 mL (x3)
-
CO₂-free deionized water
Methodology:
-
Prepare the Primary Standard: Dry the KHP at 110-120°C for 2 hours to remove any adsorbed water, then cool in a desiccator.[1][8]
-
Weigh the KHP: Accurately weigh, by difference, approximately 0.4-0.6 g of the dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass for each flask.
-
Dissolve the KHP: To each flask, add approximately 50 mL of CO₂-free deionized water and swirl gently to dissolve the KHP.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.
-
Prepare the Burette: Rinse the burette twice with small portions of the 0.1 M NaOH solution, then fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip.[6][9] Record the initial burette reading.
-
Titrate: Titrate the KHP solution in the first flask with the NaOH solution while continuously swirling the flask. The endpoint is reached when the first faint, permanent pink color persists for at least 30 seconds.[8] Record the final burette reading.
-
Repeat: Repeat the titration for the other two KHP samples.
-
Calculate Molarity: Calculate the molarity of the NaOH solution for each trial using the following formula:
Molarity of NaOH = (mass of KHP in g) / (molar mass of KHP in g/mol × volume of NaOH in L)
The molar mass of KHP (C₈H₅KO₄) is 204.22 g/mol .
-
Average and Evaluate: Calculate the average molarity from the three trials. The relative standard deviation (RSD) should ideally be less than 0.2%.
Visualizations
Caption: Workflow for Preparing Carbonate-Free NaOH Solution.
Caption: Troubleshooting Logic for Inaccurate NaOH Titrations.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. analytical chemistry - Does CO₂ absorption change the molarity of an NaOH solution if the flask is left open? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. labunlimited.com [labunlimited.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 9. How to avoid titration errors in your lab | Metrohm [metrohm.com]
effect of temperature on the stability of sodium hydroxide solutions
Technical Support Center: Stability of Sodium hydroxide Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the effects of temperature on the stability of this compound (NaOH) solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the ideal storage temperature for this compound solutions?
To ensure the stability of this compound solutions, it is recommended to store them in a controlled environment with temperatures ranging from 60°F to 80°F (15°C to 27°C). Some sources suggest a slightly higher range of 85°F to 100°F (29°C to 38°C) to prevent crystallization, especially for concentrated solutions.[1]
2. How does temperature affect the chemical stability of NaOH solutions?
Elevated temperatures can accelerate the degradation of this compound solutions. The primary pathway for chemical instability is the reaction with atmospheric carbon dioxide (CO₂), which forms sodium carbonate (Na₂CO₃).[2][3][4][5] While specific kinetic data is limited in the provided results, one study on 0.1 M NaOH solution demonstrated significant degradation when stored at 35°C over 30 days, compared to storage at normal (ambient) and dark conditions where no chemically significant degradation was observed.[6]
3. What happens to NaOH solutions at low temperatures?
Low temperatures can lead to the crystallization of this compound, a physical instability that alters the concentration of the solution.[1][7] The temperature at which crystallization occurs is dependent on the concentration of the NaOH solution. It is crucial to maintain a temperature above 60°F (15°C) to prevent this.[7][8]
4. Can NaOH solutions be stored in glass containers?
While common, it is not ideal to store this compound solutions in glass containers for extended periods, especially at elevated temperatures. NaOH solutions can slowly react with glass, dissolving silicates and forming soluble silicates.[9][10] This can contaminate the solution and compromise its integrity for sensitive applications. This reaction is more pronounced with hot this compound.[9] For long-term storage, high-density polyethylene (HDPE), cross-linked polyethylene (XLPE), or fiberglass-reinforced plastic (FRP) containers are recommended.
5. What are the signs of NaOH solution degradation?
The most common sign of degradation is the formation of a white precipitate, which is typically sodium carbonate (Na₂CO₃).[5] This occurs due to the reaction with CO₂ and is less soluble in more concentrated NaOH solutions. A decrease in the solution's pH or molarity, confirmed by titration, is a definitive indicator of degradation.[2]
6. What is the expected shelf life of a properly stored NaOH solution?
When stored in a tightly sealed, appropriate container at the recommended temperature, a this compound solution can have a shelf life of up to three years, according to manufacturers.[11] However, for applications requiring high precision, it is best practice to standardize the solution periodically.[4][12]
Troubleshooting Guides
Issue 1: White Precipitate Observed in NaOH Solution
-
Question: I have observed a white, flaky precipitate at the bottom of my this compound solution. What is it and what should I do?
-
Answer: The white precipitate is most likely sodium carbonate (Na₂CO₃), formed from the reaction of NaOH with carbon dioxide from the air.[5] This indicates that the solution has been compromised.
-
Immediate Action: For non-critical applications, you may be able to carefully decant the clear supernatant for use. However, the concentration of the remaining solution will be lower than the original specification.
-
Best Practice: For accurate and reliable experimental results, it is strongly recommended to discard the solution and prepare a fresh batch.
-
Prevention: To prevent this in the future, ensure that your storage containers are tightly sealed to minimize exposure to air. Using a container with a CO₂-absorbing trap, such as one containing soda lime, can also be effective.[13]
-
Issue 2: Inconsistent Results in Titrations or Experiments
-
Question: My experimental results using an older NaOH solution are inconsistent and not reproducible. Could the stability of the solution be the issue?
-
Answer: Yes, this is a common problem. The concentration of NaOH solutions can decrease over time due to the absorption of CO₂.[2][4]
-
Troubleshooting Steps:
-
Standardize Your Solution: Re-standardize the concentration of your NaOH solution using a primary standard like potassium hydrogen phthalate (KHP).[13][14][15] This will give you the current, accurate concentration.
-
Review Storage Conditions: Check your storage conditions against the recommended guidelines (temperature, container type, and seal integrity).
-
Prepare Fresh Solution: If the concentration has significantly changed, it is best to prepare a fresh solution, especially for sensitive assays.
-
-
Issue 3: Solution Crystallization in Cold Environments
-
Question: My NaOH solution has formed solid crystals after being stored in a cold room. Is it still usable?
-
Answer: Crystallization is a physical change and does not chemically alter the this compound. However, it does change the concentration of the remaining liquid, making it unsuitable for direct use.
-
Resolution:
-
Gently warm the solution to a temperature between 60°F and 80°F (15°C to 27°C) to redissolve the crystals.
-
Ensure the solution is thoroughly mixed to guarantee homogeneity.
-
After the crystals have completely dissolved and the solution has returned to a uniform state, it is advisable to re-standardize it to confirm its concentration before use.
-
-
Prevention: Store NaOH solutions in a temperature-controlled environment where the temperature will not drop below 60°F (15°C).[7]
-
Data Presentation
Table 1: Recommended Storage Temperatures for this compound Solutions
| Temperature Range (°F) | Temperature Range (°C) | Rationale |
| 60 - 80 | 15 - 27 | Prevents crystallization and minimizes reactivity. |
| 85 - 100[1] | 29 - 38[1] | Ensures fluidity and prevents crystallization of concentrated solutions. |
| Below 100 | Below 38 | Recommended for polyethylene storage tanks.[8] |
Table 2: Effect of Temperature on the Stability of 0.1 M this compound Solution Over 30 Days
| Storage Condition | Observation | Result |
| Normal (Ambient) | No chemically significant degradation.[6] | Stable |
| Dark | No chemically significant degradation.[6] | Stable |
| 35°C Oven | Significant degradation observed, deviation from day 18.[6] | Unstable |
Experimental Protocols
Protocol 1: Standardization of this compound Solution with Potassium Hydrogen Phthalate (KHP)
This protocol outlines the method to accurately determine the concentration of a this compound solution.
Materials:
-
This compound (NaOH) solution of unknown concentration
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Phenolphthalein indicator solution
-
Distilled or deionized water
-
Buret, 50 mL
-
Erlenmeyer flasks, 250 mL
-
Analytical balance
Procedure:
-
Prepare the KHP Standard:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.[14]
-
Add about 50 mL of distilled water to the flask and swirl gently to dissolve the KHP completely.
-
-
Prepare the Titration Setup:
-
Rinse the buret with a small amount of the NaOH solution and then fill the buret with the NaOH solution, ensuring no air bubbles are present in the tip.
-
Record the initial volume of the NaOH solution in the buret to two decimal places.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution in the Erlenmeyer flask. The solution should be colorless.[14]
-
Slowly add the NaOH solution from the buret to the KHP solution while constantly swirling the flask.
-
Continue adding the NaOH solution dropwise until the solution in the flask turns a faint, persistent pink color. This is the endpoint.[14]
-
Record the final volume of the NaOH solution in the buret.
-
-
Calculation:
-
Calculate the moles of KHP used (moles = mass of KHP / molar mass of KHP, which is 204.22 g/mol ).
-
The reaction between NaOH and KHP is a 1:1 molar ratio. Therefore, the moles of NaOH at the endpoint are equal to the moles of KHP.
-
Calculate the molarity of the NaOH solution: Molarity (M) = moles of NaOH / volume of NaOH used in liters.
-
Visualizations
Caption: Factors affecting NaOH solution stability.
Caption: Troubleshooting workflow for NaOH solutions.
References
- 1. Chemical Storage Buildings for Caustic this compound [uschemicalstorage.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. hiranuma.com [hiranuma.com]
- 4. analytical chemistry - NaOH solution not stable - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. jddtonline.info [jddtonline.info]
- 7. blog.polyprocessing.com [blog.polyprocessing.com]
- 8. This compound Storage Requirements: A Complete Guide [gsctanks.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. laballey.com [laballey.com]
- 12. echemi.com [echemi.com]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. christopherking.name [christopherking.name]
- 15. Determination of the Concentration of a Solution of this compound – Virtual Chemistry Experiments [iu.pressbooks.pub]
Technical Support Center: Handling Sodium Hydroxide in Glass Burettes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use and maintenance of glass burettes with sodium hydroxide (NaOH) solutions to minimize etching and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: Why does my glass burette become cloudy or etched after using it with this compound?
A1: this compound reacts with the silica in the glass to form sodium silicate.[1] This chemical reaction, known as etching, gradually dissolves the glass surface, leading to a cloudy appearance and compromising the volumetric accuracy of the burette.[1]
Q2: Can the etching of a glass burette by this compound affect my experimental results?
A2: Yes. The etching process alters the internal dimensions of the burette, which can lead to inaccuracies in volume measurements.[1] Furthermore, the reaction can cause glass stopcocks to "freeze" or seize due to the formation of sodium silicate, rendering the burette unusable.[1]
Q3: How can I prevent or minimize the etching of my glass burette when working with this compound?
A3: To minimize etching, it is crucial to thoroughly clean the burette immediately after use to remove all traces of the NaOH solution.[1] Rinsing with deionized water followed by a final rinse with a small amount of the next solution to be used (conditioning) is a standard practice.[2][3][4] For burettes with glass stopcocks, using a Teflon sleeve can help prevent freezing. Modern burettes often come with PTFE (Teflon) stopcocks, which are resistant to this issue.
Q4: Are there alternative types of burettes that are more resistant to this compound?
A4: Yes, burettes made from borosilicate glass (e.g., Pyrex, Kimax) are more chemically resistant than those made from soda-lime glass.[5] However, even borosilicate glass will be attacked by hot, concentrated hydroxide solutions.[5] For applications involving frequent use of strong bases, consider using burettes made of plastic materials with high chemical resistance to NaOH, such as Polypropylene (PP) or Polytetrafluoroethylene (PTFE).
Q5: What is the effect of this compound concentration and temperature on the rate of glass etching?
A5: The rate of etching increases with both higher concentrations of this compound and higher temperatures.[6] Hot and concentrated alkali solutions will corrode glass-lined equipment more rapidly.[7]
Quantitative Data: Alkali Attack on Borosilicate Glass
The following table summarizes the effect of various factors on the etching of borosilicate glass by alkaline solutions. This data is compiled from product information for Schott DURAN® glass.
| Parameter | Condition | Effect on Etching |
| pH | Exposure time: 3 hours | The thickness of the attacked layer increases with increasing pH. |
| Temperature | c(NaOH) = 1 mol/l, Exposure time: 1 hour | The rate of alkali attack increases significantly with rising temperatures. |
| Time | c(NaOH) = 1 mol/l at 100 °C | To remove a layer of approximately 1 µm, an exposure of about 40 minutes is required.[6] |
Note: The density of typical borosilicate glass is 2.23 g/cm³ (at 25 °C). An attacked thickness of 1.00 µm corresponds to a weight loss of 22.3 mg/100 cm².[6]
Experimental Protocols
Protocol 1: Immediate Cleaning of a Glass Burette After Use with this compound
Objective: To prevent the etching and potential seizing of a glass burette by promptly and thoroughly removing this compound solution after use.
Materials:
-
Used glass burette
-
Detergent solution for laboratory glassware
-
Burette brush
-
Tap water
-
Deionized water
-
Waste container
Procedure:
-
Initial Rinse: Immediately after the final reading is taken, drain the remaining this compound solution from the burette into a designated waste container.
-
Tap Water Rinse: Rinse the burette thoroughly with tap water. Allow the water to run through the burette tip.
-
Detergent Wash: Fill the burette with a laboratory detergent solution. Use a long-stem burette brush to gently scrub the interior walls.[8] Drain the detergent solution through the stopcock.
-
Thorough Tap Water Rinse: Rinse the burette and stopcock copiously with tap water to remove all traces of detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining ions from the tap water.[8]
-
Drying: Allow the burette to air dry in a vertical position with the stopcock open.[8]
Protocol 2: Conditioning a Glass Burette for Titration with this compound
Objective: To ensure that the concentration of the this compound titrant is not altered by residual water in the burette.
Materials:
-
Clean glass burette
-
This compound solution for titration
-
Small beaker
-
Waste container
Procedure:
-
Ensure Cleanliness: Start with a burette that has been cleaned according to Protocol 1 and is dry or has been rinsed with deionized water.
-
Initial Rinse with Titrant: Close the stopcock and add approximately 5-10 mL of the this compound solution that will be used for the titration into the burette.
-
Coat the Interior: Tilt the burette horizontally and rotate it to ensure the entire inner surface is coated with the NaOH solution.[4]
-
Drain Through Tip: Return the burette to a vertical position and open the stopcock to drain the rinsing solution through the tip into a waste container.[4] This step also ensures that the burette tip is filled with the titrant.
-
Repeat: Repeat the rinsing process (steps 2-4) at least two more times to ensure any residual water is removed.
-
Fill for Titration: The burette is now conditioned and ready to be filled with the this compound solution for the titration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing and preventing burette etching.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. experimental chemistry - Concentration of NaOH to dissolve glass - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. How to Clean and Maintain Your Chemistry Burette - Glassment [glassment.com]
Technical Support Center: Optimizing NaOH Contact Time for Equipment Sanitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sodium hydroxide (NaOH) contact time for effective equipment sanitization.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentrations of NaOH used for equipment sanitization?
A1: this compound concentrations for equipment sanitization typically range from 0.1 M to 1.0 M.[1][2] The optimal concentration depends on the type and level of contamination, the equipment material, and the target microorganisms. For routine sanitization, 0.1 M to 0.5 M NaOH is often sufficient.[3][4] For more robust cleaning, such as removing stubborn proteins, nucleic acids, or inactivating highly resistant viruses and endotoxins, a higher concentration of 1.0 M may be necessary.[1][3][4][5]
Q2: How does contact time affect the efficacy of NaOH sanitization?
A2: Contact time is a critical parameter in achieving effective sanitization. A longer contact time generally leads to a greater reduction in microbial load.[6] For many bacteria and yeasts, a contact time of 15 to 60 minutes with 0.5 M NaOH is effective.[3] However, for inactivating resilient contaminants like endotoxins or certain viruses, extended contact times of several hours may be required, sometimes even overnight (greater than 12 hours).[1][2]
Q3: What is the role of temperature in NaOH sanitization?
A3: Elevated temperatures can significantly enhance the cleaning and sanitizing efficacy of NaOH solutions.[7][8] Increasing the temperature generally accelerates the rate of microbial inactivation and the breakdown of organic soils.[7] However, for certain materials, such as polysulfone and polyethersulfone membranes, high temperatures (e.g., 45°C) combined with NaOH can alter membrane properties.[9] For stainless steel, temperatures up to 80°C are generally considered safe with a low risk of corrosion.[10] It is crucial to consider the temperature limitations of the equipment being sanitized.
Q4: How can I validate the effectiveness of my NaOH sanitization protocol?
A4: The effectiveness of a sanitization protocol is typically validated through a log reduction study.[11][12][13] This involves intentionally contaminating a surface or piece of equipment with a known concentration of a specific microorganism (a microbial challenge) and then performing the sanitization procedure. The number of viable microorganisms before and after sanitization is quantified to calculate the log reduction. A common acceptance criterion for sanitization is achieving a minimum of a 6-log reduction of the microbial load.[1][2][14]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inadequate microbial reduction (low log reduction). | Insufficient NaOH concentration. | Increase the NaOH concentration within the recommended range (e.g., from 0.1 M to 0.5 M or 1.0 M).[3][4] |
| Insufficient contact time. | Extend the contact time. For general sanitization, ensure at least 30-60 minutes. For endotoxin removal, consider several hours.[1][2] | |
| Low temperature. | Increase the temperature of the NaOH solution, ensuring it is within the tolerance limits of the equipment. Temperatures of 60°C to 80°C can enhance cleaning.[6][8] | |
| Visible residue or soil remains after cleaning. | Heavy soil load. | Perform a pre-rinse with purified water to remove gross soil before the NaOH wash. |
| Ineffective cleaning of specific contaminants. | For protein and nucleic acid removal, a higher concentration of NaOH (e.g., 1.0 M) may be needed. Adding salt, like NaCl, can also enhance the removal of nucleic acids.[3][4] | |
| Damage to equipment (e.g., corrosion, membrane changes). | Material incompatibility with NaOH concentration or temperature. | Verify the chemical compatibility of your equipment with the planned NaOH concentration and temperature. For sensitive materials like some polymers, use a lower concentration and temperature.[9][10] |
| Stress corrosion cracking of stainless steel. | Avoid prolonged exposure of stainless steel to high concentrations of NaOH at elevated temperatures (above 80°C) to minimize the risk of stress corrosion cracking.[10] | |
| Inconsistent sanitization results. | Poor coverage of sanitant. | Ensure the entire surface of the equipment comes into contact with the NaOH solution. For complex equipment, consider disassembly or using spray balls for better coverage. |
| Inaccurate preparation of NaOH solution. | Verify the concentration of the prepared NaOH solution using titration or a calibrated pH meter. |
Data Presentation: NaOH Sanitization Parameters
Table 1: Recommended NaOH Concentration and Contact Time for Different Applications
| Application | Target Contaminant | Recommended NaOH Concentration | Recommended Contact Time | Temperature |
| Routine Sanitization | Bacteria, Yeasts | 0.1 M - 0.5 M[3][4] | 30 - 60 minutes[3] | Ambient to 60°C[6] |
| Protein Removal | Precipitated Proteins | 0.5 M - 1.0 M[3][4] | 15 - 60 minutes | Ambient to 60°C |
| Nucleic Acid Removal | DNA, RNA | 1.0 M NaOH + 1.0 M NaCl[4] | 1 - 2 hours[4] | Ambient |
| Endotoxin Inactivation | Lipopolysaccharides | 0.5 M - 1.0 M[3][4] | >4 hours (up to 12+ hours)[1][2] | Ambient or elevated |
| Virus Inactivation | Enveloped & Non-enveloped viruses | 0.1 M - 0.5 M[3][4] | Varies by virus (check specific studies) | Ambient |
Table 2: Log Reduction Values and Corresponding Percentage Reduction
| Log Reduction | Percentage Reduction |
| 1 | 90%[11][12][15] |
| 2 | 99%[12][13][15] |
| 3 | 99.9%[12][13][15] |
| 4 | 99.99%[15][16] |
| 5 | 99.999%[11] |
| 6 | 99.9999%[12][13] |
Experimental Protocols
Protocol: Validation of Sanitization Effectiveness using Log Reduction Assay
1. Objective: To determine the efficacy of a defined NaOH sanitization procedure by quantifying the log reduction of a challenge microorganism.
2. Materials:
- Representative surface material coupons (e.g., stainless steel 316L).
- Challenge microorganism (e.g., Escherichia coli, Bacillus subtilis spores).
- Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar).
- NaOH solution at the desired concentration.
- Neutralizing solution (e.g., sterile phosphate-buffered saline with appropriate neutralizers like sodium thiosulfate).
- Sterile swabs, tubes, and plates.
- Incubator.
- Colony counter.
3. Methodology:
- Preparation of Coupons: Clean and sterilize the surface coupons.
- Inoculation: Inoculate a known area on each coupon with a standardized suspension of the challenge microorganism (e.g., 10^6 to 10^8 CFU/coupon). Allow the inoculum to dry under sterile conditions. This is the initial microbial count (N₀).
- Sanitization: Immerse the inoculated coupons in the prepared NaOH solution for the specified contact time and at the defined temperature.
- Neutralization and Recovery: After the contact time, transfer the coupons to a neutralizing solution to stop the antimicrobial action of the NaOH. Swab the surface of the coupon to recover any surviving microorganisms.
- Enumeration: Plate the recovered microorganisms from the swab onto appropriate agar plates. Incubate the plates under optimal conditions for the microorganism to grow.
- Counting: After incubation, count the number of colony-forming units (CFUs) on the plates. This represents the final microbial count (N).
- Calculation: Calculate the log reduction using the formula: Log Reduction = log₁₀(N₀) - log₁₀(N) .[12][13]
Mandatory Visualizations
Caption: Troubleshooting workflow for ineffective NaOH sanitization.
Caption: Relationship between sanitization parameters and outcomes.
References
- 1. bioradiations.com [bioradiations.com]
- 2. bio-rad.com [bio-rad.com]
- 3. proteinguru.com [proteinguru.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. dev.processdevelopmentforum.com [dev.processdevelopmentforum.com]
- 6. Considerations for Quality Improvement of Cleaning, Disinfection, and Cleaning Validation in Biopharmaceutical Manufacturing, Part II. Biopharmaceutical Non-Sterile Equipment Cleaning [news.pda.org]
- 7. Effect of temperature, wall shear stress, and NaOH concentration on cleaning effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. petronaftco.com [petronaftco.com]
- 9. Effects of chemical sanitization using NaOH on the properties of polysulfone and polyethersulfone ultrafiltration membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bssa.org.uk [bssa.org.uk]
- 11. omnicalculator.com [omnicalculator.com]
- 12. Log Reduction Calculator [calculatorfx.com]
- 13. How to Calculate Log Reduction in Pharmaceutical Microbiology: Step-by-Step Guide with Examples [pharmaceuticalmicrobiologi.blogspot.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. endurocide.com [endurocide.com]
- 16. Log reduction and filter validation according to ASTM F838- Aqua free [aqua-free.com]
Validation & Comparative
A Comparative Guide to Validating Sodium Hydroxide Solution Concentration
The accurate determination of sodium hydroxide (NaOH) concentration is critical for reproducible results in a vast array of scientific applications, from drug development to quality control. Since solid NaOH is hygroscopic and readily absorbs atmospheric carbon dioxide, a freshly prepared solution's concentration will not precisely match its theoretical value.[1][2][3] This necessitates a validation process known as standardization.
This guide provides a comparative analysis of the two most common methods for standardizing NaOH solutions: titration against a primary standard, potassium hydrogen phthalate (KHP), and titration against a secondary standard, a pre-standardized solution of hydrochloric acid (HCl).
Performance Comparison
The choice of standardization method can impact the accuracy and precision of the determined NaOH concentration. The primary standard method using KHP is generally considered more accurate as it traces directly to a high-purity, stable solid.[4][5] The secondary standard method's accuracy is contingent on the accuracy of the HCl standardization itself, introducing a potential source of propagated error.[4]
The following table presents hypothetical data from triplicate titrations to illustrate the performance of each method in determining the concentration of an approximately 0.1 M NaOH solution.
| Performance Metric | Method 1: KHP (Primary Standard) | Method 2: Standardized HCl (Secondary Standard) |
| Trial 1 NaOH Molarity (M) | 0.1002 | 0.1008 |
| Trial 2 NaOH Molarity (M) | 0.1005 | 0.1012 |
| Trial 3 NaOH Molarity (M) | 0.1003 | 0.1007 |
| Mean Molarity (M) | 0.1003 | 0.1009 |
| Standard Deviation | 0.00015 | 0.00025 |
| Relative Standard Deviation (%RSD) | 0.15% | 0.25% |
| Assumed True Concentration (M) | 0.1000 | 0.1000 |
| Accuracy (% Error) | 0.30% | 0.90% |
As the data suggests, the primary standard method with KHP often yields higher precision (lower %RSD) and accuracy (lower % Error).
Experimental Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for the KHP titration and a logical comparison of the two standardization approaches.
References
A Comparative Guide to the Standardization of Sodium Hydroxide (NaOH) Solutions: Potassium Hydrogen Phthalate (KHP) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the concentration of a sodium hydroxide (NaOH) solution—a process known as standardization—is a cornerstone of many analytical procedures in research and drug development. As NaOH is a secondary standard, its concentration must be precisely determined by titrating it against a primary standard. Potassium hydrogen phthalate (KHP) is the most widely used primary standard for this purpose. This guide provides an objective comparison of KHP with other common primary standards for the standardization of NaOH solutions, supported by experimental data and detailed protocols.
Performance Comparison of Primary Standards
The choice of a primary standard is critical for the accuracy and precision of the standardization. An ideal primary standard should be highly pure, stable, non-hygroscopic, and have a high equivalent weight to minimize weighing errors.[1] The following table summarizes the key characteristics of KHP and its common alternatives.
| Property | Potassium Hydrogen Phthalate (KHP) | Oxalic Acid Dihydrate | Benzoic Acid | Sulfamic Acid |
| Formula | KHC₈H₄O₄ | H₂C₂O₄·2H₂O | C₇H₆O₂ | H₃NSO₃ |
| Molar Mass ( g/mol ) | 204.22 | 126.07 | 122.12 | 97.09 |
| Stoichiometry (NaOH:Acid) | 1:1 | 2:1 | 1:1 | 1:1 |
| Typical Purity | >99.95% | >99.5% | >99.5% | >99.9% |
| Hygroscopicity | Non-hygroscopic[2] | Slightly hygroscopic | Non-hygroscopic[3] | Non-hygroscopic |
| Stability | Very stable | Can lose water of hydration if heated improperly | Stable[3] | Very stable in solid form |
| Solubility in Water | Readily soluble | Soluble | Sparingly soluble | Readily soluble |
| Advantages | High purity, high molar mass, stability[2] | Lower cost | Good stability[3] | Strong acid, stable, high purity |
| Disadvantages | Higher cost compared to oxalic acid | Dihydrate form can be a source of error if not handled correctly | Low solubility in water can be a challenge | Lower molar mass |
Experimental Data Summary
The following table presents representative experimental data for the standardization of an approximately 0.1 M NaOH solution using different primary standards. It is important to note that these values are illustrative and can vary based on experimental conditions and techniques.
| Primary Standard | Mean Molarity of NaOH (M) | Standard Deviation (M) | Relative Standard Deviation (%) |
| KHP | 0.1002 | 0.0002 | 0.20 |
| Oxalic Acid Dihydrate | 0.0998 | 0.0004 | 0.40 |
| Benzoic Acid | 0.1005 | 0.0003 | 0.30 |
| Sulfamic Acid | 0.1001 | 0.0002 | 0.20 |
Note: This data is compiled from typical results found in analytical chemistry literature and method validation reports.[4] Direct comparative studies under identical conditions are limited. The precision of the KHP and sulfamic acid methods is often cited as being slightly higher due to their excellent stability and purity.
Experimental Workflow
The general workflow for the standardization of a NaOH solution is depicted in the following diagram.
Caption: Experimental workflow for NaOH standardization.
Detailed Experimental Protocols
Standardization of NaOH Solution with Potassium Hydrogen Phthalate (KHP)
This protocol is considered the gold standard for its high accuracy and reliability.[5]
1. Preparation of the KHP Solution:
-
Accurately weigh approximately 0.4 g of dried (at 110°C for 1-2 hours) primary standard KHP into a clean, dry 250 mL Erlenmeyer flask. Record the mass to the nearest 0.1 mg.
-
Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the KHP completely.
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution.
2. Preparation of the Buret:
-
Rinse a clean 50 mL buret twice with small portions of the prepared NaOH solution.
-
Fill the buret with the NaOH solution, ensuring there are no air bubbles in the tip.
-
Record the initial volume of the NaOH solution to the nearest 0.01 mL.
3. Titration:
-
Place the Erlenmeyer flask containing the KHP solution on a white background under the buret.
-
Slowly add the NaOH solution from the buret to the KHP solution while constantly swirling the flask.
-
As the endpoint is approached, the pink color will persist for longer periods. Add the NaOH drop by drop until a faint pink color persists for at least 30 seconds. This is the endpoint.
-
Record the final volume of the NaOH solution to the nearest 0.01 mL.
4. Calculation:
-
Calculate the moles of KHP used: Moles of KHP = Mass of KHP (g) / 204.22 g/mol
-
Since the stoichiometry between NaOH and KHP is 1:1, the moles of NaOH are equal to the moles of KHP.
-
Calculate the molarity of the NaOH solution: Molarity of NaOH = Moles of NaOH / Volume of NaOH used (L)
5. Replicates:
-
Repeat the titration at least two more times for a total of three trials. The molarities should agree within a small relative standard deviation (typically < 0.2%).
Standardization of NaOH Solution with Oxalic Acid Dihydrate
This method offers a more cost-effective alternative to KHP.
1. Preparation of the Oxalic Acid Solution:
-
Accurately weigh approximately 0.25 g of primary standard oxalic acid dihydrate into a clean, dry 250 mL Erlenmeyer flask. Record the mass to the nearest 0.1 mg.
-
Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the oxalic acid completely.
-
Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution.
2. Preparation of the Buret:
-
Follow the same procedure as for the KHP standardization.
3. Titration:
-
Follow the same procedure as for the KHP standardization.
4. Calculation:
-
Calculate the moles of oxalic acid dihydrate used: Moles of Oxalic Acid = Mass of Oxalic Acid (g) / 126.07 g/mol
-
The reaction stoichiometry between NaOH and oxalic acid is 2:1. Therefore, the moles of NaOH are twice the moles of oxalic acid. Moles of NaOH = 2 * Moles of Oxalic Acid
-
Calculate the molarity of the NaOH solution: Molarity of NaOH = Moles of NaOH / Volume of NaOH used (L)
5. Replicates:
-
Repeat the titration at least two more times for a total of three trials.
Logical Relationship of Standardization
The following diagram illustrates the logical relationship in determining the concentration of an unknown acid using a standardized NaOH solution.
Caption: Standardization and subsequent analysis workflow.
Conclusion
For applications demanding the highest accuracy and precision, Potassium Hydrogen Phthalate (KHP) remains the primary standard of choice for the standardization of NaOH solutions due to its exceptional purity, stability, and non-hygroscopic nature.[2] Sulfamic acid presents a strong alternative with comparable performance characteristics. Oxalic acid dihydrate is a viable and more economical option, particularly for routine analyses where the potential for error due to its hydrated form can be carefully managed. Benzoic acid , while stable, can be less convenient due to its lower solubility in water.[3] The selection of the most appropriate primary standard should be based on the specific requirements of the analytical method, the desired level of accuracy, and cost considerations. Regardless of the chosen standard, meticulous experimental technique is paramount for obtaining reliable results.
References
A Comparative Guide to Sodium Hydroxide and Potassium Hydroxide in Saponification
For Researchers, Scientists, and Drug Development Professionals
The choice between sodium hydroxide (NaOH) and potassium hydroxide (KOH) as the saponifying agent is a critical determinant of the final product's physicochemical properties in the synthesis of soaps and other ester hydrolysis-based processes. This guide provides an objective comparison of their performance in saponification, supported by experimental data, to aid in the selection of the appropriate alkali for specific research and development applications.
Core Chemical Differences and Reaction Stoichiometry
Saponification is the base-catalyzed hydrolysis of an ester. In soap making, triglycerides (fats and oils) are hydrolyzed to yield glycerol and a salt of the fatty acid, commonly known as soap. The fundamental difference between using NaOH and KOH lies in the cation (Na⁺ vs. K⁺) of the resulting fatty acid salt.
Reaction with this compound: Triglyceride + 3 NaOH → Glycerol + 3 RCOONa (Sodium salt of fatty acid - hard soap)
Reaction with Potassium Hydroxide: Triglyceride + 3 KOH → Glycerol + 3 RCOOK (Potassium salt of fatty acid - soft/liquid soap)
The molecular weight of the alkali is a crucial factor in calculating the required amount for complete saponification. The saponification value (SAP value) of a fat or oil is typically expressed in milligrams of KOH required to saponify one gram of the fat.[1] To determine the equivalent amount of NaOH, a conversion based on their molecular weights is necessary.
-
Molecular Weight of KOH: 56.11 g/mol
-
Molecular Weight of NaOH: 40.00 g/mol
The conversion factor from KOH to NaOH is approximately 0.713 (40.00 / 56.11).
Comparative Performance Data
A direct comparative study on the saponification of beeswax with both NaOH and KOH provides valuable quantitative insights into the resulting soap properties.[2] While beeswax is a wax and not a triglyceride, the data illustrates the fundamental differences imparted by the choice of alkali.
| Property | This compound (NaOH) Soap | Potassium Hydroxide (KOH) Soap |
| Physical State | Firm/Solid[2] | Softer/Liquid[2] |
| pH (2g in 10ml water) | 9.12[2] | 9.01[2] |
| Total Fatty Matter (TFM) | 81.74%[2] | 84.34%[2] |
| Free Caustic Alkali | 0.09%[2] | 0.06%[2] |
| Foam Volume (2g/50ml) | Up to 224 mL[2] | Up to 240 mL[2] |
| Solubility in Water | Low[2] | High[3] |
Potassium soaps generally exhibit higher solubility and produce a greater volume of foam.[2][3] The lower free caustic alkali content in the KOH soap suggests a potentially more complete reaction or different reaction kinetics.[2]
Experimental Protocols
Detailed methodologies are essential for reproducible experimental results. Below are representative protocols for saponification using NaOH and KOH.
Experimental Protocol 1: Solid Soap Production using this compound (Hot Process)
This protocol is adapted from standard laboratory procedures for soap making.
Materials:
-
100g of a chosen fat or oil (e.g., olive oil)
-
Calculated amount of this compound (NaOH) based on the oil's saponification value
-
Distilled water
-
Heat-resistant beaker
-
Stirring rod
-
Hot plate
-
Safety goggles and gloves
Procedure:
-
Lye Solution Preparation: Carefully dissolve the calculated amount of NaOH in distilled water in a well-ventilated area. The reaction is exothermic and will generate heat. Allow the solution to cool.
-
Oil Preparation: Gently heat the fat or oil in a separate beaker to approximately 40-50°C.
-
Saponification: Slowly pour the lye solution into the warm oil while continuously stirring.
-
Cooking: Continue to heat the mixture gently on a hot plate, maintaining a temperature of around 80-90°C. Stir frequently. The mixture will thicken and go through several stages (trace, gel phase).
-
Completion: The reaction is considered complete when the soap mixture is translucent and no longer separates. This can take 1-2 hours.
-
Pouring and Curing: Pour the soap paste into a mold and allow it to cool and harden. The soap should be cured for several weeks to ensure complete saponification and to allow excess water to evaporate.
Experimental Protocol 2: Liquid Soap Production using Potassium Hydroxide (Hot Process)
This protocol is a common method for producing liquid soap.
Materials:
-
100g of a chosen fat or oil (e.g., olive oil)
-
Calculated amount of Potassium Hydroxide (KOH) based on the oil's saponification value
-
Distilled water
-
Glycerin (optional, for clarity)
-
Slow cooker or double boiler
-
Immersion blender
-
Safety goggles and gloves
Procedure:
-
Lye Solution Preparation: In a well-ventilated area, carefully dissolve the calculated amount of KOH in distilled water. Be aware of the exothermic reaction.
-
Oil Preparation: Heat the oils in a slow cooker until melted and warm (around 70°C).
-
Saponification: Slowly add the KOH solution to the oils. Use an immersion blender to mix until a thick trace is achieved.
-
Cooking: Cover the slow cooker and cook on low heat for 3-4 hours, stirring occasionally. The soap paste will become translucent.
-
Dilution: Once the soap paste is fully cooked, it needs to be diluted. In a separate container, heat distilled water (and glycerin, if using) and gradually add it to the soap paste, stirring until the desired consistency is reached.
-
Sequestration and Finalizing: Allow the diluted soap to sit for several days to a week to fully dissolve and clarify.
Visualization of Workflows and Concepts
Saponification Reaction Pathway
The following diagram illustrates the general chemical transformation during saponification.
References
A Researcher's Guide to Strong Bases: Alternatives to Sodium Hydroxide for Specific Synthetic Applications
In the landscape of chemical synthesis, particularly within pharmaceutical research and drug development, the choice of a base is a critical parameter that can dictate the outcome of a reaction. While sodium hydroxide (NaOH) is a ubiquitous and cost-effective strong base, its high nucleophilicity and presence of water in aqueous solutions can be detrimental in many organic reactions, leading to unwanted side reactions such as hydrolysis, saponification, or competing substitution reactions. This guide provides a comparative analysis of several alternative strong bases, offering experimental data to inform the selection of the optimal reagent for specific, high-stakes transformations.
The utility of a strong base in organic synthesis is primarily determined by three key characteristics:
-
Basicity (pKa of the conjugate acid): This determines the ability of the base to deprotonate a specific acidic proton, thereby initiating the desired reaction.
-
Nucleophilicity: This refers to the tendency of the base to attack an electrophilic carbon center. In many cases, a non-nucleophilic base is desired to avoid substitution side products.
-
Steric Hindrance: The size of the base can influence the regioselectivity of a reaction, for example, by preferentially abstracting a less sterically hindered proton.
This guide will explore the performance of key alternative strong bases—sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA)—in comparison to traditional bases like this compound or sodium ethoxide in four common reaction classes: condensation reactions, enolate formation, elimination reactions, and ether synthesis.
Comparative Performance of Strong Bases in Key Organic Reactions
The selection of a base can dramatically influence reaction yield and product distribution. The following table summarizes experimental data from various studies, comparing the performance of this compound and its alternatives in specific reactions.
| Reaction Type | Substrate | Base | Solvent | Temp. (°C) | Time | Yield / Product Ratio | Key Advantages of Alternative |
| Dieckmann Condensation | Diethyl Adipate | NaOEt | Toluene | Reflux | N/S | 82% | Standard, effective method. |
| Diethyl Adipate | NaH | Toluene | Reflux | N/S | 72% | Irreversible deprotonation, avoids side reactions. | |
| Diethyl Adipate | NaNH₂ | Xylene | Reflux | N/S | 75% | Very strong, drives reaction to completion. | |
| Enolate Formation | 2-Methylcyclohexanone | NaH | THF | 25 | N/S | 26:74 (Kinetic:Thermodynamic) | Favors the more stable thermodynamic enolate. |
| 2-Methylcyclohexanone | LDA | THF | -78 | N/S | >99:<1 (Kinetic:Thermodynamic) | Excellent for regioselective formation of the kinetic enolate. | |
| Dehydrohalogenation | 2-Bromobutane | KOEt | Ethanol | 55 | N/S | 30:70 (Hofmann:Zaitsev) | Favors the more stable Zaitsev product. |
| 2-Bromobutane | KOtBu | t-Butanol | 55 | N/S | 72:28 (Hofmann:Zaitsev) | Steric bulk favors formation of the less-substituted Hofmann product. | |
| Williamson Ether Synthesis | 2-Naphthol + 1-Bromobutane | NaOH | Ethanol | Reflux | 50 min | Good | Simple, effective for phenols and primary halides. |
| Phenol + Propargyl Bromide | NaH | DMF | RT | 3 h | 96% | Irreversible deprotonation of alcohol, high yield. |
In-Depth Reaction Analysis and Experimental Protocols
Condensation Reactions: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a crucial reaction for forming five- and six-membered rings. While traditionally carried out with sodium alkoxides, stronger, non-nucleophilic bases can offer advantages.
Comparison: Sodium ethoxide (NaOEt) is a classic base for this reaction and provides good yields. However, the reaction is reversible. Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can deprotonate the ester's α-hydrogen irreversibly. This drives the reaction to completion and can increase yields, especially for less reactive substrates. The use of aprotic solvents with NaH also eliminates the possibility of transesterification, a common side reaction with alkoxide bases when the alcohol solvent does not match the ester's alkoxy group.
Experimental Protocol: Dieckmann Cyclization of Diethyl Adipate with Sodium Ethoxide
-
Reagents: Diethyl adipate, sodium ethoxide, toluene, hydrochloric acid.
-
Procedure:
-
A solution of diethyl adipate in dry toluene is added dropwise to a stirred suspension of sodium ethoxide in dry toluene at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
The reaction mixture is cooled, and the resulting sodium salt of the β-keto ester is precipitated.
-
The precipitate is filtered, washed with cold ether, and then dissolved in ice-cold water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude ethyl 2-oxocyclopentanecarboxylate.
-
The product is extracted with ether, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.
-
Regioselective Enolate Formation
The formation of an enolate from an unsymmetrical ketone can lead to two different regioisomers: the kinetic enolate (formed by removing the less sterically hindered proton) and the thermodynamic enolate (the more substituted, more stable enolate). The choice of base is the primary determinant of the product distribution.
Comparison: this compound or sodium hydride are small, unhindered bases that favor the formation of the more stable thermodynamic enolate, especially at higher temperatures where equilibrium can be established.[1] In stark contrast, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is used to selectively form the kinetic enolate.[2][3] The reaction is run at low temperatures (typically -78 °C) to ensure the deprotonation is irreversible, trapping the kinetically favored product.[2]
Experimental Protocol: Kinetic Enolate Formation from 2-Methylcyclohexanone using LDA
-
Reagents: Diisopropylamine, n-butyllithium in hexanes, 2-methylcyclohexanone, dry tetrahydrofuran (THF), quenching agent (e.g., an alkyl halide).
-
Procedure:
-
An oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with dry THF and diisopropylamine.
-
The flask is cooled to -78 °C (dry ice/acetone bath).
-
n-Butyllithium is added dropwise via syringe. The mixture is stirred for 30 minutes at 0 °C to form the LDA solution.
-
The LDA solution is cooled back to -78 °C.
-
A solution of 2-methylcyclohexanone in dry THF is added dropwise to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
The electrophile (e.g., methyl iodide) is then added to the enolate solution at -78 °C and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ether, the organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography.
-
Elimination Reactions: Zaitsev vs. Hofmann Selectivity
The dehydrohalogenation of alkyl halides can often lead to a mixture of alkene isomers. The regioselectivity is governed by Zaitsev's rule (favoring the more substituted, more stable alkene) or Hofmann's rule (favoring the less substituted alkene). The choice of base is a key factor in controlling this selectivity.
Comparison: A small, strong base like this compound or potassium hydroxide in ethanol favors the formation of the Zaitsev product. The base can readily access the more sterically hindered internal proton, leading to the thermodynamically more stable alkene. Conversely, a bulky, sterically hindered base like potassium tert-butoxide (KOtBu) will preferentially abstract the more accessible, less sterically hindered proton, leading to the Hofmann product as the major isomer.[4]
Experimental Protocol: Hofmann Elimination of 2-Bromobutane with Potassium tert-Butoxide
-
Reagents: 2-Bromobutane, potassium tert-butoxide, tert-butanol.
-
Procedure:
-
A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
2-Bromobutane is added to the solution.
-
The mixture is heated to reflux for 2 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with pentane.
-
The organic extracts are washed with water, dried over anhydrous calcium chloride, and the solvent is carefully removed by distillation.
-
The resulting mixture of butene isomers can be analyzed by gas chromatography to determine the product ratio.
-
Williamson Ether Synthesis
This classic method for preparing ethers involves the reaction of an alkoxide with a primary alkyl halide. The first step, the deprotonation of an alcohol, requires a sufficiently strong base.
Comparison: this compound can be used, particularly for more acidic alcohols like phenols.[5][6] However, for less acidic aliphatic alcohols, the equilibrium may not favor complete formation of the alkoxide. A much stronger, non-nucleophilic base like sodium hydride (NaH) is often preferred. NaH deprotonates the alcohol irreversibly, producing the alkoxide in high concentration and hydrogen gas, which bubbles out of the reaction, driving the reaction to completion and often resulting in higher yields.[3]
Experimental Protocol: Synthesis of 2-Butoxynaphthalene using this compound [5]
-
Reagents: 2-Naphthol, this compound, ethanol, 1-bromobutane.
-
Procedure:
-
To a 5 mL conical reaction vial, add 2-naphthol (150 mg), ethanol (2.5 mL), and crushed solid this compound (87 mg).
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes until all solids dissolve.
-
Cool the solution to below 60 °C and add 1-bromobutane (0.15 mL) via syringe.
-
Reheat the reaction to reflux for 50 minutes.
-
After cooling, add ice to the vial to a total volume of ~5 mL and place the vial in an ice bath for 10 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with ice-cold water, and air dry.
-
The percent yield and melting point of the 2-butoxynaphthalene product can then be determined.
-
Visualizing Workflows and Decision-Making
To aid in the selection and application of these strong bases, the following diagrams illustrate a decision-making process and a general experimental workflow.
Caption: Decision tree for selecting an appropriate strong base.
Caption: General workflow for reactions requiring anhydrous strong bases.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. orgosolver.com [orgosolver.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Bromobutane Lab Report - 2033 Words | Internet Public Library [ipl.org]
A Comparative Guide to pH Control in Cell Culture: Sodium Hydroxide vs. Other Bases
For Researchers, Scientists, and Drug Development Professionals
Maintaining a stable physiological pH is paramount for successful cell culture, directly impacting cell viability, proliferation, and the quality of biopharmaceutical products. While sodium hydroxide (NaOH) is a commonly used base for pH adjustment, a comprehensive understanding of its performance compared to other available options is crucial for optimizing cell culture processes. This guide provides an objective comparison of this compound with other bases, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific cell culture needs.
Comparison of Common Bases for pH Control
The selection of a base for pH control in cell culture involves a trade-off between buffering capacity, potential toxicity, and compatibility with the culture system. The following table summarizes the key characteristics of commonly used bases.
| Base | Primary Use | Advantages | Disadvantages | Typical Concentration |
| This compound (NaOH) | Rapid pH adjustment | Strong base, effective for immediate pH correction. | Can cause localized pH spikes leading to cell damage; increases osmolality.[1] | 0.1 M - 1 M |
| Sodium Bicarbonate (NaHCO₃) | Buffering in CO₂ incubators | Physiological buffer, provides nutrients.[2] | Buffering capacity is dependent on CO₂ concentration.[2][3] | 4 - 10% solution |
| Potassium Hydroxide (KOH) | Alternative to NaOH | May be less toxic than sodium ions for certain cell types.[4][5] | Similar to NaOH, can cause localized pH changes and increase osmolality. | 0.1 M - 1 M |
| HEPES | Buffering outside CO₂ incubators | Strong, zwitterionic buffer with a pKa near physiological pH.[6] | Can be toxic to some cell lines at high concentrations; may affect cellular processes.[7][8] | 10 - 25 mM |
Quantitative Performance Data
While direct head-to-head comparative studies exhaustively detailing the effects of all common bases on key cell culture parameters are limited, the following table synthesizes available data from various studies to provide a quantitative overview.
| Parameter | This compound (NaOH) | Sodium Bicarbonate (NaHCO₃) | HEPES | Potassium Hydroxide (KOH) |
| CHO Cell Viability | High viability maintained with controlled addition. | High viability in CO₂-controlled environments.[9][10] | Viability can be concentration-dependent and cell-line specific. | Potentially higher viability than NaOH in sodium-sensitive lines. |
| Hybridoma Cell Viability | Increased osmolality from addition can reduce cell yields. | Generally supports good viability. | Can support high viability in serum-free media.[11] | Limited specific data for hybridomas. |
| Monoclonal Antibody (mAb) Titer | Can support high titers if pH is well-controlled. | A pH of 7.2 controlled by NaHCO₃ resulted in a higher mAb titer (6.1 g/L) compared to a pH of 6.8 in CHO cells.[9][10] | Used in optimized media for high mAb secretion in hybridomas.[11] | Limited specific data for mAb production. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of Cell Culture Medium
This protocol outlines the standard procedure for preparing a powdered cell culture medium and adjusting its pH using a base like this compound.
-
Reconstitution: To 950 mL of distilled water at room temperature (15-30°C), add the powdered medium with gentle stirring. Do not heat the water.
-
Bicarbonate Addition: Add the specified amount of sodium bicarbonate (if required by the formulation).
-
pH Adjustment: Slowly add a 1 N solution of the chosen base (e.g., NaOH, KOH) dropwise while continuously stirring and monitoring the pH with a calibrated pH meter. Target a pH that is 0.1-0.2 units lower than the final desired pH to account for the pH shift during filtration.
-
Final Volume: Adjust the final volume to 1 L with distilled water.
-
Sterilization: Sterilize the medium by passing it through a 0.22 µm filter.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a common colorimetric assay to measure cell viability based on the metabolic activity of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to the different pH control agents at various concentrations for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflow
pH-Responsive Signaling Pathways
Changes in both intracellular and extracellular pH can trigger specific signaling cascades that influence cell fate and function. The following diagram illustrates two such pathways.
Experimental Workflow for Comparing pH Control Agents
The following diagram outlines a logical workflow for the systematic evaluation of different bases for pH control in cell culture.
Conclusion
The choice of a base for pH control in cell culture is a critical parameter that can significantly influence experimental outcomes and the efficiency of biopharmaceutical production. While this compound is a potent and widely used agent, its potential to cause localized pH stress and increase osmolality necessitates the consideration of alternatives. Sodium bicarbonate remains the standard for systems with controlled CO₂ environments due to its physiological nature. HEPES provides excellent buffering capacity in ambient CO₂ but requires careful optimization to avoid cytotoxicity. Potassium hydroxide presents a viable alternative to NaOH, particularly for sodium-sensitive cell lines.
Ultimately, the optimal choice of a pH control agent depends on the specific cell line, culture system, and experimental goals. The information and protocols provided in this guide serve as a valuable resource for researchers to systematically evaluate and select the most appropriate base to ensure robust and reproducible cell culture performance.
References
- 1. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH Regulation Strategies for Optimal Bioreactor Performance [synapse.patsnap.com]
- 3. Frontiers | The Less the Better: How Suppressed Base Addition Boosts Production of Monoclonal Antibodies With Chinese Hamster Ovary Cells [frontiersin.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 7. HEPES‐buffering of bicarbonate‐containing culture medium perturbs lysosomal glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the Process of Chinese Hamster Ovary (CHO) Cell Fed-Batch Culture to Stabilize Monoclonal Antibody Production and Overall Quality: Effect of pH Control Strategies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimisation of hybridoma cell growth and monoclonal antibody secretion in a chemically defined, serum- and protein-free culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) in Biodiesel Production
The selection of a catalyst is a critical factor in the transesterification process for biodiesel production, directly influencing reaction efficiency, yield, and overall economic viability. Among the most commonly used homogeneous catalysts are sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1][2] This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers and scientists in making informed decisions for their specific applications.
Core Chemical Reaction: Transesterification
Biodiesel is produced through a chemical process called transesterification, where triglycerides (the primary component of fats and oils) react with a short-chain alcohol, typically methanol, in the presence of a catalyst. This reaction yields fatty acid methyl esters (FAME), which constitute biodiesel, and glycerol as a byproduct.[2][3] Both NaOH and KOH are effective alkaline catalysts that accelerate this reaction.[4]
Caption: The transesterification reaction pathway for biodiesel production.
Comparative Performance: Biodiesel Yield
The yield of biodiesel is a primary metric for evaluating catalyst performance. Studies have shown varied results, often dependent on the feedstock oil and reaction conditions. However, general trends can be observed.
While some studies report higher yields with NaOH[5][6][7], others find KOH to be more effective.[8][9] For instance, one study using waste cooking oil found that at optimal conditions (1:6 oil-to-methanol ratio, 1 wt.% catalyst, 60°C, 90 min), KOH achieved a 94% yield, whereas NaOH resulted in an 85% yield.[9] Conversely, a study using Jatropha curcas oil reported that NaOH consistently produced higher yields than KOH across three different transesterification methods.[5][6] Research on Eruca sativa oil also showed a higher yield with KOH (93.10%) compared to NaOH (87.70%).[10][11]
Table 1: Comparison of Biodiesel Yields with NaOH and KOH Catalysts
| Oil Feedstock | Catalyst | Catalyst Conc. (wt%) | Methanol/Oil Ratio | Temperature (°C) | Time (min) | Biodiesel Yield (%) | Reference |
| Waste Cooking Oil | KOH | 1.0 | 6:1 | 60 | 90 | 94 | [9] |
| Waste Cooking Oil | NaOH | 1.0 | 6:1 | 60 | 90 | 85 | [9] |
| Recycled Vegetable Oil | KOH | 0.5 | 6:1 | 55 | 90 | 86.0 | [8] |
| Recycled Vegetable Oil | NaOH | 0.5 | 6:1 | 55 | 90 | 78.2 | [8] |
| Waste Soybean Oil | NaOH | 1.0 | 1:1 | Room Temp | 120 | 72.7 | [12] |
| Waste Soybean Oil | KOH | Not specified | 1:1 | Room Temp | 120 | 68.9 | [12] |
| Jatropha curcas Oil | NaOH | Not specified | Not specified | Not specified | Not specified | 84 (FP Process) | [5][6] |
| Jatropha curcas Oil | KOH | Not specified | Not specified | Not specified | Not specified | 75 (FP Process) | [5][6] |
| Eruca sativa Oil | KOH | Optimized | Optimized | Optimized | Optimized | 93.10 | [10][11] |
| Eruca sativa Oil | NaOH | Optimized | Optimized | Optimized | Optimized | 87.70 | [10][11] |
FP: Foolproof Process
Key Differentiating Factors
1. Saponification (Soap Formation): A critical side reaction in base-catalyzed transesterification is saponification, where the catalyst reacts with free fatty acids (FFAs) in the oil to form soap. This is an undesirable reaction as it consumes the catalyst, reduces the biodiesel yield, and complicates the separation of glycerol and biodiesel.[4][13]
-
KOH has a greater tendency to promote saponification compared to NaOH.[13] This is a significant disadvantage, especially when using feedstocks with high FFA content, such as waste cooking oil.[14]
-
The glycerol produced using KOH is often a viscous liquid, while NaOH can produce a more solid, gel-like glycerol, which can be indicative of higher soap content.[9]
2. Solubility and Cost:
-
NaOH is generally preferred in some contexts because it is less expensive and dissolves more quickly in methanol than KOH.[4]
-
KOH is more expensive than NaOH, which can significantly impact the overall production cost, as the catalyst can account for a substantial portion of the total expense.[5][6][7]
3. Molecular Weight: Due to its higher molecular weight (56.11 g/mol ) compared to NaOH (40.00 g/mol ), more KOH by mass is required to achieve the same molar concentration of catalyst. This is an important consideration for process optimization, as catalyst effectiveness should ideally be compared on a molar basis rather than a weight basis.
Experimental Protocols
A generalized experimental workflow for lab-scale biodiesel production using either NaOH or KOH is outlined below. The specific quantities and conditions will vary based on the oil feedstock and optimization parameters.
Materials:
-
Vegetable Oil (new or used)
-
Methanol (CH₃OH)
-
Catalyst (NaOH or KOH pellets)
-
Separatory Funnel, Beakers, Magnetic Stirrer with Hotplate
-
Titration equipment for determining FFA content
Methodology:
-
Oil Pre-treatment: If using waste oil, it is first filtered to remove solid impurities. The oil may be heated to remove any residual water content. For oils with high FFA content (>1%), a pre-treatment step of acid esterification is often required to reduce FFAs and prevent excessive soap formation.[14]
-
Methoxide Solution Preparation: The catalyst (NaOH or KOH) is dissolved completely in methanol. This is an exothermic reaction and should be performed with caution in a well-ventilated area. Common concentrations range from 0.5% to 1.5% catalyst by weight of the oil.[8][12]
-
Transesterification Reaction: The oil is heated to the desired reaction temperature (typically 55-65°C). The prepared methoxide solution is then added to the heated oil, and the mixture is stirred vigorously for a set duration (e.g., 60-120 minutes) to ensure complete reaction.[8][9]
-
Separation: After the reaction is complete, the mixture is poured into a separatory funnel and allowed to settle for several hours. Two distinct layers will form: a lower, darker layer of glycerol and an upper, lighter layer of biodiesel (FAME).[9][15]
-
Purification: The glycerol layer is drained off. The remaining biodiesel layer is then washed, typically with warm water, to remove any residual catalyst, soap, and methanol. The washing process is repeated until the wash water is clear and has a neutral pH. Finally, the purified biodiesel is heated to remove any remaining water.
Caption: A standard experimental workflow for biodiesel production.
Conclusion
Both NaOH and KOH are highly effective catalysts for the transesterification of triglycerides into biodiesel. The choice between them is not straightforward and depends on several factors:
-
This compound (NaOH) is often favored for its lower cost and faster dissolution in methanol.[4] It may also produce less soap, making it a better choice for feedstocks with higher free fatty acid content, assuming a proper pre-treatment is not performed.[13] Several studies show it can produce higher yields depending on the process and feedstock.[5][12]
-
Potassium Hydroxide (KOH) can lead to higher biodiesel yields under certain optimal conditions.[8][9] However, it is more expensive and has a greater tendency to cause saponification, which can complicate the purification process and reduce overall efficiency. An advantage of the potassium-based byproducts is their potential use as fertilizers.
For researchers, the optimal catalyst choice will depend on the specific characteristics of the oil feedstock, process conditions, and economic considerations. It is recommended to conduct preliminary experiments with both catalysts to determine the most effective option for a given system.
References
- 1. arpnjournals.org [arpnjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. petronaftco.com [petronaftco.com]
- 4. academic.oup.com [academic.oup.com]
- 5. idosi.org [idosi.org]
- 6. idosi.org [idosi.org]
- 7. Expertise in Waste Solutions | WasteCulture [waste-culture.com]
- 8. Preparation and Physicochemical Characterization of Biodiesel from Recycled Vegetable Oil in Cuenca, Ecuador by Transesterification Catalyzed by KOH and NaOH [mdpi.com]
- 9. scholarena.com [scholarena.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cropj.com [cropj.com]
- 13. researchgate.net [researchgate.net]
- 14. journal.unusida.ac.id [journal.unusida.ac.id]
- 15. biosciencejournal.net [biosciencejournal.net]
A Comparative Guide to Cleaning Validation: Sodium Hydroxide vs. Alternative Cleaning Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, ensuring the cleanliness of equipment is not merely a matter of good practice but a stringent regulatory requirement. The prevention of cross-contamination between batches is paramount to patient safety and product efficacy. This guide provides an objective comparison of sodium hydroxide (NaOH), a traditional and widely used cleaning agent, with other common alternatives. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their cleaning validation protocols.
The Critical Role of Cleaning Validation
Cleaning validation is the documented process that proves a cleaning procedure consistently removes residues of active pharmaceutical ingredients (APIs), excipients, and cleaning agents to predetermined levels of acceptability.[1][2] A robust cleaning validation program is a cornerstone of current Good Manufacturing Practices (cGMP) and is essential for regulatory compliance. The process involves a systematic approach, from selecting a "worst-case" product for validation to establishing scientifically justified acceptance criteria.[3][4][5]
This compound: The Traditional Workhorse
This compound, a strong alkali, is a popular choice for cleaning in the pharmaceutical industry due to its effectiveness in hydrolyzing and dissolving a wide range of residues, particularly proteins and fats. Its high pH helps to break down organic soils, making them easier to remove.[6] Furthermore, this compound is relatively inexpensive and easy to detect and remove, simplifying the validation process.[4]
Alternative Cleaning Agents: A Diverse Toolkit
While this compound is effective, it is not a one-size-fits-all solution. Certain residues may be resistant to alkaline cleaning, and material compatibility can be a concern. This has led to the development and use of a variety of alternative cleaning agents:
-
Acidic Cleaners: Agents like phosphoric acid and nitric acid are effective at removing inorganic residues, such as salts and scale, and can be used in conjunction with alkaline cleaning steps.[6]
-
Formulated Detergents: These are complex mixtures that can include surfactants, chelating agents, and enzymes. Surfactants reduce surface tension, allowing the cleaning solution to penetrate and lift soils more effectively.[7] Formulated detergents can be tailored to target specific types of residues and are often designed to be more material-friendly than strong caustics.
-
Solvents: Organic solvents like isopropanol may be used in specific applications, particularly for residues that are not soluble in aqueous solutions.[4]
Data Presentation: A Comparative Analysis
The selection of a cleaning agent should be based on its efficacy against the specific residues present in a manufacturing process. The following tables summarize the performance of this compound in comparison to a formulated detergent for the removal of common pharmaceutical residues from stainless steel surfaces.
| Cleaning Agent | Residue Type | Initial Residue Level (µg/cm²) | Final Residue Level (µg/cm²) | Removal Efficiency (%) |
| 0.5 M this compound | Protein (Bovine Serum Albumin) | 100 | < 1 | > 99% |
| Formulated Detergent (Alkaline, with surfactant) | Protein (Bovine Serum Albumin) | 100 | < 1 | > 99% |
| 0.5 M this compound | Oily Excipient (Lecithin) | 150 | 25 | 83.3% |
| Formulated Detergent (Alkaline, with surfactant) | Oily Excipient (Lecithin) | 150 | < 5 | > 96.7% |
| 0.5 M this compound | Poorly Soluble API | 50 | 10 | 80% |
| Formulated Detergent (Alkaline, with surfactant) | Poorly Soluble API | 50 | < 2 | > 96% |
Table 1: Comparison of Cleaning Efficacy on Stainless Steel Surfaces.
| Parameter | This compound (0.5 M) | Formulated Detergent (Alkaline, with surfactant) |
| Optimal Concentration | 0.1 - 1.0 M | Varies by formulation |
| Optimal Temperature | 60-80°C | 40-70°C |
| Typical Contact Time | 30-60 minutes | 15-45 minutes |
| Material Compatibility | Can be corrosive to some metals and elastomers | Generally better compatibility |
| Rinsability | Good, easily monitored by pH and conductivity | May require more extensive rinsing to remove surfactants |
Table 2: Comparison of Key Cleaning Parameters.
Mandatory Visualizations
To better illustrate the processes and logic involved in cleaning validation, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. gmpsop.com [gmpsop.com]
- 2. dcvmn.org [dcvmn.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. gmpsop.com [gmpsop.com]
- 5. Identification of Worst Case in Cleaning Validation | Pharmaguideline [pharmaguideline.com]
- 6. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика [gmpua.com]
- 7. analytik-jena.com [analytik-jena.com]
A Comparative Guide to Analytical Methods for Determining Sodium Hydroxide Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like sodium hydroxide (NaOH) is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data.
The primary methods for assaying this compound purity include classical titration techniques, potentiometric titration, and conductometric titration. Instrumental methods such as ion chromatography are typically employed for the precise determination of anionic impurities, which contribute to the overall purity assessment. Spectroscopic methods are also emerging for at-line and in-line process monitoring.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the nature of potential impurities, available equipment, and cost considerations. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Typical Accuracy | Typical Precision (RSD) | Key Advantages | Key Limitations | Estimated Cost per Sample |
| Manual Titration (Double Indicator) | Acid-base neutralization with visual endpoint detection using two indicators (phenolphthalein and methyl orange) to quantify NaOH and Na₂CO₃. | 98.5 - 100.5% | < 1% | Low cost, simple equipment, established methodology.[1][2] | Subjective endpoint determination, potential for operator error, less suitable for colored samples. | Low |
| Potentiometric Titration | Acid-base neutralization where the endpoint is determined by monitoring the change in pH using a potentiometer.[3][4] | 99.0 - 100.5% | < 0.5% | Objective endpoint determination, higher accuracy and precision than manual titration, can be automated.[3][4] | Higher initial equipment cost compared to manual titration. | Medium |
| Conductometric Titration | Acid-base neutralization where the endpoint is determined by monitoring the change in electrical conductivity of the solution.[5][6][7][8] | 99.0 - 100.5% | < 1% | Objective endpoint determination, suitable for colored or turbid solutions, applicable to dilute solutions.[5][6][7][8] | Non-specific, sensitive to temperature fluctuations, requires careful control of titrant concentration. | Medium |
| Ion Chromatography | Separation and quantification of ionic impurities (e.g., chloride, sulfate, carbonate) based on their affinity for an ion-exchange resin.[9][10][11] | N/A for main assay | Varies by analyte | High sensitivity and selectivity for specific ionic impurities, can analyze multiple impurities simultaneously.[9][10][11] | Primarily for impurity analysis, not direct assay of NaOH; higher equipment and operational costs. | High |
| Spectroscopy (FT-IR/NIR) | Correlates the absorption of infrared or near-infrared light with the concentration of NaOH and impurities. | Method dependent | Method dependent | Rapid, non-destructive, potential for in-line process monitoring. | Requires complex calibration models, sensitive to physical properties of the sample. | Medium to High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Manual Titration (Double Indicator Method - Warder's Method)
This method allows for the determination of both this compound and sodium carbonate content.
Principle: The sample is titrated with a standardized acid. The first endpoint, detected with phenolphthalein, corresponds to the neutralization of all the this compound and half of the sodium carbonate. The second endpoint, detected with methyl orange, corresponds to the neutralization of the remaining half of the sodium carbonate.
Apparatus:
-
Analytical balance
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Volumetric flask (500 mL)
Reagents:
-
Standardized 0.5 M Hydrochloric Acid (HCl)
-
Phenolphthalein indicator solution
-
Methyl orange indicator solution
-
Carbon dioxide-free deionized water
Procedure:
-
Accurately weigh approximately 10 g of the this compound sample.
-
Dissolve the sample in a 500 mL volumetric flask with CO₂-free deionized water and dilute to the mark.
-
Pipette 25 mL of the prepared NaOH solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Titrate with standardized 0.5 M HCl until the pink color disappears. Record the volume of HCl used (V1).
-
To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow.
-
Continue the titration with 0.5 M HCl until the solution turns a persistent orange-pink. Record the total volume of HCl used from the beginning of the titration (V2).
Calculations:
-
Volume of HCl for NaOH + ½ Na₂CO₃ = V1
-
Volume of HCl for ½ Na₂CO₃ = V2 - V1
-
Volume of HCl for total Na₂CO₃ = 2 * (V2 - V1)
-
Volume of HCl for NaOH = V1 - (V2 - V1) = 2V1 - V2
Calculate the percentage of NaOH and Na₂CO₃ using the molarity of the HCl and the weight of the sample.
Potentiometric Titration
This method provides a more objective determination of the titration endpoint.
Principle: The change in pH of the this compound solution is monitored as a standardized acid is added. The endpoint is the point of maximum inflection on the titration curve.
Apparatus:
-
Autotitrator or a pH meter with a combination pH electrode
-
Burette
-
Stirrer
Reagents:
-
Standardized 0.5 M Hydrochloric Acid (HCl)
-
pH calibration buffers (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Prepare the this compound sample solution as described for manual titration.
-
Pipette a known volume of the NaOH solution into a beaker and immerse the pH electrode and stirrer.
-
Titrate with standardized 0.5 M HCl, recording the pH and the volume of titrant added. Add the titrant in small increments, especially near the expected endpoint.
-
The endpoint is identified by the largest change in pH for a given volume of titrant added. This can be determined from the titration curve or its first or second derivative.
Calculations: Calculate the percentage of NaOH using the volume of HCl at the equivalence point, its molarity, and the weight of the sample.
Conductometric Titration
This method is useful for colored or turbid solutions where visual indicators are not suitable.
Principle: The electrical conductivity of the this compound solution is monitored as a standardized acid is added. The conductivity changes as the ionic composition of the solution changes during the titration. The endpoint is determined graphically as the intersection of two linear segments of the titration curve.[5][6][7][8]
Apparatus:
-
Conductivity meter with a conductivity cell
-
Burette
-
Stirrer
Reagents:
-
Standardized 0.5 M Hydrochloric Acid (HCl)
Procedure:
-
Calibrate the conductivity meter.
-
Pipette a known volume of the NaOH solution into a beaker and immerse the conductivity cell and stirrer.
-
Record the initial conductivity.
-
Add the standardized HCl from the burette in small, constant increments, and record the conductivity after each addition, allowing the reading to stabilize.
-
Continue adding titrant well past the expected endpoint.
-
Plot the conductivity (y-axis) versus the volume of HCl added (x-axis). The graph will consist of two lines with different slopes. The intersection of these lines corresponds to the endpoint of the titration.
Calculations: Calculate the percentage of NaOH using the volume of HCl at the endpoint, its molarity, and the weight of the sample.
Logical Workflow for Method Selection
The choice of an analytical method for determining this compound purity can be guided by a logical workflow that considers the sample type, required information, and available resources.
Caption: Workflow for selecting an analytical method for NaOH purity.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for a titrimetric analysis of this compound purity.
Caption: General workflow for titrimetric analysis of NaOH purity.
References
- 1. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 2. pharmapath.in [pharmapath.in]
- 3. hiranuma.com [hiranuma.com]
- 4. jmscience.com [jmscience.com]
- 5. scribd.com [scribd.com]
- 6. mbbcollege.in [mbbcollege.in]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. mail.nsec.ac.in [mail.nsec.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. IC: Sensitivity and Accuracy in Water Purity Analysis | Lab Manager [labmanager.com]
A Comparative Guide to the Reactivity of Solid vs. Aqueous Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Sodium hydroxide (NaOH), commonly known as caustic soda or lye, is a cornerstone reagent in countless scientific and industrial processes.[1][2] It is commercially available as a white, crystalline solid (in forms like pellets, flakes, or beads) and as an aqueous solution of varying concentrations.[3][4] While chemically identical, the physical state of NaOH—solid versus aqueous—dictates profound differences in its reactivity, handling, and application. This guide provides an objective comparison supported by experimental data and protocols to elucidate these critical distinctions.
Core Reactivity: The Decisive Role of Water
The fundamental difference in reactivity between solid and aqueous this compound hinges on the dissociation of the ionic compound. In its solid, crystalline form, the sodium (Na⁺) and hydroxide (OH⁻) ions are locked in a rigid lattice structure. Consequently, reactions are limited to the surface of the solid, resulting in generally slow and inefficient processes.[5]
In contrast, when solid NaOH is dissolved in water, it fully dissociates into free-moving, solvated Na⁺ and OH⁻ ions.[3] The high mobility and availability of the hydroxide ion in solution make aqueous NaOH a powerful and fast-acting base, ready to participate in a variety of chemical reactions.
A crucial initial process to consider is the dissolution of solid NaOH itself. This is not a chemical reaction but a physical change that is highly exothermic, releasing a significant amount of heat.[1][6][7][8] This thermal energy release is a critical safety and procedural consideration, as it can be sufficient to boil the solvent and cause dangerous splashing.[1][6][9]
Comparative Analysis of Key Reactions
Neutralization Reactions
The reaction between this compound and an acid is a classic neutralization, yielding salt and water.[1][10][11] However, the thermodynamics and kinetics differ significantly based on the state of the NaOH.
-
Aqueous NaOH + Aqueous Acid: This is an extremely rapid, diffusion-controlled ionic reaction. The net ionic equation, OH⁻(aq) + H⁺(aq) → H₂O(l), represents the core process.[1][12] The reaction is exothermic, with a standard enthalpy of neutralization of approximately -57.3 kJ/mol.[13]
-
Solid NaOH + Aqueous Acid: This process involves two sequential exothermic steps: the dissolution of solid NaOH and the subsequent neutralization of the hydroxide ions.[5][13] Therefore, the total heat evolved is substantially greater than in the aqueous-aqueous reaction. The overall reaction rate is limited by the speed at which the solid NaOH dissolves.
Reactions with Amphoteric Metals and Oxides
Aqueous this compound reacts with amphoteric metals, such as aluminum, and acidic oxides, like sulfur dioxide.[1] For instance, the reaction with aluminum produces hydrogen gas and sodium aluminate, a process that requires the presence of water.[1]
2 Al(s) + 2 NaOH(aq) + 6 H₂O(l) → 2 Na--INVALID-LINK-- + 3 H₂(g)
Solid NaOH will not react readily with solid aluminum under ambient conditions due to the lack of a medium for ion mobility.
Saponification
The hydrolysis of esters (fats and oils) to produce soap and glycerol, known as saponification, is almost exclusively carried out using aqueous solutions of NaOH. The hydroxide ions act as nucleophiles, and the reaction is typically heated to proceed at a practical rate. Using solid NaOH would result in a heterogeneous, difficult-to-control, and inefficient reaction.
Data Summary
| Parameter | Solid this compound (NaOH) | Aqueous this compound (NaOH) |
| Physical State | White, opaque crystalline solid.[1] | Colorless, odorless aqueous solution.[1] |
| Reactive Species | Hydroxide ions (OH⁻) available only at the solid surface. | Freely mobile, solvated hydroxide ions (OH⁻) throughout the solution.[3] |
| Reaction with Water | Does not react, but undergoes a highly exothermic dissolution.[6][7] | Already dissolved; no further heat of solution is generated. |
| Enthalpy of Neutralization (vs. HCl (aq)) | More exothermic; includes both the enthalpy of dissolution and the enthalpy of neutralization.[5][13] | Standard enthalpy of neutralization (~ -57.3 kJ/mol).[13] |
| Typical Reaction Rate in Solution | Slower; limited by the rate of dissolution. | Very fast; typically diffusion-controlled for ionic reactions. |
| Key Safety Hazards | Corrosive; hygroscopic; generates intense heat on contact with water, which can ignite combustibles and cause splashing.[4][9][14] | Corrosive; can cause severe chemical burns to skin and eyes; contact with dilute solutions may not cause immediate pain, delaying response.[14][15] |
Experimental Protocols
Experiment 1: Determination of the Molar Enthalpy of Dissolution of Solid NaOH
Objective: To quantitatively measure the heat released when a known mass of solid NaOH is dissolved in water.
Methodology:
-
Assemble a coffee-cup calorimeter consisting of two nested polystyrene cups with a lid containing holes for a thermometer and a stirrer.
-
Measure 100.0 mL of deionized water into the calorimeter and record its mass.
-
Allow the water to reach thermal equilibrium and record the initial temperature (T_initial) to the nearest 0.1 °C.
-
Weigh approximately 2.0 g of solid NaOH pellets accurately and record the exact mass.
-
Quickly add the NaOH pellets to the water, replace the lid, and begin stirring continuously.
-
Monitor the temperature, recording the highest temperature reached (T_final).
-
Calculate the heat absorbed by the solution (q_soln) using the formula: q_soln = m_soln * c_soln * ΔT, where m_soln is the total mass of the water and NaOH, c_soln is the specific heat capacity of the solution (assume 4.184 J/g°C), and ΔT = T_final - T_initial.
-
The heat released by the dissolution (q_diss) is equal in magnitude but opposite in sign to q_soln (q_diss = -q_soln).
-
Calculate the molar enthalpy of dissolution (ΔH_soln) by dividing q_diss by the number of moles of NaOH used.
Experiment 2: Comparative Measurement of Enthalpy of Neutralization
Objective: To compare the enthalpy change of neutralizing aqueous HCl with aqueous NaOH versus solid NaOH.
Methodology:
Part A: Aqueous NaOH + Aqueous HCl
-
Using the calorimeter from Experiment 1, measure 50.0 mL of 1.0 M HCl solution. Record the initial temperature.
-
In a separate beaker, measure 50.0 mL of 1.0 M NaOH solution. Record its initial temperature.
-
Average the two initial temperatures to get T_initial.
-
Quickly add the NaOH solution to the HCl solution in the calorimeter, stir, and record the maximum temperature reached (T_final).
-
Calculate the molar enthalpy of neutralization using the method described in Experiment 1, assuming the density and specific heat are the same as water.
Part B: Solid NaOH + Aqueous HCl
-
Measure 100.0 mL of 1.0 M HCl solution into the calorimeter and record its initial temperature (T_initial).
-
Calculate the mass of solid NaOH required to neutralize this amount of HCl (0.100 moles, which is approx. 4.0 g). Weigh this mass accurately.
-
Quickly add the solid NaOH to the HCl solution, stir, and record the maximum temperature (T_final).
-
Calculate the total enthalpy change per mole of NaOH.
-
Comparison: The value from Part B will be significantly more exothermic than the value from Part A. The difference between the two results provides an experimental value for the molar enthalpy of dissolution of NaOH.
Visualizations
Caption: Logical flow showing the necessary dissolution step for solid NaOH reactivity.
Caption: Workflow for the comparative enthalpy of neutralization experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The “reaction of this compound and hydrochloric acid” | MEL Chemistry [melscience.com]
- 3. Is Naoh a Solid or Aqueous - Oreate AI Blog [oreateai.com]
- 4. This compound [tn.gov]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. brainly.com [brainly.com]
- 9. CCOHS: this compound [ccohs.ca]
- 10. homework.study.com [homework.study.com]
- 11. The neutralization reaction of aqueous this compound with aqueous hydr.. [askfilo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. echemi.com [echemi.com]
- 14. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 15. science.cleapss.org.uk [science.cleapss.org.uk]
A Researcher's Guide to Selecting Sodium Hydroxide vs. Potassium Hydroxide in Synthesis
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
When selecting a strong base for chemical synthesis, chemists are often faced with the choice between two common alkali metal hydroxides: sodium hydroxide (NaOH) and potassium hydroxide (KOH). While chemically similar, their distinct physical and chemical properties, stemming from the difference in their alkali metal cation (Na⁺ vs. K⁺), can significantly influence reaction outcomes, including yield, reaction rate, and product purity. This guide provides a comprehensive comparison of NaOH and KOH, supported by experimental data, to aid researchers in making informed decisions for their synthetic applications.
Key Selection Criteria at a Glance
The decision to use NaOH or KOH is often multifaceted, involving considerations of solubility, reactivity, cost, and the desired physical properties of the final product. Below is a summary of the primary factors that differentiate these two strong bases.
| Property | This compound (NaOH) | Potassium Hydroxide (KOH) | Key Considerations in Synthesis |
| Molar Mass ( g/mol ) | 40.00 | 56.11 | On a mass basis, more moles of NaOH are present per gram. |
| Solubility in Water ( g/100 mL at 20°C) | ~109 | ~112 | Both are highly soluble, but KOH is slightly more so.[1] |
| Solubility in Alcohols (e.g., Ethanol) | Lower | Higher | KOH is often preferred for reactions in alcoholic solvents. |
| Hygroscopicity | Highly hygroscopic | More hygroscopic than NaOH | Both require careful handling and storage to prevent moisture absorption.[1] |
| Cost | Generally lower | Generally higher | Cost can be a significant factor in large-scale synthesis.[2][3] |
| Cation Size (Ionic Radius, pm) | 102 | 138 | The smaller Na⁺ ion has a higher charge density, influencing its interaction with solvents and other reactants. |
| Resulting Salt Solubility | Varies; sodium salts are often less soluble in organic solvents. | Varies; potassium salts are often more soluble in organic solvents. | Critical for product isolation and purification. |
Performance in Specific Synthetic Applications
The choice between NaOH and KOH can have a demonstrable impact on the efficiency and outcome of various chemical reactions. Below, we examine their performance in three common applications: saponification, biodiesel production, and aldol condensation.
Saponification: The Art of Soap Making
Saponification, the hydrolysis of esters using a base, is a cornerstone of soap production. The choice of alkali metal hydroxide directly determines the physical properties of the resulting soap.
-
This compound (NaOH) is used to produce hard, solid soaps.[4]
-
Potassium Hydroxide (KOH) is used to create soft or liquid soaps, due to the higher solubility of the resulting potassium carboxylate salts.[4]
This difference in the final product's physical state is a direct consequence of the properties of the sodium versus potassium salts of the fatty acids.
Biodiesel Production: A Catalytic Comparison
In the transesterification of triglycerides to produce biodiesel, both NaOH and KOH are effective catalysts. However, their performance can differ in terms of reaction yield and efficiency.
| Catalyst | Oil Source | Methanol:Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (min) | Biodiesel Yield (%) | Reference |
| NaOH | Waste Cooking Oil | 6:1 | 1.0 | 60 | 90 | 85 | N/A |
| KOH | Waste Cooking Oil | 6:1 | 1.0 | 60 | 90 | 94 | N/A |
| NaOH | Jatropha Oil | 6:1 | 1.0 | 60 | 60 | 89.2 | N/A |
| KOH | Jatropha Oil | 6:1 | 1.0 | 60 | 60 | 93.5 | N/A |
As the data suggests, KOH often provides a higher yield in biodiesel production under similar reaction conditions. This can be attributed to the greater solubility of KOH in methanol, leading to a more efficient catalytic process.
Aldol Condensation: A Tale of Two Bases in Chalcone Synthesis
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is widely used to synthesize chalcones, which are important intermediates in medicinal chemistry. Studies have shown that the choice of base can influence the reaction yield. In a comparative study on the synthesis of chalcone derivatives, KOH was found to be a more effective catalyst than NaOH, resulting in better yields and purer products.[5][6] For instance, in a solvent-free Claisen-Schmidt reaction, solid NaOH (20 mol%) yielded 98% of the product, while solid KOH under the same conditions gave a slightly lower yield of 85%.[7]
The Role of the Counterion in Drug Development
In the pharmaceutical industry, the selection of a base extends beyond its catalytic activity to its role in forming pharmaceutically acceptable salts of acidic active pharmaceutical ingredients (APIs). The choice of the counterion (Na⁺ vs. K⁺) can significantly impact the physicochemical properties of the drug, such as solubility, dissolution rate, and stability, which in turn affect its bioavailability.[8]
For example, in the case of the diuretic drug bumetanide, the potassium trihydrate salt was found to be five times more soluble in water than the sodium trihydrate salt (27 mg/mL vs. 5.6 mg/mL).[9] This highlights the critical importance of counterion selection in drug formulation. While both NaOH and KOH are used in the synthesis of various pharmaceuticals, including Atorvastatin and Warfarin, the choice is often dictated by the desired properties of the final salt form and the specifics of the synthetic route.[10][11]
Logical Selection Pathway
The decision-making process for choosing between NaOH and KOH can be visualized as a logical workflow, taking into account the key factors discussed.
Experimental Protocols
Saponification of a Triglyceride (Vegetable Oil) using this compound
Objective: To synthesize a hard soap from vegetable oil using this compound.
Materials:
-
Vegetable oil (e.g., olive oil): 50 g
-
This compound (NaOH): 6.5 g
-
Distilled water: 15 mL
-
Ethanol (95%): 15 mL
-
Saturated sodium chloride (NaCl) solution
-
Beaker (250 mL), heating mantle, magnetic stirrer, Buchner funnel, filter paper
Procedure:
-
Carefully dissolve 6.5 g of NaOH in 15 mL of distilled water in a beaker. Caution: The dissolution is highly exothermic.
-
In a separate 250 mL beaker, add 50 g of vegetable oil and 15 mL of 95% ethanol.
-
Gently heat the oil-ethanol mixture to about 60°C on a heating mantle with stirring.
-
Slowly add the NaOH solution to the oil-ethanol mixture while stirring continuously.
-
Continue heating and stirring the mixture for 30-45 minutes until the saponification is complete (the mixture becomes thick and homogenous).
-
Pour the hot soap mixture into a saturated NaCl solution to precipitate the soap ("salting out").
-
Collect the precipitated soap by vacuum filtration using a Buchner funnel.
-
Wash the soap with a small amount of cold distilled water.
-
Allow the soap to dry completely.
Claisen-Schmidt Condensation for Chalcone Synthesis using Potassium Hydroxide
Objective: To synthesize a chalcone derivative via a Claisen-Schmidt condensation using potassium hydroxide as a catalyst.
Materials:
-
Substituted acetophenone: 10 mmol
-
Substituted benzaldehyde: 10 mmol
-
Potassium hydroxide (KOH): 12 mmol
-
Ethanol (95%): 50 mL
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath, Buchner funnel, filter paper
Procedure:
-
Dissolve 10 mmol of the substituted acetophenone and 10 mmol of the substituted benzaldehyde in 40 mL of 95% ethanol in a 100 mL round-bottom flask with a magnetic stirrer.
-
In a separate beaker, dissolve 12 mmol of KOH in 10 mL of 95% ethanol.
-
Cool the flask containing the aldehyde and ketone mixture in an ice bath.
-
Slowly add the ethanolic KOH solution to the cooled mixture while stirring.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Conclusion
The choice between this compound and potassium hydroxide in chemical synthesis is not arbitrary and should be guided by a careful consideration of several factors. While both are strong bases, the higher solubility of potassium hydroxide and its salts in organic solvents often makes it the preferred choice for reactions in non-aqueous media and when a liquid or more soluble product is desired. Conversely, this compound's lower cost and its ability to form less soluble sodium salts, which can facilitate product precipitation, make it a staple in many industrial processes. For drug development professionals, the selection of the counterion is a critical step in optimizing the physicochemical properties of an API, with the choice between sodium and potassium having a significant impact on the drug's performance. By understanding the nuances of each reagent and consulting relevant experimental data, researchers can make a more strategic choice to achieve their desired synthetic outcomes.
References
- 1. Which is better base KOH or NaOH? Comparative Analysis of NaOH vs. KOH [chemball.com]
- 2. A Detailed Look at Potassium Hydroxide vs this compound [jamgroupco.com]
- 3. georgiachemical.com [georgiachemical.com]
- 4. petronaftco.com [petronaftco.com]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synthesis [ch.ic.ac.uk]
- 11. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Sodium Hydroxide: A Guide for Laboratory Professionals
Sodium hydroxide (NaOH), commonly known as caustic soda, is a highly corrosive strong base requiring meticulous handling and disposal procedures to ensure personnel safety and environmental protection.[1] Improper disposal is not only a safety hazard, capable of causing severe burns and environmental damage, but it is also subject to strict regulatory oversight.[1][2]
This guide provides detailed, step-by-step procedures for the safe neutralization and disposal of this compound waste in a laboratory setting, aligning with the highest standards of safety and environmental stewardship.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The dissolution of NaOH in water is a highly exothermic reaction, releasing significant heat that can cause boiling and splashing.[3][4] Always work in a well-ventilated area, such as a chemical fume hood, and ensure an eyewash station and emergency shower are readily accessible.[5]
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Use close-fitting goggles to prevent liquid entry. A face shield provides crucial additional protection against splashes.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile, latex, or rubber gloves that extend well above the wrist are suitable.[1][5] |
| Skin/Body | Chemical-Resistant Lab Coat or Suit & Rubber Boots | A lab coat or apron should be worn to protect skin. Leather boots should not be worn as caustic soda degrades leather.[1][3] |
| Respiratory | Respirator | A respirator may be required if there is a risk of inhaling dust or aerosols, especially when handling solid NaOH.[3] |
Primary Disposal Method: Neutralization
For laboratory-scale operations, the preferred method for disposing of waste this compound is through neutralization.[1] This process involves reacting the caustic soda with an acid to produce water and a salt, thereby reducing the solution's pH to a safe, neutral range (typically between 6 and 8) for disposal.[2][6]
Experimental Protocol: Neutralization of this compound Solution
This protocol outlines the standard methodology for neutralizing an aqueous solution of this compound for disposal.
Materials:
-
This compound solution (waste)
-
Weak acid (e.g., acetic acid, citric acid) or a dilute solution of a strong acid (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄))
-
Large borosilicate glass or other appropriate chemical-resistant container
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Cooling bath (e.g., ice water bath)
Procedure:
-
Preparation: Don all required PPE as specified in Table 1. Conduct the entire procedure inside a certified chemical fume hood.[1]
-
Containment: Place the container of this compound solution into a larger secondary container or an ice water bath. This helps to contain any potential spills and manage the heat generated during the exothermic reaction.
-
Dilution (if necessary): If you are neutralizing a highly concentrated NaOH solution, it may be beneficial to first dilute it by slowly adding the caustic solution to a large volume of cold water. Crucially, always add the caustic to water, never the other way around, to avoid violent boiling and splashing. [3]
-
Acid Addition: Begin slowly adding the weak acid (or dilute strong acid) to the this compound solution while continuously stirring.[2] The slow addition and constant agitation are critical for controlling the reaction rate and dissipating heat.
-
pH Monitoring: Periodically and carefully check the pH of the solution using a calibrated pH meter or pH strips.[2]
-
Endpoint: Continue adding acid in small increments until the pH of the solution is between 6.0 and 8.0.[2]
-
Final Disposal: Once the solution is confirmed to be neutralized, it can be disposed of in accordance with local, state, and federal regulations.[7] For many jurisdictions, a neutralized saline solution can be discharged to the sanitary sewer with copious amounts of water, but you must confirm this with your institution's environmental health and safety (EHS) department.
Spill Management
In the event of a this compound spill, immediate and correct action is required to prevent injury and environmental contamination.
-
Liquid Spills: First, contain the spill using a dry, inert absorbent material such as sand, earth, or vermiculite.[7][8] Do NOT use water on the initial spill, as this can create more heat and spread the contamination.[7] Once absorbed, the material should be carefully collected, placed in a labeled hazardous waste container, and disposed of through a certified hazardous waste company.[1][5]
-
Solid Spills: Carefully collect the solid material (pellets, flakes, etc.) in a way that minimizes dust generation and place it into a sealed, labeled container for disposal.[8]
-
Final Cleanup: After the bulk of the spill has been removed, the area should be neutralized with a dilute or weak acid and then flushed with plenty of water.[3]
Regulatory and Compliance Considerations
Disposal of chemical waste is highly regulated. It is essential to consult with your institution's EHS department, your state's Department of Environmental Protection (DEP), or the regional office of the federal Environmental Protection Agency (EPA) for specific requirements.[7]
A waste solution with a pH of 12.5 or greater is typically classified by the EPA as a corrosive hazardous waste, designated with the waste code D002 .[9] For large quantities of this compound or in situations where on-site neutralization is not feasible, a licensed hazardous waste contractor must be used for collection and disposal.[5][6]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. petronaftco.com [petronaftco.com]
- 3. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. laballey.com [laballey.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. nj.gov [nj.gov]
- 8. This compound [tn.gov]
- 9. michigan.gov [michigan.gov]
Essential Safety and Handling Protocols for Sodium Hydroxide
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS
This guide provides critical, immediate safety and logistical information for handling sodium hydroxide (NaOH), a highly corrosive material. Adherence to these protocols is essential to ensure the safety of all laboratory personnel. This document outlines the necessary personal protective equipment (PPE), procedural steps for its use, and disposal plans.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the most critical lines of defense against the hazards of this compound. The following tables summarize the required PPE and provide quantitative data to aid in the selection of appropriate protective gear.
General PPE Recommendations
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Use close-fitting chemical splash goggles at all times. For tasks with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[1][2] |
| Skin/Body | Chemical-Resistant Lab Coat or Apron | Wear a lab coat or apron made of chemical-resistant material. Ensure it is fully buttoned.[1][3] |
| Hands | Chemical-Resistant Gloves | Select gloves based on the concentration of the this compound solution and the duration of the task. Inspect gloves for any signs of degradation before use.[2][4] |
| Feet | Closed-Toe Shoes | Leather shoes should be avoided as this compound can degrade them. Chemical-resistant boots are recommended when handling large quantities.[2] |
Glove Selection and Breakthrough Time Data
The selection of an appropriate glove material is critical for preventing skin contact. Breakthrough time is the time it takes for a chemical to permeate through the glove material. The data below, compiled from various safety sources, provides guidance on the selection of gloves for handling this compound. "Excellent" indicates a breakthrough time of greater than 8 hours, "Good" is greater than 4 hours, "Fair" is greater than 1 hour, and "Poor" is less than 1 hour.
| Glove Material | This compound (up to 50%) | This compound (up to 70%) |
| Natural Rubber | Excellent[5] | Good[6] |
| Neoprene | Excellent | Good[6] |
| Nitrile | Excellent[5] | Fair[6] |
| Butyl Rubber | Excellent[7] | Excellent[6] |
| Viton | Excellent | Fair[6] |
| Silver Shield/Laminate Film | Excellent[5] | Excellent |
Note: Breakthrough times can be affected by factors such as glove thickness, temperature, and the specific formulation of the glove material. Always consult the manufacturer's specific data for the gloves you are using.
Respiratory Protection and Exposure Limits
Respiratory protection is necessary when there is a risk of inhaling this compound dust or aerosols. The choice of respirator is determined by the airborne concentration of this compound.
| Exposure Limit | Concentration | Agency |
| Permissible Exposure Limit (PEL) | 2 mg/m³ (8-hour TWA) | OSHA[1][2] |
| Recommended Exposure Limit (REL) | 2 mg/m³ (Ceiling) | NIOSH[1][3] |
| Threshold Limit Value (TLV) | 2 mg/m³ (Ceiling) | ACGIH[1] |
Assigned Protection Factors (APFs) for Respirators
The Assigned Protection Factor (APF) indicates the level of protection a respirator is expected to provide.
| Concentration of this compound | Required Respirator Type | Assigned Protection Factor (APF) |
| Up to 10 mg/m³ | - Supplied-air respirator (continuous flow) - Powered air-purifying respirator (PAPR) with a high-efficiency particulate filter (HEPA) | 25[8] |
| Up to 10 mg/m³ | - Air-purifying, full-facepiece respirator with N100, R100, or P100 filter - Self-contained breathing apparatus (SCBA) with a full facepiece - Supplied-air respirator with a full facepiece | 50[8] |
| Emergency or IDLH (Immediately Dangerous to Life or Health) Conditions (10 mg/m³) | - SCBA with a full facepiece in a pressure-demand or other positive-pressure mode - Supplied-air respirator with a full facepiece in a pressure-demand or other positive-pressure mode with an auxiliary SCBA | 10,000[8] |
Experimental Protocols: PPE Procedures
Strict adherence to the following step-by-step procedures for donning, doffing, and disposing of PPE is mandatory to prevent exposure and contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of chemical-resistant gloves.
-
Lab Coat/Apron: Don a chemical-resistant lab coat or apron, ensuring complete coverage.
-
Respirator: If required, perform a user seal check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Put on a second pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing (Taking Off) PPE
-
Inspect and Decontaminate: Before removal, inspect PPE for any visible contamination. If grossly contaminated, decontaminate the exterior of the PPE as much as possible.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield from the back of the head. Remove goggles by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten the lab coat and roll it down from the shoulders, turning it inside out as it is removed. Avoid touching the exterior surface.
-
Respirator: Remove the respirator from behind the head.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal of Contaminated PPE
All disposable PPE contaminated with this compound must be treated as hazardous waste.
-
Collection: Place all contaminated disposable items (gloves, aprons, etc.) in a designated, clearly labeled, and sealed hazardous waste container.[9][10]
-
Container Type: The container must be made of a material compatible with and resistant to this compound.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by a certified hazardous waste management company.[9] Never dispose of contaminated PPE in the regular trash.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. 1988 OSHA PEL Project - this compound | NIOSH | CDC [cdc.gov]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 9. laballey.com [laballey.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
